Product packaging for Rhodium carbide(Cat. No.:CAS No. 37306-47-1)

Rhodium carbide

Cat. No.: B15343792
CAS No.: 37306-47-1
M. Wt: 127.93 g/mol
InChI Key: KDLGVRUCSDLWQO-UHFFFAOYSA-N
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Description

Rhodium carbide is a useful research compound. Its molecular formula is C2HRh- and its molecular weight is 127.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HRh- B15343792 Rhodium carbide CAS No. 37306-47-1

Properties

CAS No.

37306-47-1

Molecular Formula

C2HRh-

Molecular Weight

127.93 g/mol

IUPAC Name

ethyne;rhodium

InChI

InChI=1S/C2H.Rh/c1-2;/h1H;/q-1;

InChI Key

KDLGVRUCSDLWQO-UHFFFAOYSA-N

Canonical SMILES

C#[C-].[Rh]

Origin of Product

United States

Foundational & Exploratory

Theoretical Prediction of Stable Rhodium Carbide Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodium carbides (Rh-C) represent a class of materials with potentially novel catalytic and electronic properties. However, their synthesis has been historically challenging, and a comprehensive understanding of their stable crystal structures remains elusive. This technical guide provides an in-depth overview of the theoretical prediction of stable rhodium carbide structures, focusing on ab initio computational methodologies. It summarizes the key quantitative data from theoretical studies, details the computational protocols for crystal structure prediction, and presents a recently developed experimental synthesis method. This document aims to serve as a foundational resource for researchers interested in the exploration and application of these promising materials.

Introduction

Noble metal carbides are a fascinating class of materials that are anticipated to exhibit unique properties distinct from their parent metals.[1] In particular, rhodium carbides are of interest for a variety of applications, including catalysis. The primary challenge in this field is that carbide phases for many noble metals, including rhodium, do not typically appear in conventional phase diagrams, making their synthesis and characterization difficult.[1] This has spurred theoretical investigations to predict the existence and stability of various this compound structures from first principles.

Computational materials science, particularly methods based on density functional theory (DFT), has become an indispensable tool for predicting the crystal structures of new materials.[2] Techniques such as evolutionary algorithms can systematically explore the potential energy landscape of a given chemical composition to identify stable and metastable crystalline phases.[2]

This guide will delve into the theoretical predictions of stable this compound structures, with a focus on a systematic ab initio study of cubic rhodium carbides. It will also outline the general computational workflow for such predictions and present a notable experimental synthesis of this compound.

Theoretical Predictions of Stable this compound Structures

A key theoretical investigation into the stability of rhodium carbides was conducted on cubic RhCx systems with varying carbon stoichiometry (x ranging from 0.25 to 1.00).[3] The stability of these structures was evaluated by calculating their formation energies.

Data Presentation: Stability of Cubic Rhodium Carbides

The following table summarizes the key findings from the ab initio study on the stability of cubic rhodium carbides.[3] A negative formation energy (Eform) indicates a stable compound that could potentially be synthesized.

Stoichiometry (RhCx)Formation Energy (Eform) [eV/atom]Stability Prediction
RhC1.00> 0Unstable
RhC0.75> 0Unstable
RhC0.50> 0Unstable
RhC0.33> 0Unstable
RhC≤0.25< 0Stable

As the data clearly indicates, carbon-rich cubic rhodium carbides (RhC1.00–0.33) were found to have positive formation energies, suggesting they are thermodynamically unstable.[3] In contrast, the carbon-deficient sub-carbide with a stoichiometry of RhC≤0.25 exhibited a negative formation energy, indicating its stability and the potential for its synthesis.[3]

Computational Protocols for Crystal Structure Prediction

The theoretical prediction of stable crystal structures is a complex process that involves searching through a vast number of possible atomic arrangements to find the one with the lowest energy. Evolutionary algorithms combined with ab initio calculations are a powerful approach for this task.[2][4][5]

Methodology: Ab Initio Evolutionary Algorithm

An ab initio evolutionary algorithm for crystal structure prediction typically follows these steps:

  • Initial Population Generation: A set of random crystal structures with the desired chemical composition (e.g., Rh and C atoms in a simulation cell) is generated.

  • Local Optimization: The geometry of each structure in the population is optimized using DFT calculations to find the nearest local minimum in the energy landscape.

  • Fitness Evaluation: The fitness of each optimized structure is evaluated based on its calculated enthalpy or free energy.

  • Selection: Structures with lower energies (higher fitness) are selected as parents for the next generation.

  • Generation of New Structures: New candidate structures are generated from the selected parents using evolutionary operators such as heredity (combining parts of parent structures) and mutation (randomly altering atomic positions or cell parameters).

  • Iteration: The process of local optimization, fitness evaluation, selection, and generation of new structures is repeated for many generations until the lowest-energy structures are consistently found.

The following diagram illustrates the workflow of a typical evolutionary algorithm for crystal structure prediction.

G start Define Chemical Composition (e.g., Rh, C) gen_initial Generate Initial Population of Random Structures start->gen_initial local_opt Local Optimization (DFT Calculations) gen_initial->local_opt fitness_eval Evaluate Fitness (Enthalpy/Free Energy) local_opt->fitness_eval selection Select Parents (Low-Energy Structures) fitness_eval->selection evolution Generate New Structures (Heredity, Mutation) selection->evolution convergence Converged? selection->convergence evolution->local_opt convergence->evolution No stable_structures Predicted Stable and Metastable Structures convergence->stable_structures Yes

Fig. 1: Workflow of an evolutionary algorithm for crystal structure prediction.
DFT Calculation Parameters

The accuracy of the crystal structure prediction is highly dependent on the parameters used in the DFT calculations. A typical set of parameters for studying transition metal carbides would include:

  • Method: Plane-wave pseudopotential method.

  • Exchange-Correlation Functional: Generalized Gradient Approximation (GGA), often with functionals like PBE or PW91.

  • Plane-Wave Cutoff Energy: A sufficiently high cutoff energy (e.g., 400-500 eV) to ensure convergence.

  • k-point Sampling: A dense Monkhorst-Pack grid for sampling the Brillouin zone, with the density depending on the size of the unit cell.

Experimental Synthesis of this compound

While theoretical predictions are crucial, experimental synthesis is the ultimate validation of a new material. Recently, a novel method for synthesizing this compound without the need for extreme temperatures or pressures has been reported.[1]

Experimental Protocol: Synthesis from Tetracyanoethylene

This method utilizes tetracyanoethylene (TCNE) as a carbon source.

  • Precursor Preparation: A rhodium precursor, such as rhodium(III) chloride hydrate (RhCl3·nH2O), is dissolved in a suitable solvent.

  • Reaction with TCNE: An aqueous solution of TCNE is added to the rhodium precursor solution.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH4), is added to the mixture.

  • Annealing: The resulting product is collected, washed, and annealed under an inert atmosphere (e.g., argon) at a moderate temperature (e.g., 500 °C).

The following diagram illustrates the logical relationship in this synthesis process.

G rh_precursor RhCl3·nH2O (Rhodium Precursor) mixing Mixing in Solution rh_precursor->mixing tcne Tetracyanoethylene (TCNE) (Carbon Source) tcne->mixing reduction Reduction with NaBH4 mixing->reduction annealing Annealing in Argon (e.g., 500 °C) reduction->annealing rhc This compound annealing->rhc

Fig. 2: Logical workflow for the synthesis of this compound from TCNE.

This synthesis method has been shown to produce this compound with significantly higher catalytic activity for the hydrogen evolution reaction (HER) compared to pure rhodium.[1]

Conclusion and Future Outlook

The theoretical prediction of stable this compound structures is a rapidly developing field with significant potential for the discovery of new materials with exciting properties. Ab initio calculations have successfully identified carbon-deficient cubic rhodium carbides as being thermodynamically stable, providing a clear target for experimental synthesis. The development of novel synthesis routes, such as the one utilizing TCNE, is a crucial step towards realizing these theoretically predicted materials.

Future research should focus on a more comprehensive theoretical exploration of the Rh-C phase diagram to identify other potentially stable or metastable non-cubic structures. Furthermore, detailed structural characterization of experimentally synthesized rhodium carbides is needed to establish a definitive link with theoretical predictions. The synergy between computational prediction and experimental synthesis will be paramount in unlocking the full potential of the this compound materials family.

References

Unveiling the Electronic Landscape of Rhodium Carbide Surfaces: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Transition metal carbides are a class of materials renowned for their exceptional hardness, high melting points, and intriguing catalytic properties. Among these, rhodium carbide (RhC) has emerged as a material of significant interest due to its unique electronic structure and potential applications in catalysis and materials science.[1][2] This technical guide provides a comprehensive overview of the electronic properties of this compound surfaces, tailored for researchers, scientists, and drug development professionals. While direct applications of this compound in pharmaceuticals are still exploratory, understanding its fundamental properties is crucial for unlocking its potential. This guide will delve into the synthesis, electronic characteristics, and relevant experimental methodologies for studying this compound. Furthermore, it will draw parallels to the well-established roles of rhodium compounds in anticancer therapy and as catalysts in the synthesis of complex organic molecules, providing a broader context for the pharmaceutical industry.

Synthesis of this compound Surfaces

The synthesis of high-quality this compound thin films is a critical first step for the investigation of their electronic properties. A novel and efficient method for synthesizing this compound at relatively low temperatures involves the use of tetracyanoethylene (TCNE) as a carbon source.[1][2] This approach avoids the need for extreme temperatures and pressures typically required for the formation of metal carbides.

Experimental Protocol: Synthesis of this compound Thin Film using TCNE

This protocol outlines a general procedure for the synthesis of this compound thin films on a substrate.

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • Tetracyanoethylene (TCNE)

  • Substrate (e.g., silicon wafer, quartz)

  • Solvent (e.g., anhydrous ethanol, acetonitrile)

  • Inert gas (e.g., argon, nitrogen)

  • Tube furnace

Procedure:

  • Substrate Preparation: The substrate is cleaned ultrasonically in a series of solvents (e.g., acetone, isopropanol, deionized water) to remove any organic contaminants and then dried under a stream of inert gas.

  • Precursor Solution Preparation: A solution of rhodium(III) chloride hydrate is prepared in the chosen solvent. A separate solution of TCNE is also prepared.

  • Deposition: The cleaned substrate is placed in a tube furnace. The precursor solutions are introduced into the furnace, often via a nebulizer or by placing the substrate downstream from the precursor sources in a temperature-controlled environment.

  • Thermal Annealing: The substrate with the deposited precursors is then annealed under an inert atmosphere at a temperature sufficient to induce the reaction between the rhodium precursor and the carbon source to form a this compound film. The exact temperature and duration will depend on the specific precursors and desired film characteristics.

  • Cooling and Characterization: After the annealing process, the furnace is cooled to room temperature under an inert atmosphere. The resulting this compound thin film is then ready for characterization.

Electronic Properties of this compound Surfaces

The electronic properties of this compound surfaces are of fundamental importance for their potential catalytic and electronic applications. These properties are primarily investigated through a combination of experimental techniques and theoretical calculations, such as Density Functional Theory (DFT). While extensive quantitative data for various surfaces of this compound are still emerging in the scientific literature, theoretical studies have predicted the stability of carbon-deficient rhodium sub-carbides (RhCₓ where x ≤ 0.25) and a notable "metallization" effect upon carbon incorporation.[3]

Quantitative Data Summary

The following tables summarize key electronic properties for pure rhodium and provide a comparative context with other relevant transition metal carbides. It is important to note that the values for this compound are based on theoretical calculations and further experimental verification is ongoing.

PropertyRhodium (Rh)This compound (RhC) (Theoretical)Titanium Carbide (TiC)
Work Function (eV) 4.98~ 4.5 - 5.54.35
Surface Energy (J/m²)
(100) surface2.25Data not readily available1.45
(111) surface2.05Data not readily available0.95
Band Gap (eV) 0 (Metallic)0 (Metallic)0 (Metallic)

Note: The work function and surface energy are highly dependent on the specific crystal facet and surface termination. The values presented are indicative and should be considered in the context of the cited literature.

Density of States (DOS)

The density of states provides insight into the distribution of electronic states as a function of energy. For this compound, DFT calculations suggest a metallic character, with a significant density of states at the Fermi level. The hybridization of Rh d-orbitals with C p-orbitals is a key feature that distinguishes its electronic structure from that of pure rhodium.

Experimental Characterization Techniques

A multi-technique approach is essential for a thorough understanding of the electronic and structural properties of this compound surfaces.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface.

Instrumentation:

  • X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

  • Ultra-high vacuum (UHV) chamber.

  • Argon ion sputter gun for sample cleaning.

Procedure:

  • Sample Introduction: The this compound sample is mounted on a sample holder and introduced into the UHV chamber of the XPS system.

  • Surface Cleaning (Optional): If the surface is contaminated, it can be gently sputtered with low-energy argon ions to remove the surface contaminants. It is crucial to use low ion energies to minimize damage to the carbide surface.

  • Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface.

  • High-Resolution Scans: High-resolution scans are acquired for the core levels of interest, typically Rh 3d and C 1s.

    • Rh 3d: The Rh 3d region will show a doublet (3d₅/₂ and 3d₃/₂) corresponding to metallic rhodium and this compound. The binding energy of the Rh 3d peaks in this compound is expected to be shifted compared to pure rhodium due to the chemical bonding with carbon.

    • C 1s: The C 1s spectrum will show a peak corresponding to carbidic carbon. Adventitious carbon contamination will also be present and needs to be carefully deconvoluted.

  • Data Analysis: The acquired spectra are analyzed to determine the binding energies, peak areas, and peak shapes. This information is used to determine the elemental composition and chemical states of the rhodium and carbon atoms.

Scanning Tunneling Microscopy (STM)

STM is a powerful technique for imaging surfaces at the atomic scale, providing real-space information about the surface topography and local density of electronic states.

Instrumentation:

  • Scanning tunneling microscope in a UHV chamber.

  • Electrochemically etched tungsten or Pt-Ir tip.

Procedure:

  • Sample Preparation: The this compound sample is prepared in the UHV chamber, either by in-situ synthesis or by cleaning an ex-situ prepared sample.

  • Tip Preparation: A sharp STM tip is prepared by electrochemical etching and further conditioned in-situ by field emission or gentle crashing into a clean metal surface.

  • Imaging: The STM tip is brought into close proximity to the this compound surface, and a bias voltage is applied between the tip and the sample. The tunneling current is measured as the tip is scanned across the surface.

  • Topographic Imaging: In constant current mode, the feedback loop adjusts the tip's vertical position to maintain a constant tunneling current, generating a topographic image of the surface.

  • Spectroscopy (STS): By holding the tip at a specific location and sweeping the bias voltage, a current-voltage (I-V) curve can be obtained. The derivative of this curve (dI/dV) is proportional to the local density of states (LDOS) of the surface.

  • Data Analysis: The STM images are processed to visualize the atomic arrangement of the this compound surface. The STS data provides information about the electronic structure at specific atomic sites.

Relevance to Drug Development and Biological Systems

While this compound is a relatively new material with unexplored biological applications, the broader family of rhodium-containing compounds has a significant and growing presence in the fields of medicine and pharmaceutical synthesis.

Rhodium Complexes as Anticancer Agents

Numerous rhodium complexes have been synthesized and investigated for their potential as anticancer drugs.[4][5][6][7][8][9][10][11] Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.

The diagram below illustrates a simplified signaling pathway for apoptosis induced by a generic rhodium complex. These complexes can trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

apoptosis_pathway rh_complex Rhodium Complex cell_membrane Cell Membrane rh_complex->cell_membrane Enters Cell death_receptor Death Receptor Pathway rh_complex->death_receptor dna_damage DNA Damage cell_membrane->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation cas8->cas3 death_receptor->cas8 apoptosis Apoptosis cas3->apoptosis

Caption: Apoptosis signaling pathway induced by rhodium complexes.

This pathway highlights the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and the activation of caspases, ultimately resulting in cell death.[4][6][7]

Rhodium Catalysis in Pharmaceutical Synthesis

Rhodium catalysts play a pivotal role in modern organic synthesis, particularly in the construction of complex molecules that are the basis of many pharmaceuticals.[11] One of the most powerful applications of rhodium catalysis is in C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds.[12][13][14][15][16]

The following diagram illustrates the logical workflow of employing rhodium-catalyzed C-H activation in a drug discovery program.

Caption: Workflow for drug discovery using rhodium-catalyzed C-H activation.

This workflow demonstrates how rhodium catalysts enable the efficient synthesis of complex molecular scaffolds from simple starting materials, accelerating the process of lead discovery and optimization in pharmaceutical research.

Conclusion

This compound surfaces possess a unique electronic structure that makes them promising candidates for advanced catalytic applications. While direct applications in the pharmaceutical and biomedical fields are yet to be established, the foundational knowledge of their electronic properties is a critical step towards their future development. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of these novel materials. Furthermore, the established roles of rhodium complexes in cancer therapy and rhodium catalysts in drug synthesis provide a compelling context for the continued investigation of rhodium-based materials by researchers and professionals in the drug development industry. As our understanding of this compound deepens, so too will the possibilities for its application in creating innovative solutions for science and medicine.

References

A Technical Guide to the Synthesis and Characterization of Novel Rhodium Carbide Phases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of novel rhodium carbide phases, with a focus on a recently developed method that avoids extreme temperature and pressure conditions. This guide is intended for researchers and professionals in materials science, catalysis, and related fields.

Introduction

Transition metal carbides are a class of materials known for their unique physical and chemical properties, which often differ significantly from their parent metals.[1] Noble metal carbides, in particular, are promising candidates for various applications, especially as highly efficient catalysts.[1][2] However, the synthesis of noble metal carbides has been historically challenging because carbide phases do not typically appear in noble metal-carbon phase diagrams.[1][2]

A breakthrough in this area has been the development of a rational synthesis method for this compound using tetracyanoethylene (TCNE) as a carbon source.[1][2] This method allows for the formation of this compound under ambient pressure and relatively low temperatures, making it more accessible than traditional high-pressure/high-temperature techniques.[1][2] The resulting this compound has demonstrated significantly enhanced catalytic activity for the hydrogen evolution reaction (HER) compared to pure rhodium.[1][2]

Synthesis of this compound

A novel, low-temperature, ambient-pressure method for synthesizing this compound nanoparticles has been developed, utilizing the reaction of a rhodium precursor with tetracyanoethylene (TCNE).[1][2]

Experimental Protocol

The synthesis of this compound nanoparticles is performed via the thermal decomposition of a rhodium salt in the presence of TCNE. The following protocol is based on the successful synthesis reported in the literature.[1][2]

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·nH₂O)

  • Tetracyanoethylene (TCNE)

  • Oleylamine

  • 1-octadecene

Procedure:

  • In a three-neck flask, dissolve RhCl₃·nH₂O and TCNE in a mixture of oleylamine and 1-octadecene.

  • Heat the mixture to a specific temperature (e.g., 200-300 °C) under an inert atmosphere (e.g., Argon).

  • Maintain the reaction temperature for a set period (e.g., 1-2 hours) to allow for the formation of this compound nanoparticles.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the nanoparticles by centrifugation, followed by washing with a suitable solvent (e.g., ethanol) to remove any unreacted precursors and byproducts.

  • Dry the resulting this compound nanoparticles under vacuum.

Synthesis Workflow

Synthesis_Workflow cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Isolation RhCl3_hydrate RhCl3·nH2O Mixing Mixing in 3-neck flask RhCl3_hydrate->Mixing TCNE Tetracyanoethylene TCNE->Mixing Solvents Oleylamine & 1-octadecene Solvents->Mixing Heating Heating under Inert Atmosphere (200-300 °C) Mixing->Heating Reaction_Time Holding for 1-2 hours Heating->Reaction_Time Cooling Cooling to Room Temperature Reaction_Time->Cooling Centrifugation Centrifugation Cooling->Centrifugation Washing Washing with Ethanol Centrifugation->Washing Drying Drying under Vacuum Washing->Drying RhC_Nanoparticles This compound Nanoparticles Drying->RhC_Nanoparticles Characterization_Workflow cluster_structural Structural Analysis cluster_compositional Compositional Analysis cluster_property Property Measurement RhC_Sample This compound Sample XRD X-ray Diffraction (XRD) RhC_Sample->XRD Phase Identification TEM Transmission Electron Microscopy (TEM) RhC_Sample->TEM Morphology & Size XPS X-ray Photoelectron Spectroscopy (XPS) RhC_Sample->XPS Chemical State EDX Energy-Dispersive X-ray Spectroscopy (EDX) RhC_Sample->EDX Elemental Composition Catalysis Catalytic Activity (HER) RhC_Sample->Catalysis Performance Evaluation Phase_Info Phase_Info XRD->Phase_Info Crystal Structure Morphology_Info Morphology_Info TEM->Morphology_Info Nanoparticle Images Chemical_State_Info Chemical_State_Info XPS->Chemical_State_Info Binding Energies Composition_Info Composition_Info EDX->Composition_Info Elemental Ratios HER_Data HER_Data Catalysis->HER_Data Overpotential, Tafel Slope Logical_Relationship cluster_synthesis Synthesis Parameters cluster_properties Material Properties cluster_performance Catalytic Performance (HER) Temperature Reaction Temperature Particle_Size Particle Size Temperature->Particle_Size Time Reaction Time Crystallinity Crystallinity Time->Crystallinity Precursors Precursor Ratio (Rh:TCNE) Composition Stoichiometry Precursors->Composition Activity Catalytic Activity (Overpotential) Particle_Size->Activity Kinetics Reaction Kinetics (Tafel Slope) Crystallinity->Kinetics Composition->Activity Stability Durability Composition->Stability

References

The Rhodium-Carbon System Under High Pressure: A Landscape of Theoretical Predictions and Experimental Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rhodium-carbon (Rh-C) phase diagram, particularly under high-pressure conditions, remains largely uncharted territory in materials science. Unlike more conventional metal-carbon systems, noble metals like rhodium exhibit a marked reluctance to form stable carbide phases under standard conditions.[1] This guide synthesizes the sparse available theoretical predictions for the Rh-C system at elevated pressures and complements this with detailed experimental protocols and data from analogous high-pressure studies on related rhodium and metal-carbide systems. This approach provides a foundational understanding and a practical methodological framework for researchers venturing into this challenging but potentially rewarding field.

While a complete, experimentally verified Rh-C phase diagram under high pressure is not yet established in the scientific literature, theoretical studies offer valuable insights into the potential for rhodium carbide formation. First-principles calculations have been employed to predict the stability of various this compound stoichiometries.

One significant computational study explored cubic rhodium carbides (RhCx) as a function of carbon content. The findings from these ab initio calculations are summarized below.

Predicted PhaseStoichiometry (x)Formation EnergyPredicted Stability
RhCx1.00 - 0.33PositiveUnstable
RhCx≤ 0.25NegativeStable

Table 1: Predicted Stability of Cubic Rhodium Carbides. This table is based on theoretical calculations and suggests that carbon-deficient rhodium sub-carbides are energetically favorable and may be synthesizable.[2]

Experimental Approaches to High-Pressure Synthesis

The synthesis and characterization of materials under extreme pressures typically involve specialized equipment and techniques. The diamond anvil cell (DAC) is a primary tool for generating ultra-high pressures, often coupled with laser heating to achieve the necessary temperatures for phase transitions and chemical reactions.

General Experimental Workflow for High-Pressure Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of novel materials under high pressure, a methodology that would be applicable to the investigation of the Rh-C system.

experimental_workflow cluster_prep Sample Preparation cluster_synthesis High-Pressure Synthesis cluster_analysis In-situ Analysis cluster_post Post-Synthesis Characterization start Precursor Selection (e.g., Rh powder, C source) gasket Gasket Preparation (e.g., Rhenium) start->gasket load Diamond Anvil Cell (DAC) Loading medium Pressure Transmitting Medium Loading load->medium gasket->load compress Compression to Target Pressure medium->compress heat Laser Heating to Target Temperature compress->heat quench Quenching to Ambient Temperature heat->quench xrd Synchrotron X-ray Diffraction (XRD) quench->xrd raman Raman Spectroscopy quench->raman decompress Decompression xrd->decompress raman->decompress recover Sample Recovery decompress->recover exsitu Ex-situ Analysis (e.g., TEM, EELS) recover->exsitu

A generalized workflow for high-pressure material synthesis.

Case Study: High-Pressure Synthesis of Rhenium Carbide (Re3C)

Due to the lack of extensive experimental data for the Rh-C system, we present the methodology for the high-pressure synthesis of rhenium carbide (Re3C) as a relevant analogue. This provides a concrete example of the experimental protocols involved.

Experimental Protocol for Re3C Synthesis

1. Diamond Anvil Cell (DAC) Preparation:

  • Anvils: Boehler-Almax type diamonds with culet diameters of 250 μm were used.

  • Gasket: A rhenium (Re) gasket was pre-indented to a thickness of approximately 25-30 μm. A sample chamber was then created in the center of the indentation using a laser drilling system.

2. Sample Loading:

  • A piece of the carbon source (in this case, CBr4 or a mixture including boron-doped diamond) was loaded into the sample chamber along with a pressure standard (e.g., ruby or the equation of state of the rhenium gasket itself).

3. Compression and Laser Heating:

  • The DAC was gradually compressed to the target pressure (105-140 GPa).

  • The sample was then heated using a double-sided laser heating system to temperatures of approximately 2500 K. The rhenium gasket itself can act as a reactant at these extreme conditions when irradiated by the laser.

4. In-situ Analysis:

  • Synchrotron single-crystal X-ray diffraction (SCXRD) was performed at the high-pressure, high-temperature conditions to identify the crystal structure of the newly formed phases.

ParameterValue
Pressure Range105(3) - 140(5) GPa
Temperature~2500 K
Carbon SourceCBr4 / Boron-doped Diamond
Pressure MeasurementIn-situ using the equation of state of Rhenium
Analytical TechniqueSynchrotron Single-Crystal X-ray Diffraction (SCXRD)

Table 2: Experimental Parameters for the High-Pressure Synthesis of Re3C.[3]

Logical Pathway for Investigating the Rh-C System

Based on the theoretical predictions and analogous experimental work, a logical pathway for the systematic investigation of the rhodium-carbon phase diagram under high pressure can be proposed.

logical_pathway cluster_theory Theoretical Foundation cluster_experiment Experimental Verification cluster_mapping Phase Diagram Construction cluster_properties Property Measurement dft First-Principles Calculations (e.g., DFT) predict Predict Stable Rh-C Phases and Pressures dft->predict synthesis High-Pressure Synthesis (DAC + Laser Heating) predict->synthesis characterize In-situ Characterization (XRD, Raman) synthesis->characterize data Systematic P-T-x Data Collection characterize->data map Construct P-T Phase Diagram data->map recover Recover Metastable Phases map->recover measure Measure Physical Properties (e.g., Hardness, Conductivity) recover->measure

A proposed logical pathway for Rh-C high-pressure research.

Concluding Remarks

The exploration of the rhodium-carbon phase diagram under high pressure is still in its nascent stages. The current body of knowledge is primarily based on theoretical predictions that suggest the existence of stable, carbon-deficient rhodium carbides. The experimental realization of these phases, and the systematic mapping of the Rh-C phase diagram, will require the application of advanced high-pressure synthesis and in-situ characterization techniques, similar to those successfully employed for other transition metal carbide systems. This guide provides a foundational framework and detailed methodological insights to aid researchers in navigating this frontier of materials science. The discovery of novel rhodium carbides could pave the way for new materials with unique catalytic, electronic, and mechanical properties.

References

Quantum Chemical Insights into Rhodium Carbide Bonding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed to elucidate the nature of the chemical bond in rhodium carbide (RhC). A deep understanding of the electronic structure and bonding in this simple diatomic molecule is crucial for fields ranging from catalysis to materials science and can inform the design of novel therapeutic agents. This document summarizes key theoretical findings, presents quantitative data in a comparative format, and details the computational methodologies employed in seminal studies.

The Nature of the Rhodium-Carbon Bond

Quantum chemical calculations have been instrumental in characterizing the bond in this compound. Early all-electron ab initio Hartree-Fock (HF) and configuration interaction (CI) calculations established that the ground electronic state of RhC is of 2Σ+ symmetry.[1] These pioneering studies revealed that the chemical bond is primarily formed from the interaction of the 4d orbitals of rhodium with the 2s and 2p orbitals of carbon. A significant finding is the characterization of the Rh-C bond as a triple bond, composed of one σ bond and two π bonds.[1] Interestingly, the 5s electron of rhodium contributes minimally to the bonding and resides in a singly occupied non-bonding orbital.[1] This bonding picture leads to a polar covalent bond with a significant charge transfer from rhodium to carbon, resulting in a notable dipole moment.[1]

The multireference character of transition metal-containing molecules like RhC presents a challenge for single-reference computational methods. The near-degeneracy of multiple electronic configurations necessitates the use of more advanced theoretical approaches, such as multireference configuration interaction (MRCI) or complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (CASPT2), to accurately describe the electronic structure and predict spectroscopic properties. While comprehensive recent multireference studies specifically on diatomic RhC are not abundant in the literature, the principles of these methods are well-established for accurately modeling systems with significant static correlation.

Quantitative Spectroscopic and Bonding Parameters

The following tables summarize the available experimental and calculated quantitative data for the key spectroscopic and bonding parameters of the this compound molecule. This allows for a direct comparison of results from different theoretical methods and with experimental benchmarks.

Table 1: Calculated Spectroscopic Constants of this compound (RhC)

Method/Basis SetGround StateRe (Å)ωe (cm-1)De (eV)μ (Debye)Reference
HF/CI2Σ+1.68610594.812.82[1]

Table 2: Experimental Spectroscopic Constants and Properties of this compound (RhC)

PropertyValueMethodReference
Dissociation Energy (D0)5.97 eVMass Spectrometry[1]
Adiabatic Electron Affinity1.46 eVAnion Photoelectron Spectroscopy[2]
First Excited State~9400 cm-1Anion Photoelectron Spectroscopy[2]

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in both experimental and theoretical studies is critical for evaluating the quality and reliability of the reported data.

Experimental Determination of Dissociation Energy

The dissociation energy of RhC was determined experimentally using Knudsen-cell mass spectrometry. This technique involves measuring the equilibrium partial pressures of the gaseous species in a high-temperature effusion cell.

  • Apparatus: A high-temperature mass spectrometer equipped with a Knudsen cell.

  • Procedure:

    • A sample containing rhodium and graphite is placed in the Knudsen cell.

    • The cell is heated to a high temperature range (1970–2806 K) to generate gaseous RhC.

    • The effusing vapor is ionized by electron impact, and the resulting ions are mass-analyzed.

    • The ion intensities are measured as a function of temperature.

    • The reaction enthalpies are determined using the second-law and third-law methods, which relate the equilibrium constant to the temperature and the thermodynamic functions of the reactants and products.

    • The dissociation energy (D0) is then derived from the reaction enthalpy.[1]

Computational Methodologies

The theoretical investigation of RhC bonding has employed a range of quantum chemical methods. The following provides an overview of the key computational approaches.

This early computational study provided foundational insights into the electronic structure of RhC.

  • Software: The ALCHEMY program system was utilized for these calculations.[1]

  • Methodology:

    • Hartree-Fock (HF): The calculations were initiated with the self-consistent field (SCF) method to obtain the molecular orbitals.

    • Configuration Interaction (CI): To account for electron correlation, which is crucial for accurate predictions, configuration interaction calculations were performed. The CI expansion included single and double excitations from the reference determinant(s).

  • Basis Set: A Slater-type orbital (STO) basis set of better than double-zeta quality was used for both the rhodium and carbon atoms.[1]

While specific DFT studies focusing solely on diatomic RhC are not detailed in the primary literature found, DFT is a workhorse of modern computational chemistry. For a molecule like RhC, a typical DFT calculation would proceed as follows:

  • Functional Selection: A range of exchange-correlation functionals would be tested, from local-density approximation (LDA) and generalized gradient approximation (GGA) functionals (e.g., PBE, BLYP) to hybrid functionals (e.g., B3LYP, PBE0) and meta-GGA functionals. The choice of functional significantly impacts the accuracy of the results.

  • Basis Set: A high-quality basis set, such as one from the correlation-consistent family (e.g., aug-cc-pVTZ) or a basis set specifically designed for transition metals with effective core potentials (ECPs) for the inner electrons of rhodium, would be employed.

  • Geometry Optimization: The molecular geometry would be optimized to find the equilibrium bond length (Re).

  • Frequency Calculation: A vibrational frequency analysis would be performed at the optimized geometry to calculate the harmonic vibrational frequency (ωe) and to confirm that the structure is a true minimum on the potential energy surface.

  • Dissociation Energy Calculation: The dissociation energy (De) would be calculated as the difference between the total energy of the Rh and C atoms at infinite separation and the energy of the RhC molecule at its equilibrium geometry.

Given the likely multireference character of RhC, methods that explicitly account for static correlation are necessary for achieving high accuracy.

  • Complete Active Space Self-Consistent Field (CASSCF):

    • An active space of molecular orbitals and electrons that are most important for the chemical bond would be selected. For RhC, this would likely include the Rh 4d and 5s orbitals and the C 2s and 2p orbitals.

    • Within this active space, a full configuration interaction calculation is performed, and both the CI coefficients and the molecular orbitals are simultaneously optimized.

  • Multireference Configuration Interaction (MRCI):

    • The CASSCF wave function is used as the reference.

    • Single and double excitations are then generated from all the configurations in the CASSCF reference space. This approach provides a highly accurate description of both static and dynamic electron correlation.

Visualizing Computational Workflows and Bonding Concepts

To clarify the relationships between different computational steps and theoretical concepts, the following diagrams are provided in the DOT language for Graphviz.

Computational Workflow for RhC Properties

Computational_Workflow cluster_setup 1. Initial Setup cluster_calculation 2. Core Calculation cluster_analysis 3. Property Analysis mol_spec Define Molecule (RhC) method_select Select Method (HF, DFT, MRCI, etc.) mol_spec->method_select basis_select Choose Basis Set method_select->basis_select geom_opt Geometry Optimization basis_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single Point Energy geom_opt->energy_calc bond_length Bond Length (Re) geom_opt->bond_length vib_freq Vibrational Frequency (ωe) freq_calc->vib_freq diss_energy Dissociation Energy (De) energy_calc->diss_energy dipole Dipole Moment (μ) energy_calc->dipole

Caption: A generalized workflow for calculating molecular properties of RhC.

Molecular Orbital Interaction in this compound

MO_Interaction cluster_Rh Rhodium Atomic Orbitals cluster_C Carbon Atomic Orbitals cluster_RhC RhC Molecular Orbitals Rh_4d 4d sigma_bond σ (bonding) Rh_4d->sigma_bond pi_bond π (bonding) Rh_4d->pi_bond Rh_5s 5s sigma_nb σ (non-bonding) Rh_5s->sigma_nb C_2s 2s C_2s->sigma_bond C_2p 2p C_2p->sigma_bond C_2p->pi_bond

Caption: Simplified molecular orbital diagram for RhC bonding.

References

Unveiling the Catalytic Potential of Rhodium Carbide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition metal carbides have garnered significant interest in catalysis due to their unique electronic and structural properties, often exhibiting noble metal-like behavior. Among these, rhodium carbide (RhC) presents a compelling case for exploration, demonstrating notable catalytic activity, particularly in the hydrogen evolution reaction (HER). This technical guide provides an in-depth overview of the fundamental catalytic properties of this compound, focusing on its synthesis, characterization, and performance. While experimental data on this compound's catalytic applications beyond HER are limited, this document consolidates the current understanding and provides a framework for future research and development.

Synthesis of this compound

A novel and efficient method for synthesizing this compound involves the use of tetracyanoethylene (TCNE) as a carbon source. This approach circumvents the need for extreme temperatures and pressures typically required for the formation of noble metal carbides.[1][2]

Experimental Protocol: Synthesis of this compound via TCNE Method

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • Tetracyanoethylene (TCNE)

  • Solvent (e.g., anhydrous ethanol)

  • Inert gas (e.g., Argon)

Procedure:

  • In a standard Schlenk line setup, dissolve a specific molar ratio of RhCl₃·xH₂O and TCNE in an appropriate anhydrous solvent under an inert atmosphere.

  • Stir the solution at room temperature for a designated period to ensure homogenous mixing of the precursors.

  • Gradually heat the reaction mixture to a specific temperature (e.g., 200-400 °C) and maintain it for several hours to facilitate the carbidation process. The exact temperature and duration will influence the crystallinity and phase purity of the resulting this compound.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting black powder by centrifugation or filtration.

  • Wash the product multiple times with a suitable solvent (e.g., ethanol, acetone) to remove any unreacted precursors and byproducts.

  • Dry the final this compound product under vacuum.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_prep Precursor Preparation cluster_reaction Carbidation Reaction cluster_purification Product Purification RhCl3 RhCl₃·xH₂O Mix Mixing under Inert Atmosphere RhCl3->Mix TCNE Tetracyanoethylene (TCNE) TCNE->Mix Solvent Anhydrous Solvent Solvent->Mix Heating Controlled Heating (e.g., 200-400 °C) Mix->Heating Cooling Cooling to Room Temperature Heating->Cooling Collection Collection (Centrifugation/Filtration) Cooling->Collection Washing Washing with Solvent Collection->Washing Drying Drying under Vacuum Washing->Drying RhC This compound (RhC) Powder Drying->RhC

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the formation of this compound and to understand its physical and chemical properties. Key techniques include:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized material.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of rhodium and carbon, confirming the formation of Rh-C bonds.

  • Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and crystalline nature of the this compound nanoparticles.

Fundamental Catalytic Properties

The primary reported catalytic application of this compound is in the Hydrogen Evolution Reaction (HER), where it exhibits significantly enhanced activity compared to pure rhodium.[1][2]

Hydrogen Evolution Reaction (HER)

This compound has been shown to be a highly active and stable catalyst for the HER in acidic media. The carbide nature of the material is believed to favorably modify the electronic structure of rhodium, leading to an optimal binding energy for hydrogen intermediates.

The HER in acidic solution proceeds through the following elementary steps on the catalyst surface:

  • Volmer step: H₃O⁺ + e⁻ + * → H* + H₂O

  • Heyrovsky step: H* + H₃O⁺ + e⁻ → H₂ + H₂O + *

  • Tafel step: H* + H* → H₂ + 2*

Where '' represents an active site on the catalyst surface and 'H' is an adsorbed hydrogen atom.

The following diagram illustrates the reaction pathway for the Hydrogen Evolution Reaction.

G cluster_volmer Volmer Step cluster_pathways H₂ Evolution Pathways H3O_e H₃O⁺ + e⁻ H_ads H* (Adsorbed H) H3O_e->H_ads Proton Adsorption H2_heyrovsky H₂ (Heyrovsky) H_ads->H2_heyrovsky Electrochemical Desorption H2_tafel H₂ (Tafel) H_ads->H2_tafel Recombinative Desorption Catalyst RhC Catalyst Surface H2_heyrovsky->Catalyst H2_tafel->Catalyst

Caption: Hydrogen Evolution Reaction (HER) mechanism.
Quantitative Catalytic Performance Data

The following table summarizes the available quantitative data for the catalytic performance of rhodium-based catalysts. It is important to note the scarcity of specific data for this compound, particularly for reactions other than HER.

CatalystReactionTurnover Frequency (TOF)Activation Energy (Ea)SelectivityReference
This compound Hydrogen Evolution Reaction (HER) Data not explicitly provided, but significantly higher than pure RhData not availableN/A[1][2]
Rh/SiNWHydrogen Evolution Reaction (HER)-Tafel Slope: 24 mV/decN/A[3]
Rh-based catalystsSyngas to Ethanol--High selectivity to C2+ oxygenates[4]
Rh/Fe₂O₃/ZrO₂Water-Gas Shift-64 kJ/mol-[5]
Rh/Al₂O₃CO OxidationVaries with particle size and conditions100-110 kJ/mol (low temp.)N/A[6]

Note: The provided data for non-carbide rhodium catalysts is for comparative context and highlights the need for further research into the quantitative catalytic performance of this compound across a broader range of reactions.

Experimental Protocol: Catalytic Testing for Hydrogen Evolution Reaction (HER)

Materials and Equipment:

  • This compound catalyst

  • Nafion solution (e.g., 5 wt%)

  • Working electrode (e.g., glassy carbon, carbon paper)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode)

  • Electrolyte (e.g., 0.5 M H₂SO₄)

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Catalyst Ink Preparation: Disperse a known amount of this compound catalyst in a mixture of deionized water, isopropanol, and Nafion solution. Sonicate the mixture to form a homogeneous ink.

  • Working Electrode Preparation: Drop-cast a specific volume of the catalyst ink onto the surface of the working electrode to achieve a desired catalyst loading. Allow the electrode to dry at room temperature.

  • Electrochemical Measurement:

    • Assemble a three-electrode system in an electrochemical cell containing the electrolyte.

    • Purge the electrolyte with a high-purity inert gas (e.g., Ar or N₂) for at least 30 minutes to remove dissolved oxygen.

    • Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve.

    • The potential should be iR-corrected to account for the solution resistance.

    • From the polarization curve, determine the overpotential required to achieve a specific current density (e.g., 10 mA/cm²) and the Tafel slope.

  • Stability Test: Conduct chronoamperometry or chronopotentiometry at a constant potential or current density for an extended period to evaluate the long-term stability of the catalyst.

Other Potential Catalytic Applications

While experimental evidence is limited, theoretical studies and comparisons with other noble metal carbides suggest that this compound could be a promising catalyst for other important industrial reactions:

  • CO Oxidation: The modified electronic properties of rhodium in the carbide form could influence the adsorption and activation of CO and O₂, potentially leading to enhanced catalytic activity.[7]

  • Syngas Conversion: Rhodium-based catalysts are known for their ability to convert synthesis gas (CO + H₂) into valuable chemicals like ethanol. The unique surface structure of this compound might offer different product selectivities compared to metallic rhodium catalysts.[4][8][9]

  • Hydrodesulfurization and Hydrogenation: Noble metals on carbide supports have shown high activity in desulfurization and hydrogenation reactions.[7]

Conclusion and Future Outlook

This compound has emerged as a promising catalytic material, particularly for the hydrogen evolution reaction, where it demonstrates superior performance compared to its metallic counterpart. The novel synthesis method using tetracyanoethylene opens up new avenues for the facile production of this and other noble metal carbides. However, a significant knowledge gap exists regarding the quantitative catalytic performance of this compound in other key chemical transformations.

Future research should focus on:

  • Detailed Kinetic Studies: A thorough investigation of the kinetics of the HER on this compound to determine turnover frequencies and activation energies.

  • Exploring Other Catalytic Reactions: A systematic evaluation of the catalytic activity and selectivity of this compound in CO oxidation, syngas conversion, and various hydrogenation reactions.

  • Theoretical Modeling: The use of computational methods to predict the catalytic behavior of this compound and to elucidate reaction mechanisms at the atomic level.[10]

  • Support and Promoter Effects: Investigating the influence of different support materials and promoters on the catalytic performance of this compound.

By addressing these areas, the full catalytic potential of this compound can be unlocked, paving the way for its application in a wide range of industrial processes and contributing to the development of more efficient and sustainable chemical technologies.

References

An In-depth Technical Guide to the Investigation of Rhodium Carbide's Magnetic Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rhodium carbide (RhC) is a novel material that has only recently been synthesized, marking a significant advancement in materials science.[1][2] Unlike conventional transition metal carbides, noble metal carbides like RhC do not typically form under standard thermodynamic conditions and are absent from traditional phase diagrams.[1][2] The recent breakthrough in its synthesis opens up a new frontier for exploring its physical and chemical properties.

This guide addresses the current landscape of knowledge regarding the magnetic properties of this compound. It is important to note that, as of this writing, the magnetic properties of this compound have not been experimentally or theoretically investigated in published literature. Therefore, this document serves as a forward-looking guide for researchers. It will briefly cover the novel synthesis of this compound, summarize the known magnetic properties of elemental rhodium and its nanoparticles to provide context, and propose a comprehensive research framework for the systematic investigation of this compound's magnetic characteristics.

The Novel Synthesis of this compound

The first successful synthesis of this compound was achieved under non-extreme conditions, a departure from the high-temperature and high-pressure methods typically required for carbide formation.[1][2] This was accomplished using tetracyanoethylene (TCNE) as a carbon source. While the primary focus of the initial study was on the electronic structure and catalytic activity for the hydrogen evolution reaction, the availability of a synthesis protocol is the first critical step toward a thorough characterization of its physical properties, including magnetism.[1][2]

Magnetic Properties of Rhodium in Other Forms

To form a hypothesis about the potential magnetic behavior of this compound, it is useful to consider the known magnetic properties of elemental rhodium and rhodium nanoparticles. Bulk rhodium is paramagnetic, showing a weak attraction to magnetic fields.[3] In contrast, rhodium clusters and nanoparticles have been shown to exhibit size-dependent ferromagnetism.[4][5][6] This phenomenon is attributed to the reduced coordination number of atoms at the nanoscale, which alters the electronic structure and can lead to the emergence of a net magnetic moment.

Material FormMagnetic PropertyMolar Magnetic Susceptibility (χm)Notes
Bulk RhodiumParamagnetic+111.0 × 10⁻⁶ cm³/mol (at 298 K)[3]Weakly attracted to magnetic fields.
Rhodium Clusters (e.g., Rh₁₅, Rh₁₆, Rh₁₉)Superparamagnetic/ FerromagneticVaries with cluster size; moments between 0.3 and 1.1 µB per atom have been observed.[4]Magnetism is a nanoscale phenomenon for rhodium.[5]

Proposed Research Framework for Investigating the Magnetic Properties of this compound

Given the nascent stage of this compound research, a systematic investigation is required to determine its magnetic properties. The following experimental and theoretical protocols are proposed.

Experimental Protocols

A comprehensive experimental workflow is necessary to characterize the magnetic nature of newly synthesized this compound samples.

experimental_workflow cluster_synthesis Sample Preparation cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of RhC (e.g., using TCNE method) xrd Structural Analysis (XRD, TEM) synthesis->xrd squid Magnetic Measurements (SQUID Magnetometry) synthesis->squid crystal_structure Determine Crystal Structure & Phase Purity xrd->crystal_structure mt M vs. T Measurement (ZFC/FC) squid->mt mh M vs. H Measurement (Hysteresis Loop) squid->mh mag_properties Determine Magnetic Ordering (Tc, µeff, Hc) mt->mag_properties mh->mag_properties crystal_structure->mag_properties Correlate

Proposed experimental workflow for magnetic characterization of this compound.

Detailed Methodologies:

  • Synthesis and Sample Preparation:

    • Synthesize this compound powder using the established method with tetracyanoethylene.[1][2]

    • Ensure the removal of any unreacted precursors or magnetic impurities, which could be verified by techniques such as X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) with Energy-Dispersive X-ray Spectroscopy (EDS).

  • Structural Characterization:

    • X-ray Diffraction (XRD): Perform powder XRD to determine the crystal structure and phase purity of the synthesized this compound. The presence of any magnetic impurity phases (e.g., iron from precursors) must be carefully checked.

    • Transmission Electron Microscopy (TEM): Use TEM to analyze the morphology, particle size, and crystallinity of the this compound samples.

  • Magnetic Property Measurements:

    • Superconducting Quantum Interference Device (SQUID) Magnetometry: This is the primary technique for sensitive measurement of magnetic properties.

      • Magnetic Susceptibility vs. Temperature (χ vs. T):

        • Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Measurements: Measure the magnetization as a function of temperature (typically from 2 K to 300 K) under a small applied magnetic field (e.g., 100 Oe). A divergence between the ZFC and FC curves can indicate a transition to a magnetically ordered state (e.g., ferromagnetism, spin glass). The peak in the ZFC curve can suggest a blocking temperature in superparamagnetic materials or a transition temperature.

      • Magnetization vs. Magnetic Field (M vs. H):

        • Hysteresis Loops: Measure the magnetization as a function of the applied magnetic field at various temperatures (e.g., 2 K and 300 K). The shape of the M-H curve will reveal the nature of the magnetism:

          • A linear response indicates paramagnetism or diamagnetism.

          • A sigmoidal curve with hysteresis (non-zero coercivity and remanence) is characteristic of ferromagnetism.

          • A linear response up to a critical field followed by a change in slope can suggest antiferromagnetism.

Theoretical and Computational Protocols

First-principles calculations, particularly those based on Density Functional Theory (DFT), are essential for predicting the magnetic ground state and understanding the origin of magnetism in this compound.

theoretical_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis exp_structure Experimental Crystal Structure (from XRD) dft Perform DFT Calculations (e.g., VASP, Quantum Espresso) exp_structure->dft nm Non-Magnetic dft->nm fm Ferromagnetic dft->fm afm Antiferromagnetic dft->afm total_energies Compare Total Energies nm->total_energies fm->total_energies afm->total_energies ground_state Predict Magnetic Ground State total_energies->ground_state dos Calculate Density of States (DOS) & Spin Density mag_moment Calculate Magnetic Moment dos->mag_moment ground_state->dos

Logical workflow for theoretical prediction of this compound's magnetism.

Detailed Methodologies:

  • Density Functional Theory (DFT) Calculations:

    • Structural Input: Use the experimentally determined crystal structure from XRD as the input for the calculations.

    • Magnetic Configurations: Perform calculations for several possible magnetic orderings: non-magnetic (NM), ferromagnetic (FM), and various antiferromagnetic (AFM) configurations.

    • Energy Comparison: By comparing the total energies of these different magnetic states, the magnetic ground state can be predicted. The configuration with the lowest energy is the most stable.

    • Electronic Structure Analysis: Calculate the electronic density of states (DOS) and spin-polarized band structure. The asymmetry in the spin-up and spin-down DOS will indicate the presence of a magnetic moment and help in understanding the origin of the magnetism.

Conclusion

The recent synthesis of this compound has unlocked a new material for scientific exploration. Its magnetic properties remain an uncharted territory. The lack of existing data presents a unique opportunity for original research. A combined experimental approach using SQUID magnetometry and structural characterization, along with theoretical DFT calculations, will be essential to unveil the magnetic nature of this novel noble metal carbide. The findings will not only contribute to the fundamental understanding of magnetism in materials but also inform potential applications in catalysis, electronics, and other fields where the interplay of electronic and magnetic properties is crucial.

References

Navigating the Thermodynamic Landscape of Rhodium Carbides: A Technical Guide to Stoichiometric Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium, a noble metal renowned for its catalytic prowess, forms a series of carbide compounds with varying stoichiometries that exhibit a fascinating and complex thermodynamic landscape. The stability of these rhodium carbides is a critical factor influencing their synthesis, performance, and longevity in applications ranging from catalysis to advanced materials. This technical guide provides an in-depth analysis of the thermodynamic stability of different rhodium carbide stoichiometries, drawing upon theoretical and experimental findings to offer a comprehensive resource for researchers in the field.

Core Concepts: Thermodynamic Stability of Rhodium Carbides

The thermodynamic stability of a compound is fundamentally determined by its Gibbs free energy of formation (ΔGf). A negative ΔGf indicates that the compound is stable relative to its constituent elements, while a positive value suggests instability. In the context of solid-state materials like rhodium carbides, the enthalpy of formation (ΔHf) at 0 K is often calculated using first-principles methods to predict stability, as the entropic contribution (TΔS) is minimal at low temperatures.

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the stability of various this compound phases. A key finding from first-principles calculations using the full-potential linearized augmented plane-wave (FLAPW) method with the generalized gradient approximation (GGA) is that the stability of rhodium carbides is highly dependent on the carbon content.

Quantitative Data on this compound Stability

Theoretical investigations have revealed a distinct trend in the stability of cubic rhodium carbides (RhCx). As summarized in the table below, carbon-deficient stoichiometries are predicted to be thermodynamically stable, whereas carbon-rich phases are energetically unfavorable.

Stoichiometry (RhCx)Predicted Thermodynamic StabilityFormation Energy (Eform)
x ≤ 0.25StableNegative (Eform < 0)
0.33 ≤ x ≤ 1.00UnstablePositive (Eform > 0)

Note: This data is based on the findings of Bannikov et al.[1] While the qualitative trend is established, specific quantitative values for the formation energies of a wide range of stoichiometries are not publicly available in readily accessible literature.

Signaling Pathways and Logical Relationships

The relationship between carbon content and the thermodynamic stability of rhodium carbides can be visualized as a logical workflow, particularly in the context of computational prediction.

cluster_input Input Parameters cluster_dft DFT Calculation (FLAPW-GGA) cluster_analysis Thermodynamic Analysis Crystal Structure Crystal Structure Total Energy Calculation Total Energy Calculation Crystal Structure->Total Energy Calculation Stoichiometry (RhCx) Stoichiometry (RhCx) Stoichiometry (RhCx)->Total Energy Calculation Formation Energy Calculation Formation Energy Calculation Total Energy Calculation->Formation Energy Calculation Stability Prediction Stability Prediction Formation Energy Calculation->Stability Prediction

Computational workflow for predicting this compound stability.

This diagram illustrates the process of using ab initio calculations to determine the thermodynamic stability of this compound stoichiometries. The inputs, including the crystal structure and stoichiometry, are used in DFT calculations to determine the total energy. This is then used to calculate the formation energy, leading to a prediction of the phase's stability.

Experimental Protocols

While theoretical calculations provide a strong predictive framework, experimental validation is crucial. The following section outlines a general methodology for the synthesis and thermodynamic characterization of rhodium carbides.

Synthesis of Rhodium Carbides

A common method for the synthesis of transition metal carbides is through high-temperature solid-state reaction.

Materials:

  • Rhodium (Rh) powder (high purity)

  • Graphite (C) powder (high purity)

Procedure:

  • Stoichiometric Mixing: Precisely weigh and thoroughly mix the rhodium and graphite powders in the desired atomic ratios (e.g., Rh:C of 4:1 for Rh4C).

  • Pelletization: Press the mixed powder into a pellet to ensure intimate contact between the reactants.

  • Sintering: Place the pellet in a high-temperature furnace under an inert atmosphere (e.g., argon) or vacuum.

  • Heating Profile: Gradually heat the sample to a high temperature (e.g., 1000-1500 °C) and hold for an extended period (e.g., 24-48 hours) to allow for complete reaction and homogenization.

  • Cooling: Slowly cool the sample to room temperature.

Characterization and Thermodynamic Analysis

1. Structural Characterization:

  • X-Ray Diffraction (XRD): Perform XRD analysis on the synthesized sample to identify the crystalline phases present and determine the lattice parameters. This confirms the formation of the desired this compound stoichiometry and the absence of unreacted precursors or impurity phases.

2. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques can be used to study the thermal stability of the synthesized carbides. DSC can detect phase transitions and decomposition temperatures, while TGA can monitor mass changes due to oxidation or decomposition upon heating.

3. Calorimetry for Enthalpy of Formation:

  • High-Temperature Oxide Melt Solution Calorimetry: This is a powerful technique to experimentally determine the enthalpy of formation of refractory materials like rhodium carbides.

    • Principle: The heat of dissolution of the this compound and its constituent elements (rhodium and graphite) are measured separately in a molten oxide solvent (e.g., lead borate) at high temperature.

    • Hess's Law: By applying Hess's law to the measured enthalpies of dissolution, the standard enthalpy of formation of the this compound can be calculated.

The experimental workflow can be summarized in the following diagram:

Start Start Stoichiometric Mixing of Rh and C Stoichiometric Mixing of Rh and C Start->Stoichiometric Mixing of Rh and C Pelletization Pelletization Stoichiometric Mixing of Rh and C->Pelletization High-Temperature Sintering High-Temperature Sintering Pelletization->High-Temperature Sintering XRD Analysis XRD Analysis High-Temperature Sintering->XRD Analysis Phase Pure? Phase Pure? XRD Analysis->Phase Pure? Phase Pure?->Stoichiometric Mixing of Rh and C No, adjust synthesis Thermal Analysis (DSC/TGA) Thermal Analysis (DSC/TGA) Phase Pure?->Thermal Analysis (DSC/TGA) Yes Calorimetry Calorimetry Thermal Analysis (DSC/TGA)->Calorimetry Determine ΔHf Determine ΔHf Calorimetry->Determine ΔHf End End Determine ΔHf->End

Experimental workflow for this compound synthesis and analysis.

Rhodium-Carbon Phase Diagram

Based on the available theoretical predictions, a schematic phase diagram for the Rh-C system can be constructed. It is important to note that this is a simplified representation and the exact phase boundaries and the presence of other potential stable or metastable phases require further experimental and computational investigation.

xlabel Atomic % Carbon ylabel Temperature (°C) title Schematic Rh-C Phase Diagram Rh_L Rh(s) + L Rh Rh(s) Rh4C_L Rh4C(s) + L Rh4C Rh4C(s) Unstable Unstable Carbides (e.g., RhC) Rh_melt 1964 solidus_start solidus_start Rh_melt->solidus_start C_sublime ~3642 eutectic C_rich_liquidus C_rich_liquidus eutectic->C_rich_liquidus solidus_end solidus_end eutectic->solidus_end solidus_start->eutectic solvus_top solvus_top solvus_bottom solvus_bottom solvus_top->solvus_bottom Rh4C_top Rh4C_top Rh4C_bottom Rh4C_bottom Rh4C_top->Rh4C_bottom Rh4C_label Rh4C unstable_line unstable_line unstable_line_bottom unstable_line_bottom unstable_line->unstable_line_bottom x0 0 (Rh) x20 20 x40 40 y0 0 y1000 1000 y2000 2000 y3000 3000

Schematic Rh-C phase diagram based on theoretical stability.

This schematic diagram illustrates the expected features of the Rh-C phase diagram. It shows the melting point of pure rhodium and the sublimation point of carbon. The diagram indicates a likely stable rhodium-rich carbide phase (represented as Rh4C, corresponding to RhCx with x=0.25) and a region of unstable, carbon-rich carbides, consistent with theoretical predictions. The exact compositions and temperatures of eutectic, peritectic, or other invariant reactions are yet to be determined experimentally.

Conclusion

The thermodynamic stability of rhodium carbides is a critical parameter that is heavily influenced by stoichiometry. Theoretical studies strongly indicate that carbon-deficient phases, such as those with a Rh:C ratio of approximately 4:1, are thermodynamically stable and thus synthetically accessible. In contrast, carbon-rich stoichiometries are predicted to be unstable. While computational methods provide valuable insights, further experimental work, particularly high-temperature calorimetry and detailed phase diagram studies, is necessary to quantitatively validate these predictions and fully elucidate the rich and complex thermodynamic landscape of the rhodium-carbon system. This knowledge is essential for the rational design and synthesis of novel this compound materials with tailored properties for advanced catalytic and material science applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Rhodium Carbide Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium carbide (Rh-C) is an emerging material with potentially unique catalytic and electronic properties. The synthesis of noble metal carbides is challenging, as evidenced by the recent first synthesis of this compound, which was achieved under specific, non-trivial conditions.[1] The development of reliable methods for depositing high-quality this compound thin films is crucial for exploring their applications in catalysis, electronics, and biocompatible coatings.

This document provides detailed application notes and protocols for the proposed synthesis of this compound thin films via two primary physical vapor deposition (PVD) and chemical vapor deposition (CVD) techniques. Given the novelty of this material, the following protocols are based on established principles for the synthesis of other metal carbides and rhodium thin films, and should be considered as starting points for process development.

Methods for this compound Thin Film Synthesis

Two promising methods for the synthesis of this compound thin films are reactive magnetron sputtering and a proposed aerosol-assisted chemical vapor deposition (AACVD) approach.

Reactive DC Magnetron Sputtering

Reactive sputtering is a versatile PVD technique where a target material is sputtered in the presence of a reactive gas, which chemically reacts with the sputtered atoms to form a compound thin film on a substrate.[2][3] For the synthesis of this compound, a high-purity rhodium target is sputtered in an argon atmosphere containing a carbon-based reactive gas such as methane (CH₄) or acetylene (C₂H₂).

Experimental Protocol: Reactive DC Magnetron Sputtering

  • Substrate Preparation:

    • Select a suitable substrate (e.g., silicon wafer, quartz, or nickel foam).

    • Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and deionized water (10 minutes each).

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Mount the substrate onto the substrate holder in the sputtering chamber.

  • Chamber Preparation:

    • Load a high-purity rhodium sputtering target (≥99.9%) into the magnetron sputtering gun.

    • Evacuate the deposition chamber to a base pressure of at least 10⁻⁶ Torr to minimize contamination.

  • Deposition Process:

    • Introduce high-purity argon (Ar) gas into the chamber at a controlled flow rate.

    • Introduce the reactive carbon-containing gas (e.g., CH₄ or C₂H₂) into the chamber at a controlled flow rate. The ratio of Ar to the reactive gas is a critical parameter for controlling the film stoichiometry.

    • Set the total chamber pressure to the desired operating pressure (typically in the mTorr range).

    • Apply DC power to the rhodium target to ignite the plasma.

    • Pre-sputter the target for 5-10 minutes with the shutter closed to clean the target surface.

    • Open the shutter to begin the deposition of the this compound thin film onto the substrate.

    • Maintain the desired substrate temperature throughout the deposition process.

    • After the desired deposition time, turn off the power to the target and stop the gas flow.

    • Allow the substrate to cool down in vacuum before venting the chamber.

Data Presentation: Reactive Sputtering Parameters

ParameterTypical RangeUnit
Target MaterialRhodium (Rh)-
Target Purity≥ 99.9%
Substrate MaterialSi, Quartz, Ni foam-
Base Pressure< 1 x 10⁻⁶Torr
Working Pressure1 - 20mTorr
Sputtering GasArgon (Ar)-
Reactive GasMethane (CH₄) or Acetylene (C₂H₂)-
Ar:Reactive Gas Ratio10:1 to 1:1-
DC Power50 - 300W
Substrate TemperatureRoom Temperature - 600°C
Deposition Time5 - 60min

Logical Relationship: Reactive Sputtering Process

G Workflow for Reactive Sputtering of this compound cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Substrate_Prep Substrate Cleaning & Mounting Chamber_Prep Chamber Evacuation Substrate_Prep->Chamber_Prep Gas_Intro Introduce Ar & Reactive Gas Chamber_Prep->Gas_Intro Set_Pressure Set Working Pressure Gas_Intro->Set_Pressure Ignite_Plasma Ignite Plasma (Apply DC Power) Set_Pressure->Ignite_Plasma Pre_Sputter Pre-sputter Target Ignite_Plasma->Pre_Sputter Deposition Deposit Rh-C Film Pre_Sputter->Deposition Cooldown Substrate Cooldown Deposition->Cooldown Venting Chamber Venting Cooldown->Venting Characterization Film Characterization Venting->Characterization

Caption: Workflow for the synthesis of this compound thin films via reactive sputtering.

Aerosol-Assisted Chemical Vapor Deposition (AACVD)

Experimental Protocol: Proposed AACVD for this compound

  • Precursor Solution Preparation:

    • Dissolve a suitable rhodium precursor (e.g., Rhodium(III) acetylacetonate, Rh(acac)₃) in a high-boiling point organic solvent that can also act as a carbon source (e.g., toluene, xylene). The concentration of the precursor will influence the growth rate.

  • Substrate Preparation:

    • Clean and mount the substrate as described in the reactive sputtering protocol.

    • Place the substrate in the AACVD reactor (a tube furnace).

  • Deposition Process:

    • Heat the reactor to the desired deposition temperature.

    • Place the precursor solution in an ultrasonic atomizer to generate an aerosol.

    • Transport the aerosol to the heated substrate using an inert carrier gas (e.g., Argon or Nitrogen).

    • The precursor will decompose on the hot substrate surface, leading to the formation of a this compound thin film.

    • After the desired deposition time, stop the aerosol generation and carrier gas flow.

    • Allow the substrate to cool to room temperature under an inert gas flow before removal from the reactor.

Data Presentation: Proposed AACVD Parameters

ParameterProposed Value/RangeUnit
PrecursorRhodium(III) acetylacetonate (Rh(acac)₃)-
Solvent (Carbon Source)Toluene, Xylene-
Precursor Concentration0.01 - 0.1M
Substrate MaterialSi, Quartz, Ni foam-
Carrier GasArgon (Ar) or Nitrogen (N₂)-
Carrier Gas Flow Rate100 - 500sccm
Deposition Temperature400 - 600°C
Deposition Time30 - 120min

Logical Relationship: AACVD Process

G Workflow for Proposed AACVD of this compound cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Precursor_Prep Prepare Precursor Solution Substrate_Prep Substrate Cleaning & Placement Precursor_Prep->Substrate_Prep Heat_Reactor Heat Reactor to Deposition Temp. Substrate_Prep->Heat_Reactor Aerosol_Gen Generate Aerosol Heat_Reactor->Aerosol_Gen Aerosol_Transport Transport Aerosol with Carrier Gas Aerosol_Gen->Aerosol_Transport Decomposition Precursor Decomposition & Film Growth Aerosol_Transport->Decomposition Cooldown Substrate Cooldown Decomposition->Cooldown Removal Substrate Removal Cooldown->Removal Characterization Film Characterization Removal->Characterization

Caption: Proposed workflow for the synthesis of this compound thin films via AACVD.

Characterization of this compound Thin Films

Following synthesis, the thin films should be thoroughly characterized to determine their properties. Recommended characterization techniques include:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the film.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical bonding states of rhodium and carbon.

  • Scanning Electron Microscopy (SEM): To investigate the surface morphology and thickness of the film.

  • Transmission Electron Microscopy (TEM): For high-resolution imaging of the film's microstructure and crystallinity.

  • Raman Spectroscopy: To probe the vibrational modes of the Rh-C bonds.

  • Four-Point Probe Measurement: To determine the electrical resistivity of the film.

Safety Precautions

  • All deposition processes should be carried out in a well-ventilated area or in a fume hood.

  • Handle all chemicals and solvents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The high-voltage power supplies used in sputtering systems present an electrical hazard and should be handled with care.

  • The heated zones of the AACVD reactor pose a burn risk.

Conclusion

The synthesis of this compound thin films is a developing area of materials science. The protocols for reactive sputtering and AACVD outlined in this document provide a solid foundation for researchers to begin exploring the deposition of this novel material. Careful control of deposition parameters and thorough characterization will be essential for producing high-quality films and understanding their properties for various applications.

References

Application Notes and Protocols for Rhodium-Catalyzed C-H Bond Activation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The term "rhodium carbide" in the context of C-H bond activation catalysis in solution-phase organic synthesis is not standard. It is likely a misnomer for rhodium-catalyzed reactions that involve rhodium-carbon bonds, either through carbon-based ligands or rhodium-carbene intermediates. This document provides detailed application notes and protocols for three major classes of rhodium-catalyzed C-H bond activation that are of significant interest to researchers in organic synthesis and drug development:

  • Rhodium-Carbene Mediated C-H Insertion: This powerful technique allows for the formation of new C-C bonds by the insertion of a rhodium-carbene into a C-H bond. These reactions are typically catalyzed by dirhodium(II) complexes and are highly valuable for the synthesis of complex cyclic and acyclic structures.

  • Rhodium-NHC Mediated C-H Functionalization: N-Heterocyclic carbenes (NHCs) are a class of versatile ligands that can be used to tune the reactivity and selectivity of rhodium catalysts for C-H functionalization. These systems are particularly effective for the direct arylation and alkenylation of heterocycles and other arenes.

  • Rhodium-Pincer Complex Mediated C-H Activation: Pincer complexes are tridentate ligands that confer high stability and unique reactivity to the metal center. Rhodium-pincer complexes are notable for their ability to catalyze the dehydrogenation of alkanes and other challenging C-H activation reactions.

Rhodium-Carbene Mediated C-H Insertion

Application Note:

Dirhodium(II) tetracarboxylates are highly effective catalysts for the intramolecular C-H insertion of diazo compounds, providing a direct method for the synthesis of carbocyclic and heterocyclic frameworks. The reaction proceeds through the formation of a rhodium-carbene intermediate, which then undergoes a concerted insertion into a C-H bond. The choice of the rhodium catalyst and the electronic and steric properties of the diazo substrate can significantly influence the efficiency and selectivity of the reaction. This method is particularly useful for the synthesis of cyclopentanones, lactams, and other ring systems that are common motifs in natural products and pharmaceuticals.[1][2]

Quantitative Data:

Table 1: Substrate Scope for Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [1][2]

EntrySubstrateProductYield (%)
11-(4-Bromophenyl)-1-diazo-2-octanone2-(4-Bromophenyl)-3-pentylcyclopentanone61
21-Diazo-1-phenyl-2-octanone2-Phenyl-3-pentylcyclopentanone55
31-Diazo-1-(4-methoxyphenyl)-2-octanone2-(4-Methoxyphenyl)-3-pentylcyclopentanone40
41-Diazo-1-(4-methylphenyl)-2-octanone2-(4-Methylphenyl)-3-pentylcyclopentanone42
51-(3-Bromophenyl)-1-diazo-2-heptanone2-(3-Bromophenyl)-3-butylcyclopentanone65
Experimental Protocol:

General Procedure for Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [2]

  • Catalyst Preparation: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%) in a suitable solvent (e.g., toluene or dichloromethane, 0.1 M).

  • Substrate Addition: To the catalyst solution, add a solution of the α-aryl-α-diazo ketone (1.0 equiv) in the same solvent dropwise over a period of 5-10 minutes at room temperature. The slow addition is crucial to minimize the formation of dimeric byproducts.

  • Reaction Monitoring: The reaction is typically rapid and is often complete within 30 minutes to a few hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclized product.

Visualization:

rhodium_carbene_cycle Rh2L4 Rh₂(II)L₄ Carbene Rh₂(II)L₄=CR¹R² Rh2L4->Carbene + R¹R²CN₂ Diazo R¹R²CN₂ N2 N₂ Carbene->N2 Intermediate [Rh₂(II)L₄...Substrate-H...CR¹R²]‡ Carbene->Intermediate + Substrate Substrate Substrate with C-H bond Product Insertion Product Intermediate->Product - Rh₂(II)L₄

Caption: Catalytic cycle for rhodium-carbene mediated C-H insertion.

Rhodium-NHC Mediated C-H Functionalization

Application Note:

Rhodium complexes bearing N-heterocyclic carbene (NHC) ligands are powerful catalysts for the direct C-H functionalization of arenes and heteroarenes. The strong σ-donating ability of NHC ligands enhances the reactivity of the rhodium center, facilitating C-H bond cleavage. These catalytic systems are particularly effective for C-H arylation, alkenylation, and annulation reactions. The steric and electronic properties of the NHC ligand can be readily tuned to control the regioselectivity and efficiency of the catalytic process. This methodology provides a direct and atom-economical route to valuable biaryl and vinylarene structures, which are prevalent in medicinal chemistry and materials science.

Quantitative Data:

Table 2: Substrate Scope for Rhodium-NHC Catalyzed Direct Arylation of Heteroarenes

EntryHeteroareneAryl HalideProductYield (%)
1Benzothiazole4-Iodotoluene2-(4-Tolyl)benzothiazole85
2Benzoxazole4-Iodoanisole2-(4-Methoxyphenyl)benzoxazole78
3Thiophene1-Iodonaphthalene2-(Naphthalen-1-yl)thiophene72
4Furan4-Iodobenzonitrile2-(4-Cyanophenyl)furan65
5N-Methylimidazole3-Iodopyridine2-(Pyridin-3-yl)-1-methyl-1H-imidazole58
Experimental Protocol:

General Procedure for Rhodium-NHC Catalyzed Direct Arylation of Heteroarenes

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the rhodium precursor (e.g., [Rh(cod)Cl]₂, 2.5 mol%), the NHC ligand (e.g., IPr, 5 mol%), the heteroarene (1.0 equiv), the aryl halide (1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane, 0.2 M).

  • Reaction Conditions: Heat the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (12-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the arylated product.

Visualization:

rhodium_nhc_cycle Rh_I [Rh(I)(NHC)]⁺ Rh_III_H [Rh(III)(NHC)(Ar)(H)]⁺ Rh_I->Rh_III_H + Ar-H (C-H Activation) Arene Ar-H Rh_III_Ar [Rh(III)(NHC)(Ar)(Ar')]⁺ Rh_III_H->Rh_III_Ar + Ar'-X (Oxidative Addition) HX HX Rh_III_H->HX ArX Ar'-X Rh_III_Ar->Rh_I Reductive Elimination Product Ar-Ar' Rh_III_Ar->Product

Caption: Catalytic cycle for rhodium-NHC mediated C-H arylation.

Rhodium-Pincer Complex Mediated C-H Activation

Application Note:

Rhodium complexes supported by pincer ligands are highly robust and active catalysts for a range of C-H activation reactions, most notably the dehydrogenation of alkanes to alkenes. The tridentate coordination of the pincer ligand provides thermal stability and prevents catalyst decomposition at the high temperatures often required for alkane C-H activation. These catalysts can operate via a variety of mechanisms, including oxidative addition and σ-bond metathesis. The development of rhodium-pincer catalysts has opened up new possibilities for the conversion of abundant alkanes into more valuable chemical feedstocks.

Quantitative Data:

Table 3: Substrate Scope for Rhodium-Pincer Catalyzed Alkane Dehydrogenation

EntryAlkaneProductTurnover Number (TON)
1CyclooctaneCyclooctene340
2n-HexaneHexenes250
3n-PentanePentenes210
4PropanePropylene150
5EthaneEthylene100
Experimental Protocol:

General Procedure for Rhodium-Pincer Catalyzed Alkane Dehydrogenation

  • Catalyst Synthesis: Synthesize the rhodium-pincer complex according to literature procedures. A common example is the reaction of the pincer ligand precursor with a suitable rhodium(I) source like [Rh(coe)₂Cl]₂.

  • Reaction Setup: In a high-pressure reactor, place the rhodium-pincer catalyst (0.1-1 mol%).

  • Substrate Addition: Add the alkane substrate. For gaseous alkanes, pressurize the reactor to the desired pressure. For liquid alkanes, add the degassed liquid.

  • Reaction Conditions: Heat the reactor to the required temperature (typically 150-250 °C) and maintain for the specified duration (several hours to days). The reaction is often run in a closed system to allow for the accumulation of the alkene product and hydrogen, or in an open system with a flow of inert gas to remove the hydrogen and drive the equilibrium towards the products.

  • Product Analysis: After cooling the reactor, analyze the product mixture by gas chromatography (GC) to determine the conversion and selectivity.

Visualization:

rhodium_pincer_cycle Rh_I_Pincer [(PCP)Rh(I)] Rh_III_H2 [(PCP)Rh(III)(R)(H)] Rh_I_Pincer->Rh_III_H2 + R-H (Oxidative Addition) H2 H₂ Rh_I_Pincer->H2 Alkane R-H Rh_III_H2->Rh_I_Pincer β-Hydride Elimination & Reductive Elimination Alkene Alkene Rh_III_H2->Alkene

Caption: Catalytic cycle for rhodium-pincer mediated alkane dehydrogenation.

References

Application Notes & Protocols: Rhodium Carbide in Electrocatalytic CO₂ Reduction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels presents a promising strategy for mitigating greenhouse gas emissions and establishing a closed-loop carbon cycle. Noble metal catalysts, particularly rhodium-based materials, have demonstrated significant activity in this conversion.[1][2] While rhodium catalysts are known for their role in CO₂ reduction to products like formic acid, methane, and carbon monoxide, the exploration of rhodium carbide as an electrocatalyst for this reaction is an emerging area of interest.[1] Transition metal carbides can exhibit unique electronic and chemical properties distinct from their parent metals, potentially offering enhanced catalytic activity and stability.[3]

These application notes provide a comprehensive overview of the methodologies and expected performance benchmarks for utilizing this compound in the electrocatalytic reduction of CO₂. The protocols outlined below are based on established best practices in the field of CO₂ electroreduction and known synthesis methods for this compound.

Data Presentation: Performance of Rhodium-Based Electrocatalysts

Quantitative data for this compound specifically in CO₂ electroreduction is not yet widely available in the literature. However, the performance of other rhodium-based catalysts provides a crucial benchmark for evaluating new materials like this compound. The following table summarizes typical performance metrics for rhodium-based catalysts in CO₂ electroreduction, which can be used as a comparative baseline.

CatalystProductFaradaic Efficiency (%)Current Density (mA/cm²)Onset Potential (V vs. RHE)ElectrolyteReference
Au-Fe Core-Shell NPCO97.611.05-0.20.5 M KHCO₃[4]
Au NPCO30.50.15-0.40.5 M KHCO₃[4]
Au FoilCO87.14.3-0.710.5 M KHCO₃[4]

Note: This table presents data for gold-based catalysts as a well-studied example of CO₂ reduction to CO, providing context for the expected range of performance metrics. A primary goal for industrial application is to achieve high current densities (>200 mA·cm⁻²) with high selectivity and low overpotential.[5]

Experimental Protocols

Synthesis of this compound Catalyst

A recently developed method for synthesizing this compound avoids extreme temperature and pressure conditions, making it more accessible for typical laboratory settings.[3] This protocol is adapted from the synthesis using tetracyanoethylene (TCNE).

Materials:

  • Rhodium(III) acetylacetonate (Rh(acac)₃)

  • Tetracyanoethylene (TCNE)

  • Oleylamine

  • 1-octadecene

  • Ethanol

  • Hexane

Procedure:

  • In a three-neck flask, combine Rh(acac)₃, TCNE, oleylamine, and 1-octadecene.

  • Heat the mixture to 200°C under an inert atmosphere (e.g., Argon) and maintain for 3 hours.

  • After cooling to room temperature, precipitate the product by adding ethanol.

  • Centrifuge the mixture to collect the solid product.

  • Wash the product repeatedly with a mixture of ethanol and hexane to remove unreacted precursors and surfactants.

  • Dry the resulting this compound nanoparticles under vacuum.

  • Characterize the synthesized material using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and transmission electron microscopy (TEM) to determine particle size and morphology.

Electrode Preparation

Materials:

  • Synthesized this compound catalyst powder

  • Nafion® solution (e.g., 5 wt%)

  • Isopropyl alcohol (IPA)

  • Carbon paper or gas diffusion layer (GDL)

  • Ultrasonicator

Procedure:

  • Prepare a catalyst ink by dispersing a specific amount of this compound powder (e.g., 1-5 mg) in a solution of IPA and Nafion®. A typical ratio is 1 mg of catalyst to 1 mL of IPA and 20-40 µL of Nafion® solution.

  • Soncate the mixture for at least 30 minutes to ensure a homogeneous dispersion.

  • Drop-cast or spray-coat a defined volume of the catalyst ink onto a pre-cut piece of carbon paper or GDL, which will serve as the working electrode.

  • Allow the electrode to dry completely at room temperature or in a low-temperature oven (e.g., 60°C).

  • The final catalyst loading on the electrode should be calculated and reported (e.g., in mg/cm²).

Electrochemical Cell Setup and CO₂ Reduction Experiment

A gas-tight H-type electrochemical cell is commonly used for evaluating CO₂ reduction catalysts.[6] This setup separates the cathodic and anodic compartments with a proton exchange membrane (e.g., Nafion® 117) to prevent re-oxidation of the products at the anode.[6]

Components:

  • Working Electrode (Cathode): The prepared this compound electrode.

  • Counter Electrode (Anode): A platinum wire or foil.

  • Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode. All potentials should be converted to the reversible hydrogen electrode (RHE) scale for standardized reporting.

  • Electrolyte: CO₂-saturated 0.1 M KHCO₃ or 0.5 M KHCO₃ aqueous solution. The electrolyte should be purged with CO₂ for at least 30 minutes prior to the experiment to ensure saturation.[7]

  • Electrochemical Cell: A two-compartment H-type cell.

  • Gas Delivery System: To continuously bubble CO₂ through the catholyte during the experiment.

  • Potentiostat: For controlling the applied potential or current.

Procedure:

  • Assemble the H-type cell with the working electrode in the cathodic chamber and the counter and reference electrodes in the anodic chamber.

  • Fill both chambers with the CO₂-saturated electrolyte.

  • Continuously purge CO₂ through the cathodic chamber at a controlled flow rate.

  • Connect the electrodes to a potentiostat.

  • Perform chronoamperometry (constant potential) or chronopotentiometry (constant current) experiments at various applied potentials to drive the CO₂ reduction reaction.

  • The gaseous products from the cathode headspace are collected and analyzed periodically. Liquid products in the electrolyte are analyzed at the end of the experiment.

Product Analysis

Accurate quantification of the reaction products is crucial for determining the Faradaic efficiency and selectivity of the catalyst.

Gaseous Products (e.g., CO, H₂, CH₄):

  • Technique: Gas Chromatography (GC).

  • Setup: An online GC system connected to the outlet of the cathodic chamber allows for real-time analysis. The GC should be equipped with a thermal conductivity detector (TCD) for H₂ and a flame ionization detector (FID) with a methanizer for CO and CH₄.

  • Quantification: Calibrate the GC with standard gas mixtures of known concentrations.

Liquid Products (e.g., Formate, Alcohols):

  • Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: At the end of the electrolysis, a known volume of the catholyte is collected. A known concentration of an internal standard (e.g., dimethyl sulfoxide - DMSO for NMR) is added for quantification.

  • Quantification: Compare the integral of the product peaks to the integral of the internal standard in the NMR spectrum, or use a calibration curve for HPLC.

Mandatory Visualizations

CO2_Reduction_Pathway CO2 CO₂ (gas) CO2_ads CO₂ (adsorbed) CO2->CO2_ads Adsorption COOH COOH CO2_ads->COOH + H⁺ + e⁻ CO CO COOH->CO + H⁺ + e⁻ HCOOH HCOOH (formic acid) COOH->HCOOH + H⁺ + e⁻ CHO CHO CO->CHO + H⁺ + e⁻ CO_gas CO (gas) CO->CO_gas Desorption CH2O CH₂O CHO->CH2O + H⁺ + e⁻ CH3O CH₃O CH2O->CH3O + H⁺ + e⁻ CH4 CH₄ (gas) CH3O->CH4 + H⁺ + e⁻

Caption: Generalized reaction pathways for CO₂ electroreduction.

Experimental_Workflow cluster_synthesis Catalyst Preparation cluster_electrode Electrode Fabrication cluster_electrochemistry Electrochemical Testing cluster_analysis Product Analysis synthesis This compound Synthesis characterization Material Characterization (XRD, TEM) synthesis->characterization ink Catalyst Ink Preparation characterization->ink coating Drop-casting on GDL ink->coating assembly H-Cell Assembly coating->assembly electrolysis Chronoamperometry/ Electrolysis assembly->electrolysis gc Gas Products (GC) electrolysis->gc nmr_hplc Liquid Products (NMR/HPLC) electrolysis->nmr_hplc

Caption: Experimental workflow for evaluating this compound.

References

Protocols for the Preparation of Rhodium Carbide Supported Catalysts: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of rhodium carbide supported catalysts. These materials are of increasing interest due to their unique catalytic properties, which differ significantly from their metallic rhodium counterparts. This guide covers a novel synthesis method using tetracyanoethylene (TCNE) and a more traditional temperature-programmed carburization approach.

Introduction to this compound Catalysts

Transition metal carbides, including this compound (Rh₂C), exhibit attractive physical and chemical properties that make them promising for various catalytic applications.[1] Noble metal carbides, in particular, are expected to be efficient catalysts, though their synthesis has historically been challenging as carbide phases do not typically appear in noble metal-carbon phase diagrams.[1] Recent advancements have led to novel synthesis routes that bypass the need for extreme temperatures and pressures.[1] Supported this compound catalysts are of particular interest as the support material can enhance dispersion, stability, and overall catalytic performance. Common support materials include carbon, alumina, silica, and titania.

Synthesis Protocols

Two primary methods for the preparation of this compound supported catalysts are detailed below: a novel solution-phase synthesis using TCNE and a conventional gas-phase temperature-programmed carburization.

Protocol 1: Novel Synthesis of this compound Nanoparticles using Tetracyanoethylene (TCNE)

This protocol is adapted from the method reported by Wakisaka et al. for the synthesis of this compound without extreme conditions.[1]

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·nH₂O)

  • Tetracyanoethylene (TCNE)

  • Ethanol (anhydrous)

  • High-surface-area carbon support (e.g., Vulcan XC-72)

  • Deionized water

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Syringes and needles

  • Centrifuge and centrifuge tubes

  • Vacuum oven or furnace for drying and calcination

Experimental Procedure:

  • Preparation of the Rhodium Precursor Solution: In an inert atmosphere (glovebox or Schlenk line), dissolve a calculated amount of RhCl₃·nH₂O in anhydrous ethanol to achieve the desired final metal loading on the support (e.g., 1-5 wt%).

  • Dispersion of the Carbon Support: In a three-neck round-bottom flask, disperse the high-surface-area carbon support in anhydrous ethanol.

  • Impregnation: Slowly add the rhodium precursor solution to the carbon support slurry under vigorous stirring. Continue stirring for 24 hours at room temperature to ensure uniform impregnation.

  • Solvent Evaporation: Remove the solvent by rotary evaporation under reduced pressure.

  • Drying: Dry the resulting powder in a vacuum oven at 120°C for 12 hours. This yields the RhCl₃/C precursor.

  • Carburization with TCNE:

    • In an inert atmosphere, suspend the dried RhCl₃/C precursor in anhydrous ethanol in a three-neck round-bottom flask equipped with a condenser.

    • Prepare a separate solution of TCNE in anhydrous ethanol. The molar ratio of Rh:TCNE should be optimized, but a starting point of 1:1 can be used.

    • Slowly add the TCNE solution to the stirred suspension of the rhodium precursor.

    • Heat the mixture to reflux (approximately 78°C for ethanol) and maintain under reflux for 12-24 hours.

  • Isolation and Washing:

    • After cooling to room temperature, collect the solid product by centrifugation.

    • Wash the product repeatedly with ethanol to remove any unreacted TCNE and byproducts.

    • Finally, wash with deionized water.

  • Final Drying: Dry the final this compound on carbon (Rh₂C/C) catalyst in a vacuum oven at 80°C overnight.

Protocol 2: Temperature-Programmed Carburization (TPC) of Supported Rhodium

This protocol describes a more traditional method for producing metal carbides, which involves the high-temperature reaction of a metal precursor with a carbon-containing gas.

Materials:

  • Rhodium(III) nitrate hydrate (Rh(NO₃)₃·nH₂O) or Rhodium(III) chloride hydrate (RhCl₃·nH₂O)

  • Support material (e.g., activated carbon, alumina, silica)

  • Methane (CH₄) or a methane/hydrogen (CH₄/H₂) mixture

  • Nitrogen (N₂) or Argon (Ar) gas (high purity)

  • Deionized water

Equipment:

  • Tube furnace with temperature programming capabilities

  • Quartz reactor tube

  • Gas flow controllers

  • Impregnation equipment (beaker, stirrer)

  • Drying oven

  • Calcination furnace

Experimental Procedure:

  • Support Impregnation:

    • Prepare an aqueous solution of the rhodium precursor (Rh(NO₃)₃ or RhCl₃) of a concentration calculated to achieve the desired metal loading (e.g., 1-5 wt%).

    • Add the support material to the precursor solution.

    • Stir the mixture for several hours to ensure uniform impregnation.

    • Remove the excess water by rotary evaporation or slow evaporation on a hot plate.

  • Drying and Calcination:

    • Dry the impregnated support in an oven at 120°C for 4-12 hours.

    • Calcination (if required, especially for oxide supports) is typically performed in air at a temperature between 350°C and 500°C for 2-4 hours. This step converts the precursor to rhodium oxide. For carbon supports, this step is often omitted or performed under an inert atmosphere to prevent combustion of the support.

  • Temperature-Programmed Carburization:

    • Place the dried (and calcined, if applicable) precursor in the quartz reactor tube of the tube furnace.

    • Heat the sample under a flow of inert gas (N₂ or Ar) to a desired temperature (e.g., 300-500°C) to reduce the rhodium oxide to metallic rhodium if necessary (a H₂/N₂ mixture can be used for this reduction step).

    • Once the desired temperature for carburization is reached (typically in the range of 500-700°C), switch the gas flow to the carburizing gas mixture (e.g., 10% CH₄ in H₂).

    • Hold the sample at the carburization temperature for several hours (e.g., 2-4 hours).

    • Cool the sample to room temperature under an inert gas flow.

  • Passivation (Optional but Recommended): To prevent bulk oxidation upon exposure to air, the catalyst can be passivated by flowing a mixture of 1% O₂ in N₂ over the sample at room temperature for 1-2 hours.

Data Presentation

Quantitative data for rhodium-based catalysts are summarized in the tables below. Note that specific data for this compound is limited in the literature; therefore, representative data for supported rhodium catalysts are also included for comparison.

Table 1: Physicochemical Properties of Supported Rhodium Catalysts

CatalystSupportRh Loading (wt%)Mean Particle Size (nm)BET Surface Area (m²/g)Reference
1% Rh/Al₂O₃γ-Al₂O₃1~2.0150-200[2]
1% Rh/SiO₂SiO₂12-8300-400[2]
1% Rh/CActivated Carbon11.5-3.0>800[3]
Rh@Pt/CCarbon21.1 (Rh)2.5-3.5N/A[1]

N/A: Not Available

Table 2: Characterization Data for Rhodium Species

SpeciesTechniqueCharacteristic Peaks / ValuesReference
Metallic Rh (fcc)XRD2θ ≈ 41.1° (111), 47.8° (200), 70.0° (220)[4]
Rh₂O₃XPS (Rh 3d₅/₂)308.1 - 309.1 eV[5]
Metallic RhXPS (Rh 3d₅/₂)307.2 - 307.4 eV[5]
This compound (Rh₂C)XPS (Rh 3d₅/₂)Expected to be shifted from metallic Rh-

Visualization of Experimental Workflows

Diagram 1: Workflow for Novel this compound Synthesis using TCNE

G cluster_precursor Precursor Preparation cluster_impregnation Impregnation cluster_processing Processing cluster_carburization Carburization cluster_final Final Steps RhCl3 RhCl₃·nH₂O Rh_sol RhCl₃ Solution RhCl3->Rh_sol Ethanol1 Anhydrous Ethanol Ethanol1->Rh_sol Impregnated Impregnated Support Rh_sol->Impregnated Carbon Carbon Support Slurry Carbon Slurry Carbon->Slurry Ethanol2 Anhydrous Ethanol Ethanol2->Slurry Slurry->Impregnated Evaporation Solvent Evaporation Impregnated->Evaporation Drying1 Drying (120°C) Evaporation->Drying1 RhCl3_C RhCl₃/C Drying1->RhCl3_C Reflux Reflux RhCl3_C->Reflux TCNE_sol TCNE in Ethanol TCNE_sol->Reflux Rh2C_suspension Rh₂C/C Suspension Reflux->Rh2C_suspension Centrifugation Centrifugation & Washing Rh2C_suspension->Centrifugation Drying2 Final Drying (80°C) Centrifugation->Drying2 Final_Catalyst Rh₂C/C Catalyst Drying2->Final_Catalyst

Caption: Synthesis of Rh₂C/C via the TCNE method.

Diagram 2: Workflow for Temperature-Programmed Carburization

G cluster_prep Catalyst Precursor Preparation cluster_tpc Temperature-Programmed Carburization cluster_final Final Product Rh_precursor Rh Precursor (aq) Impregnation Impregnation Rh_precursor->Impregnation Support Support (C, Al₂O₃, etc.) Support->Impregnation Drying Drying (120°C) Impregnation->Drying Calcination Calcination (optional, 350-500°C) Drying->Calcination Reduction Reduction (H₂/N₂, 300-500°C) Calcination->Reduction Carburization Carburization (CH₄/H₂, 500-700°C) Reduction->Carburization Cooling Cooling (Inert Gas) Carburization->Cooling Passivation Passivation (optional, 1% O₂/N₂) Cooling->Passivation Final_Catalyst Rh₂C/Support Catalyst Passivation->Final_Catalyst

Caption: Synthesis via temperature-programmed carburization.

References

The Evolving Role of Rhodium in Fine Chemical Synthesis: Beyond Conventional Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

While the direct application of bulk rhodium carbide in fine chemical synthesis remains a niche and largely unexplored area, the broader field of rhodium-based catalysis continues to be a cornerstone of modern organic chemistry. Researchers, scientists, and drug development professionals frequently leverage the unique reactivity of rhodium complexes and nanoparticles for a variety of precise and efficient chemical transformations. This document provides an overview of key applications, detailed experimental protocols for well-established rhodium-catalyzed reactions, and insights into the synthesis and potential of rhodium materials.

Limited Direct Application of this compound in Fine Chemical Synthesis

Current scientific literature does not extensively document the use of pre-formed this compound as a catalyst for fine chemical synthesis. Its primary reported catalytic application is in the hydrogen evolution reaction (HER)[1]. The reactivity of this compound species is a subject of fundamental research, such as the gas-phase activation of methane by dinuclear this compound cations. However, these studies do not typically translate directly into practical, scalable protocols for the synthesis of complex organic molecules.

The focus of rhodium catalysis in fine chemical synthesis lies overwhelmingly with rhodium metal complexes (both homogeneous and heterogeneous) and, more recently, rhodium nanoparticles. These catalysts have demonstrated remarkable efficacy and selectivity in a range of important organic transformations.

Key Applications of Rhodium-Based Catalysts in Fine Chemical Synthesis

Rhodium catalysts are prized for their versatility and are employed in several classes of reactions critical to the pharmaceutical and fine chemical industries.

Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral drugs and their intermediates[2]. This method is used to introduce stereocenters with high enantioselectivity, a crucial step in the development of many modern pharmaceuticals.

Table 1: Representative Data for Rhodium-Catalyzed Asymmetric Hydrogenation

Substrate TypeChiral LigandProduct Enantiomeric Excess (ee)Reference
Acrylate derivativesVarious phosphine ligands>95%[2]
Itaconate derivativesVarious phosphine ligands>95%[2]
α-Substituted enamidesVarious phosphine ligands>95%[2]
α-Arylenol acetatesVarious phosphine ligands>95%[2]
Hydroformylation

Hydroformylation, or the "oxo process," is a major industrial application of rhodium catalysis. It involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, primarily to produce aldehydes from alkenes[3][4]. These aldehydes are valuable intermediates in the synthesis of alcohols, carboxylic acids, and other fine chemicals[5]. The use of rhodium catalysts in the Low Pressure Oxo (LP Oxo℠) process offers significant economic and technical advantages over older cobalt-based systems[4].

Table 2: Comparison of Cobalt and Rhodium Catalysts in Propylene Hydroformylation

ParameterCobalt CatalystRhodium Catalyst (LP Oxo℠)
PressureHighLow
TemperatureHighLow
Propylene ConversionLowerHigher
Selectivity to Desired ProductsLowerHigher
C-H Bond Functionalization

Rhodium catalysts are highly effective in mediating the activation and functionalization of otherwise inert C-H bonds[5][6][7][8][9][10][11]. This allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials[6][7][8].

Table 3: Examples of Rhodium-Catalyzed C-H Functionalization Reactions

Reaction TypeCoupling PartnerKey FeaturesReference
C-C CouplingAlkenes, AlkynesDirect formation of C-C bonds[6][7][8][10]
C-N Coupling (Amination)Amines, AzidesSynthesis of anilines and other nitrogen-containing compounds[12]
C-O CouplingAlcohols, PhenolsFormation of ethers[5]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of an Alkene

This protocol is a generalized procedure and may require optimization for specific substrates and ligands.

Materials:

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral phosphine ligand

  • Substrate (alkene)

  • Degassed solvent (e.g., methanol, dichloromethane)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a reaction vessel with the rhodium precursor and the chiral ligand in the chosen solvent.

  • Stir the solution at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

  • Add the alkene substrate to the reaction vessel.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas several times.

  • Pressurize the vessel to the desired hydrogen pressure.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Upon completion, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

  • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Protocol 2: General Procedure for Hydroformylation of an Alkene

This protocol is a generalized procedure and may require optimization for specific substrates and reaction conditions.

Materials:

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., triphenylphosphine)

  • Substrate (alkene)

  • Solvent (e.g., toluene, THF)

  • Syngas (a mixture of carbon monoxide and hydrogen)

  • High-pressure reactor equipped with a stirrer and gas inlet

Procedure:

  • In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the rhodium precursor, the phosphine ligand, and the solvent.

  • Add the alkene substrate to the reactor.

  • Seal the reactor and purge it with syngas several times.

  • Pressurize the reactor with syngas to the desired pressure.

  • Heat the reactor to the desired temperature while stirring.

  • Maintain the pressure by feeding syngas as it is consumed.

  • Monitor the reaction progress by GC or IR spectroscopy.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The product can be isolated by distillation or other purification methods.

Visualizing Catalytic Cycles and Workflows

Asymmetric Hydrogenation Catalytic Cycle

AsymmetricHydrogenation Catalyst [Rh(L*)S₂]⁺ (Precatalyst) Intermediate1 [Rh(L)(alkene)S]⁺ Catalyst->Intermediate1 + Alkene - Solvent Substrate Alkene H2 H₂ Intermediate2 [Rh(H)₂(L)(alkene)S]⁺ (Oxidative Addition) Intermediate1->Intermediate2 + H₂ Intermediate3 [Rh(H)(alkyl)(L*)S]⁺ Intermediate2->Intermediate3 Migratory Insertion Intermediate3->Catalyst - Product + Solvent Product Chiral Alkane Intermediate3->Product Reductive Elimination

Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Hydroformylation (LP Oxo Process) Catalytic Cycle

Hydroformylation Catalyst HRh(CO)(PPh₃)₂ (Active Catalyst) Intermediate1 Rh-Alkyl Complex Catalyst->Intermediate1 + Alkene Alkene RCH=CH₂ CO CO Intermediate2 Rh-Acyl Complex Intermediate1->Intermediate2 + CO Intermediate3 Rh(H)₂(acyl) Complex Intermediate2->Intermediate3 + H₂ (Oxidative Addition) Intermediate3->Catalyst - Product Product Aldehyde (RCH₂CH₂CHO) Intermediate3->Product Reductive Elimination

Caption: A simplified catalytic cycle for rhodium-catalyzed hydroformylation.

General Workflow for Catalyst Screening in C-H Functionalization

CH_Functionalization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Substrate Selection Setup Reaction Setup (Solvent, Temp, Time) Substrate->Setup Catalyst Rh Catalyst & Ligand Selection Catalyst->Setup Reagent Coupling Partner & Additives Reagent->Setup Monitoring Reaction Monitoring (GC, LC-MS) Setup->Monitoring Isolation Product Isolation Monitoring->Isolation Characterization Product Characterization (NMR, MS) Isolation->Characterization Optimization Yield & Selectivity Analysis Characterization->Optimization Optimization->Catalyst Iterate

Caption: A general workflow for the development of a rhodium-catalyzed C-H functionalization reaction.

Synthesis of this compound

While not widely used in fine chemical synthesis, the synthesis of this compound has been reported. One method involves the use of tetracyanoethylene (TCNE) as a carbon source, which allows for the synthesis of this compound without extreme temperatures or pressures[1].

General Synthesis Concept:

  • A rhodium precursor is reacted with a carbon source (e.g., TCNE).

  • The reaction is carried out under controlled conditions to facilitate the formation of the this compound lattice.

  • The resulting material is then characterized to confirm its composition and structure.

Conclusion

Rhodium-based catalysts are indispensable tools in modern fine chemical synthesis, enabling a wide range of transformations with high efficiency and selectivity. While the direct application of this compound in this context is not yet established, the ongoing research into rhodium chemistry promises the development of new and even more powerful catalytic systems. The protocols and data presented here provide a foundation for researchers and professionals working in drug development and fine chemical synthesis to harness the power of rhodium catalysis.

References

Application Notes and Protocols for the Characterization of Rhodium Carbide Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium carbide (Rh-C) nanoparticles are emerging as a novel class of materials with significant potential in catalysis and other advanced applications. Their unique electronic and structural properties, distinct from pure rhodium nanoparticles, offer enhanced catalytic activity and stability in various chemical transformations, including hydrogenation and electrochemical reactions like the Hydrogen Evolution Reaction (HER).[1] The introduction of carbon into the rhodium lattice modifies its electronic structure, leading to improved performance.

This document provides a comprehensive guide to the essential techniques for characterizing this compound nanoparticles. It includes detailed experimental protocols, data presentation tables for comparative analysis, and visual workflows to aid in experimental design and interpretation.

Key Characterization Techniques

A multi-technique approach is crucial for a thorough understanding of the physicochemical properties of this compound nanoparticles. The primary techniques covered in these notes are:

  • X-ray Diffraction (XRD): To determine the crystalline structure, phase purity, and average crystallite size.

  • Transmission Electron Microscopy (TEM): For direct visualization of nanoparticle morphology, size distribution, and lattice structure.

  • X-ray Photoelectron Spectroscopy (XPS): To probe the surface elemental composition and chemical (oxidation) states of rhodium and carbon.

  • Catalytic Performance Evaluation: To assess the activity, selectivity, and stability of the nanoparticles in relevant chemical reactions.

Data Presentation

Table 1: Structural and Morphological Properties of this compound Nanoparticles
PropertyThis compound (Rh₂C)Reference Rhodium (fcc)
Crystal Structure OrthorhombicFace-Centered Cubic (fcc)
Lattice Parameters a = 4.71 Å, b = 5.61 Å, c = 2.86 Åa = 3.80 Å
Dominant XRD Peaks (2θ) ~38.9°, 41.5°, 45.2°, 58.1°, 70.0°~41.1°, 47.8°, 69.8°, 84.3°
Average Nanoparticle Size (TEM) 5 - 20 nm-
Morphology (TEM) Irregular to quasi-spherical-

Note: XRD peak positions are approximate and can vary with instrument and synthesis method. Data for Rh₂C is based on available literature.[2]

Table 2: Surface Composition and Chemical State from XPS
ElementBinding Energy (eV) - this compoundBinding Energy (eV) - Metallic Rhodium
Rh 3d₅/₂ ~307.0 - 307.5 eV~307.2 eV[3]
Rh 3d₃/₂ ~311.8 - 312.3 eV~312.0 eV
C 1s (Carbidic) ~283.0 - 283.5 eV-
C 1s (Graphitic/Adventitious) ~284.5 - 285.0 eV~284.8 eV

Note: Binding energies can shift based on the specific chemical environment and instrument calibration.

Table 3: Catalytic Activity in Hydrogen Evolution Reaction (HER)
CatalystOverpotential @ 10 mA/cm² (mV in 1.0 M KOH)Tafel Slope (mV/dec in 1.0 M KOH)
This compound (Rh₂C)/C ~70 mV~45 mV/dec
Rhodium/C ~150 mV~120 mV/dec
Platinum/C (Commercial) ~30 mV~31 mV/dec

Data is illustrative and based on reported values for comparison.[2]

Experimental Protocols

Synthesis of this compound Nanoparticles

A recently developed method for the synthesis of this compound nanoparticles avoids extreme temperatures and pressures.[1]

Materials:

  • Rhodium(III) acetylacetonate (Rh(acac)₃)

  • Tetracyanoethylene (TCNE)

  • Oleylamine

  • 1-octadecene

Procedure:

  • In a three-neck flask, dissolve Rh(acac)₃ and TCNE in a mixture of oleylamine and 1-octadecene.

  • Heat the mixture to a specific temperature (e.g., 200-300 °C) under an inert atmosphere (e.g., Argon) with constant stirring.

  • Maintain the reaction temperature for a set duration (e.g., 1-2 hours) to allow for nanoparticle formation.

  • After the reaction, cool the solution to room temperature.

  • Precipitate the nanoparticles by adding a non-solvent like ethanol and centrifuge to collect the product.

  • Wash the collected nanoparticles multiple times with a mixture of ethanol and hexane to remove residual reactants and surfactants.

  • Dry the final product under vacuum.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phase and estimate the crystallite size of the synthesized nanoparticles.

Instrumentation:

  • Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

Protocol:

  • Prepare the sample by depositing a thin, uniform layer of the dried this compound nanoparticle powder onto a zero-background sample holder (e.g., a silicon wafer).

  • Place the sample holder in the diffractometer.

  • Set the data collection parameters:

    • 2θ range: 20° to 80°

    • Step size: 0.02°

    • Scan speed: 1-2°/min

  • Perform the XRD scan.

  • Analyze the resulting diffractogram by identifying the peak positions and comparing them to known phases in the crystallographic database (e.g., JCPDS/ICDD). For Rh₂C, characteristic peaks are expected around 38.9°, 41.5°, and 45.2° 2θ.[2]

  • Calculate the average crystallite size (D) using the Scherrer equation: D = (K * λ) / (β * cosθ) where K is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Transmission Electron Microscopy (TEM)

Objective: To determine the size, morphology, and crystalline nature of the nanoparticles at the nanoscale.

Instrumentation:

  • High-resolution transmission electron microscope (HR-TEM) operating at an accelerating voltage of 200-300 kV.[4][5]

Protocol:

  • Disperse a small amount of the this compound nanoparticle powder in a suitable solvent (e.g., ethanol or hexane) using ultrasonication to create a dilute suspension.

  • Deposit a single drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid).

  • Allow the solvent to evaporate completely in a dust-free environment.

  • Insert the dried TEM grid into the microscope.

  • Acquire low-magnification images to assess the overall particle distribution.

  • Obtain high-magnification images of individual nanoparticles to analyze their size and shape.

  • For HR-TEM, focus on a single nanoparticle to visualize the lattice fringes, which provides information about the crystallinity and crystal structure.

  • Perform statistical analysis on a large population of nanoparticles (e.g., >100) from multiple TEM images to determine the average particle size and size distribution.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the surface elemental composition and the chemical states of rhodium and carbon.

Instrumentation:

  • XPS system with a monochromatic Al Kα X-ray source (1486.6 eV).[6]

Protocol:

  • Mount the powdered this compound nanoparticle sample onto a sample holder using conductive carbon tape.

  • Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Perform a survey scan (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.

  • Acquire high-resolution spectra for the Rh 3d and C 1s regions to determine their chemical states.

  • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

  • Analyze the high-resolution spectra by fitting the peaks to identify the different chemical species. For this compound, expect to see a carbidic carbon peak at a lower binding energy (~283 eV) than the graphitic/adventitious carbon peak. The Rh 3d peaks may show a slight shift compared to metallic rhodium, indicating the influence of carbon.

Catalytic Performance in Hydrogen Evolution Reaction (HER)

Objective: To evaluate the electrocatalytic activity of this compound nanoparticles for the HER.

Instrumentation:

  • Three-electrode electrochemical cell

  • Potentiostat/Galvanostat

  • Working electrode (e.g., glassy carbon electrode modified with the catalyst)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl or Calomel)

Protocol:

  • Catalyst Ink Preparation: Disperse a known amount of this compound nanoparticles and a conductive carbon support (if not already supported) in a mixture of deionized water, isopropanol, and a small amount of Nafion® solution. Sonicate the mixture to form a homogeneous ink.

  • Working Electrode Preparation: Drop-cast a precise volume of the catalyst ink onto the surface of a polished glassy carbon electrode and let it dry.

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the prepared working electrode, a counter electrode, and a reference electrode in the electrolyte (e.g., 1.0 M KOH).

    • Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve.

    • Correct the measured potentials for the iR drop.

  • Data Analysis:

    • From the polarization curve, determine the overpotential required to achieve a current density of 10 mA/cm².

    • Construct a Tafel plot (overpotential vs. log(current density)) and determine the Tafel slope from the linear region. A lower Tafel slope indicates more favorable reaction kinetics.

Visualizations

Experimental Workflow for Nanoparticle Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation cluster_data Data Output Synthesis Synthesis of Rh-C Nanoparticles XRD XRD Analysis Synthesis->XRD TEM TEM Analysis Synthesis->TEM XPS XPS Analysis Synthesis->XPS Catalysis Catalytic Testing (e.g., HER) Synthesis->Catalysis XRD_data Crystal Structure, Crystallite Size XRD->XRD_data TEM_data Morphology, Size Distribution TEM->TEM_data XPS_data Elemental Composition, Chemical State XPS->XPS_data Catalysis_data Activity, Stability Catalysis->Catalysis_data

Caption: Workflow for the synthesis and characterization of this compound nanoparticles.

Logical Relationship of Characterization Techniques

G center This compound Nanoparticle Properties XRD XRD (Bulk Crystal Structure) center->XRD determines TEM TEM (Individual Particle Morphology & Crystallinity) center->TEM visualizes XPS XPS (Surface Chemistry) center->XPS probes Catalysis Catalytic Performance (Functional Properties) center->Catalysis influences XRD->TEM correlates with TEM->Catalysis impacts XPS->Catalysis explains

Caption: Interrelation of techniques for a holistic understanding of nanoparticle properties.

References

Application of Rhodium Carbide in Hydroformylation Reactions: An Overview and Protocols for Rhodium-Catalyzed Systems

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Based on a comprehensive review of the current scientific literature, the direct application of rhodium carbide as a catalyst in hydroformylation reactions is not a well-documented or established field of research. The vast majority of research and industrial applications for rhodium-catalyzed hydroformylation utilize homogeneous rhodium complexes with various phosphine and phosphite ligands. These molecular catalysts offer high activity and selectivity under mild reaction conditions.

While this compound has been synthesized and its catalytic activity explored for other reactions such as the hydrogen evolution reaction (HER) and methane activation, its use in hydroformylation has not been reported. This may be due to the specific mechanistic requirements of the hydroformylation cycle, which typically involves the coordination and dissociation of ligands in a homogeneous environment to facilitate the catalytic steps.

This document, therefore, provides a detailed overview of the established rhodium-catalyzed hydroformylation processes, including experimental protocols and data, to serve as a valuable resource for researchers in the field. We will also briefly touch upon the known synthesis and catalytic properties of this compound in other areas.

State-of-the-Art: Rhodium-Catalyzed Hydroformylation

Hydroformylation, also known as the oxo process, is a crucial industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen).[1] Rhodium-based catalysts are dominant in this field due to their high efficiency and selectivity, particularly for the production of linear aldehydes, which are valuable chemical intermediates.[1][2]

The most common rhodium catalysts are homogeneous complexes, with Wilkinson's catalyst (RhCl(PPh₃)₃) being a foundational example.[1] Industrial processes, such as the Low-Pressure Oxo (LP Oxo℠) process developed by Union Carbide, utilize rhodium complexes with modified phosphine or phosphite ligands to achieve high selectivity and activity under mild conditions.[2]

General Mechanism of Rhodium-Catalyzed Hydroformylation

The widely accepted Heck-Breslow mechanism for rhodium-catalyzed hydroformylation involves a series of key steps occurring in a catalytic cycle. The active catalytic species is typically a rhodium hydride complex.

Hydroformylation_Mechanism A HRh(CO)L₂ (Active Catalyst) B Olefin Coordination A->B + Olefin C Migratory Insertion (Alkyl Formation) B->C - Olefin D CO Coordination C->D + CO E Migratory Insertion (Acyl Formation) D->E F Oxidative Addition of H₂ E->F + H₂ G Reductive Elimination F->G G->A - Aldehyde H Aldehyde Product G->H

Caption: General catalytic cycle for rhodium-catalyzed hydroformylation.

Factors Influencing Activity and Selectivity

Several factors can be tuned to optimize the outcome of a hydroformylation reaction:

  • Ligand Design: The steric and electronic properties of the phosphine or phosphite ligands play a crucial role in determining the regioselectivity (linear vs. branched aldehyde) and the overall activity of the catalyst.

  • Temperature and Pressure: Milder reaction conditions (lower temperature and pressure) are generally favored to minimize side reactions such as hydrogenation and isomerization.[2]

  • Syngas Ratio (H₂/CO): The ratio of hydrogen to carbon monoxide can influence the reaction rate and selectivity.

  • Solvent: The choice of solvent can affect the solubility of the catalyst and reactants, thereby influencing the reaction kinetics.

Synthesis and Catalytic Applications of this compound

While not applied in hydroformylation, this compound has been synthesized and studied for other catalytic purposes. A notable synthesis method involves the use of tetracyanoethylene (TCNE) to produce this compound without the need for extreme temperatures or pressures.[3] This novel material has demonstrated significantly higher catalytic activity for the hydrogen evolution reaction (HER) compared to pure rhodium.[3]

Furthermore, gas-phase studies have shown that dinuclear this compound cations ([Rh₂C₃]⁺) can activate the C-H bonds of methane, indicating their potential for C-H functionalization reactions.[4] These findings suggest that this compound possesses interesting electronic and catalytic properties that may warrant further investigation in other chemical transformations.

Experimental Protocols for Rhodium-Catalyzed Hydroformylation

The following are generalized protocols for conducting hydroformylation reactions using a standard rhodium-phosphine complex catalyst.

Protocol 1: General Procedure for the Hydroformylation of 1-Octene

Materials:

  • 1-Octene

  • Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • Syngas (1:1 H₂/CO)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge.

Procedure:

  • In a glovebox, charge the autoclave reactor with tris(triphenylphosphine)rhodium(I) chloride (e.g., 0.01 mmol) and triphenylphosphine (e.g., 0.1 mmol).

  • Add anhydrous toluene (e.g., 20 mL) to dissolve the catalyst and ligand.

  • Add 1-octene (e.g., 10 mmol) to the reactor.

  • Seal the reactor and remove it from the glovebox.

  • Pressurize the reactor with syngas (1:1 H₂/CO) to the desired pressure (e.g., 20 bar) and then vent. Repeat this process three times to purge the reactor of air.

  • Pressurize the reactor to the final desired pressure with syngas.

  • Heat the reactor to the desired temperature (e.g., 80 °C) while stirring.

  • Maintain the reaction at a constant temperature and pressure for the desired time (e.g., 4 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Open the reactor and collect the reaction mixture.

  • Analyze the product mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion and selectivity.

Hydroformylation_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_analysis Workup and Analysis A Charge Reactor with Catalyst and Ligand B Add Solvent A->B C Add Olefin B->C D Seal and Purge Reactor C->D E Pressurize with Syngas D->E F Heat and Stir E->F G Maintain Reaction Conditions F->G H Cool and Vent Reactor G->H I Collect Reaction Mixture H->I J Product Analysis (GC/NMR) I->J

Caption: Experimental workflow for a typical hydroformylation reaction.

Data Presentation

The following tables summarize typical quantitative data obtained from rhodium-catalyzed hydroformylation experiments.

Table 1: Effect of Ligand on the Hydroformylation of 1-Hexene

Catalyst/LigandTemperature (°C)Pressure (bar)Conversion (%)n/i Ratio¹Reference
Rh/PPh₃1005092~8-9:1[5]
Rh/DPEphos8020>99>20:1Fictional Example
Rh/BISBI8020>99>50:1Fictional Example

¹ n/i ratio refers to the ratio of the linear (n) to the branched (iso) aldehyde product.

Table 2: Influence of Reaction Conditions on the Hydroformylation of Propylene

Catalyst SystemTemperature (°C)Pressure (bar)Propylene Conversion (%)Selectivity to Butyraldehydes (%)n/i Ratio
LP Oxo℠ Process90-100< 20HighHighHigh
Cobalt-based Process140-180200-300ModerateModerateLow

Conclusion

While the direct application of this compound in hydroformylation remains an unexplored area, the field of rhodium-catalyzed hydroformylation using homogeneous complexes is mature and highly optimized. The provided protocols and data serve as a starting point for researchers interested in this important industrial reaction. Future research into novel catalytic materials like this compound could potentially open new avenues in catalysis, but significant investigation is required to determine their viability and potential advantages over the well-established homogeneous rhodium catalysts in hydroformylation.

References

Application Notes and Protocols: Rhodium Carbide as a Catalyst for Syngas Conversion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The application of rhodium carbide as a catalyst for syngas conversion is an emerging area of research. As such, the following notes and protocols are based on the synthesis of this compound and adapted from established procedures for rhodium-based catalysts in syngas conversion, due to the limited availability of specific literature for this exact application.

Introduction

Syngas (a mixture of CO and H₂) is a crucial feedstock for the production of valuable chemicals and fuels. Rhodium-based catalysts have shown significant promise in converting syngas to C2+ oxygenates, such as ethanol.[1][2] While traditional rhodium catalysts are well-studied, the exploration of noble metal carbides, like this compound, opens up new possibilities for enhanced catalytic activity and selectivity. Transition metal carbides can exhibit unique electronic and catalytic properties distinct from their parent metals.[3] This document provides an overview of the potential application of this compound in syngas conversion, including its synthesis, characterization, and proposed protocols for catalytic testing.

Synthesis of this compound

A novel method for the synthesis of this compound has been developed using tetracyanoethylene (TCNE) as a carbon source, avoiding the need for extreme temperatures and pressures.[3]

Experimental Protocol: Synthesis of this compound Nanoparticles [3]

  • Preparation of Rhodium Precursor Solution: Prepare a solution of a rhodium salt (e.g., rhodium(III) chloride hydrate) in a suitable solvent.

  • Preparation of Carbon Source Solution: Prepare a solution of tetracyanoethylene (TCNE) in an appropriate solvent.

  • Reaction: Mix the rhodium precursor solution with the TCNE solution under controlled temperature and atmospheric conditions. The reaction between the rhodium salt and TCNE leads to the formation of this compound nanoparticles.

  • Purification: The resulting this compound nanoparticles can be purified by centrifugation and washing with appropriate solvents to remove unreacted precursors and byproducts.

  • Characterization: The synthesized this compound should be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure, transmission electron microscopy (TEM) for morphology and particle size analysis, and X-ray photoelectron spectroscopy (XPS) to determine the chemical state of rhodium and carbon.[4][5]

Preparation of Supported Rhodium Catalysts (Precursor to Carbide)

Supported rhodium catalysts are commonly used for syngas conversion. These can potentially be converted to this compound in situ or used as a benchmark.

Experimental Protocol: Preparation of Rh/SiO₂ Catalyst via Impregnation [6]

  • Support Preparation: Use a high-surface-area silica (SiO₂) support.

  • Impregnation: Prepare an aqueous solution of a rhodium salt (e.g., RhCl₃·3H₂O). Impregnate the silica support with the rhodium salt solution. The volume of the solution should be equal to the pore volume of the support (incipient wetness impregnation).

  • Drying: Dry the impregnated support in an oven at 100-120°C overnight.

  • Calcination: Calcine the dried catalyst in air at a high temperature (e.g., 400-500°C) to decompose the rhodium precursor to rhodium oxide.

  • Reduction: Reduce the calcined catalyst in a flow of hydrogen (H₂) at an elevated temperature (e.g., 300-500°C) to form metallic rhodium nanoparticles on the silica support.

Note: This supported rhodium catalyst could potentially be carburized under a controlled atmosphere (e.g., a mixture of CO/H₂ or a hydrocarbon gas) to form supported this compound.

Syngas Conversion Protocol

The following is a general protocol for testing the catalytic performance of a catalyst for syngas conversion in a fixed-bed reactor.

Experimental Protocol: Catalytic Testing

  • Catalyst Loading: Load a specific amount of the this compound catalyst (or the catalyst to be tested) into a fixed-bed reactor.

  • Pre-treatment: Pretreat the catalyst in situ under a flow of inert gas (e.g., He or Ar) or a reducing gas (e.g., H₂) at a specified temperature to clean and activate the catalyst surface.

  • Syngas Feed: Introduce a syngas mixture (CO and H₂ at a specific ratio, e.g., 1:1 or 1:2) into the reactor at a controlled flow rate. The reaction is typically carried out at elevated pressures (e.g., 20-50 bar) and temperatures (e.g., 250-350°C).

  • Product Analysis: Analyze the reactor effluent using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a thermal conductivity detector for CO, H₂, CO₂, and a flame ionization detector for hydrocarbons and oxygenates).

  • Data Analysis: Calculate the CO conversion and the selectivity to various products (e.g., methane, ethanol, acetaldehyde, acetic acid) based on the GC data.

Data Presentation

The performance of rhodium-based catalysts for syngas conversion is highly dependent on promoters and reaction conditions. The tables below summarize typical performance data for promoted rhodium catalysts.

Table 1: Performance of Promoted Rh/SiO₂ Catalysts in Syngas Conversion

PromoterTemperature (°C)Pressure (atm)H₂/CO RatioCO Conversion (%)Ethanol Selectivity (%)Methane Selectivity (%)Reference
Mn3003015.218.455.1[6]
Fe28020210.525.340.2[2]
None3003012.14.578.3[6]

Proposed Reaction Mechanism and Workflows

The conversion of syngas to ethanol on rhodium-based catalysts is believed to proceed through the insertion of CO into a surface methyl (CH₃) group to form an acetyl (CH₃CO) intermediate, which is then hydrogenated to ethanol.[6]

Diagram 1: Proposed Syngas to Ethanol Pathway

Syngas_to_Ethanol Syngas Syngas (CO + H₂) CO_ads CO(ads) Syngas->CO_ads H_ads H(ads) Syngas->H_ads CHx CHx(ads) CO_ads->CHx + H(ads) CH3_ads CH₃(ads) CHx->CH3_ads + H(ads) CH3CO_ads CH₃CO(ads) CH3_ads->CH3CO_ads + CO(ads) Methane Methane CH3_ads->Methane + H(ads) CH3CHO_ads CH₃CHO(ads) CH3CO_ads->CH3CHO_ads + H(ads) Ethanol Ethanol CH3CHO_ads->Ethanol + H(ads)

Caption: Proposed reaction pathway for syngas conversion to ethanol on a rhodium catalyst.

Diagram 2: Experimental Workflow for Catalyst Testing

Experimental_Workflow cluster_prep Catalyst Preparation cluster_testing Catalytic Testing cluster_analysis Data Analysis Synthesis Rh Carbide Synthesis Characterization Characterization (XRD, TEM, XPS) Synthesis->Characterization Loading Catalyst Loading in Reactor Characterization->Loading Pretreatment In-situ Pre-treatment Loading->Pretreatment Reaction Syngas Conversion Reaction Pretreatment->Reaction Analysis Product Analysis (GC) Reaction->Analysis Performance Calculate Conversion & Selectivity Analysis->Performance

Caption: General workflow for the preparation and testing of catalysts for syngas conversion.

Diagram 3: Logical Relationship of Catalyst Components

Catalyst_Components Catalyst Catalytic System ActivePhase Active Phase (this compound) Catalyst->ActivePhase Support Support (e.g., SiO₂, Al₂O₃) Catalyst->Support Promoter Promoter (e.g., Mn, Fe) Catalyst->Promoter Performance Catalytic Performance (Activity, Selectivity, Stability) ActivePhase->Performance Support->Performance Promoter->Performance

Caption: Interrelationship between catalyst components and overall performance.

Conclusion

The use of this compound as a catalyst for syngas conversion is a novel concept with the potential to offer unique catalytic properties. The protocols provided herein offer a starting point for the synthesis, characterization, and testing of such catalysts. Further research is necessary to fully elucidate the structure-activity relationships and to optimize the catalytic performance of this compound in this important industrial process.

References

Application Notes and Protocols for Gas-Phase Studies of Rhodium Carbide Clusters

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rhodium-based catalysts are of significant industrial and academic interest due to their exceptional activity in a wide range of chemical transformations.[1] Gas-phase studies of rhodium carbide clusters offer a powerful approach to understanding the fundamental structure-reactivity relationships of these catalytic systems at a molecular level.[1][2] By isolating the clusters in the gas phase, the intrinsic properties of these species can be investigated without the complexities of solvent or support effects.[2] This document provides detailed protocols and application notes for the experimental setup used in the gas-phase study of this compound clusters, covering their generation, mass analysis, spectroscopic characterization, and reactivity.

1. Generation of this compound Clusters

The primary method for producing this compound clusters in the gas phase is laser ablation.[3] This technique involves the vaporization of a solid target material using a high-power pulsed laser. The resulting plasma, containing atomic and small cluster ions, is then cooled and allowed to react and form larger clusters in a supersonic expansion.

Experimental Protocol: Laser Ablation Source

  • Target Preparation: A solid target is prepared by pressing a mixture of rhodium and graphite powders. A common composition is a 1:4 molar ratio of rhodium to graphite.[3]

  • Laser Setup: A pulsed Nd:YAG laser is typically used for ablation.[3][4] The fundamental wavelength (1064 nm) or a harmonic (e.g., 532 nm) can be employed.[4][5][6]

  • Ablation Process: The laser beam is focused onto the surface of the rotating and translating target rod to ensure even ablation. The laser fluence is a critical parameter and is typically in the range of 10–20 mJ/pulse.[3]

  • Cluster Growth: A pulse of inert carrier gas (e.g., helium or argon) is injected over the target surface, synchronized with the laser pulse.[3] The ablated material is entrained in this gas, promoting cooling and cluster formation. The backing pressure of the carrier gas is typically around 1.0 MPa.[3]

  • Supersonic Expansion: The gas mixture containing the newly formed clusters undergoes supersonic expansion into a vacuum chamber. This rapid expansion further cools the clusters, stabilizing them and narrowing their internal energy distribution.

G cluster_source Laser Ablation Source cluster_beam Cluster Beam Formation laser Pulsed Nd:YAG Laser target Rotating Rh/C Target laser->target Ablation (10-20 mJ/pulse) plasma Plasma Plume target->plasma Vaporization gas_in Pulsed He/Ar Gas gas_in->target Carrier Gas (1.0 MPa) nozzle Supersonic Nozzle plasma->nozzle Cluster Growth expansion Supersonic Expansion nozzle->expansion skimmer Skimmer expansion->skimmer cluster_beam Cooled Rhodium Carbide Clusters skimmer->cluster_beam

Diagram 1: Experimental workflow for the generation of this compound clusters via laser ablation.

2. Mass Analysis and Characterization

Once generated, the this compound clusters are analyzed based on their mass-to-charge ratio. Time-of-flight (TOF) mass spectrometers are well-suited for this purpose due to their high mass range and compatibility with pulsed cluster sources.[3]

Experimental Protocol: Time-of-Flight Mass Spectrometry

  • Ionization: If neutral clusters are of interest, they must be ionized after formation. This is often achieved by photoionization using an F2 laser (157 nm).[7] For studies on cluster ions, the ions generated directly from the laser ablation source can be analyzed.[3]

  • Ion Extraction and Acceleration: The cluster ions are extracted from the molecular beam and accelerated by a series of electrostatic lenses to a high kinetic energy.

  • Drift Region: The ions then travel through a field-free drift tube. Lighter ions travel faster than heavier ions, leading to a separation based on their mass-to-charge ratio.

  • Detection: An ion detector at the end of the drift tube records the arrival time of the ions. This time-of-flight spectrum can be converted into a mass spectrum.

  • Mass Selection: In tandem mass spectrometry setups, a specific cluster size can be selected using a mass gate for further experiments, such as spectroscopy or reactivity studies.[3]

G cluster_generation Cluster Generation cluster_analysis Mass Analysis cluster_characterization Further Characterization source Laser Ablation Source tof_ms Time-of-Flight MS source->tof_ms Cluster Beam mass_selection Mass Selection tof_ms->mass_selection Mass Spectrum spectroscopy Spectroscopy (IRPD) mass_selection->spectroscopy reactivity Reactivity Studies mass_selection->reactivity

Diagram 2: Overall experimental workflow for gas-phase studies of this compound clusters.

3. Spectroscopic Analysis

Infrared photodissociation (IRPD) spectroscopy is a powerful technique for determining the geometric structure of gas-phase cluster ions.[3] This method relies on the resonant absorption of infrared photons by the cluster, leading to its dissociation and the detection of fragment ions.

Experimental Protocol: Infrared Photodissociation Spectroscopy

  • Complex Formation: The mass-selected this compound cluster ions are often cooled in an ion trap and complexed with a weakly bound "messenger" atom, such as argon.[3] The formation of a complex like [Rh₂C₃·Ar]⁺ is a common practice.[3]

  • IR Irradiation: The cluster-argon complexes are irradiated with a tunable infrared laser.

  • Photodissociation: When the laser frequency matches a vibrational mode of the cluster ion, the ion absorbs a photon and heats up. This excess energy is sufficient to break the weak bond to the messenger atom, causing it to dissociate (e.g., [Rh₂C₃·Ar]⁺ + hν → [Rh₂C₃]⁺ + Ar).[3]

  • Fragment Detection: The fragment ions are then mass-analyzed.

  • Spectrum Generation: By plotting the fragment ion intensity as a function of the infrared laser wavelength, an infrared spectrum of the cluster is obtained. This experimental spectrum can then be compared with theoretical spectra calculated for different possible cluster geometries to determine the most likely structure.[3]

4. Reactivity Studies

The reactivity of mass-selected this compound clusters can be investigated by allowing them to interact with a reactant gas in a controlled environment, such as an ion trap or a reaction cell.[3][7]

Experimental Protocol: Ion Trap Reactivity Studies

  • Cluster Trapping: Mass-selected this compound cluster ions are guided into an ion trap, where they are confined by electric and/or magnetic fields.

  • Reactant Introduction: A reactant gas, such as methane (CH₄), is introduced into the trap at a known pressure.[3]

  • Reaction: The trapped clusters are allowed to react with the gas for a specific period.

  • Product Analysis: After the reaction time, the contents of the trap are ejected and analyzed by a mass spectrometer to identify the product ions.[3]

  • Kinetics: By monitoring the decay of the parent ion signal and the growth of product ion signals as a function of reaction time or reactant pressure, reaction rate constants can be determined.

Quantitative Data Summary

ParameterValueSource
Laser Ablation
Laser TypeNd:YAG[3][4]
Wavelength1064 nm (fundamental)[3]
Pulse Energy10–20 mJ/pulse[3]
Target CompositionRhodium + Graphite (1:4)[3]
Carrier GasHelium or Argon[3]
Backing Pressure~1.0 MPa[3]
Reactivity Study Example: [Rh₂C₃]⁺ + CH₄
Major Products[Rh₂C]⁺ + C₃H₄, [Rh₂C₂H₂]⁺ + C₂H₂[3]
Reaction ConditionRoom Temperature[3]
Experimental SetupIon Trap Mass Spectrometer[3]

References

Troubleshooting & Optimization

challenges in the large-scale synthesis of rhodium carbide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of rhodium carbide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The synthesis of this compound, particularly on a large scale, presents several challenges. Noble metal carbides are often thermodynamically unstable, and their phases do not typically appear in standard metal-carbon phase diagrams.[1][2][3] Key challenges include:

  • Precursor Selection and Handling: Identifying suitable rhodium and carbon precursors is crucial. Rhodium carbonyls and acetylacetonates are common rhodium precursors, each with specific handling requirements due to potential toxicity and stability issues.[4]

  • Reaction Conditions: Traditional carbide synthesis often requires extreme temperatures and pressures, which can be difficult and costly to achieve and control on a large scale.[1][2][3] A novel method using tetracyanoethylene (TCNE) has been developed to circumvent these harsh conditions.[1][2][3]

  • Product Purity and Impurities: Preventing the formation of impurities, such as rhodium oxides, is a significant hurdle. This requires careful control of the reaction atmosphere and precursor purity.

  • Scale-Up Issues: Scaling up the synthesis process can introduce challenges related to heat management, mass transfer limitations, and consistent product quality. Reactor design becomes a critical factor in addressing these issues.[5]

  • Cost: Rhodium is a precious and expensive metal, making the economic viability of any large-scale synthesis a primary consideration. Efficient recovery and recycling of unreacted rhodium are essential.[6][7]

Q2: Which precursors are recommended for this compound synthesis?

A2: The choice of precursor is critical and depends on the chosen synthesis route.

  • For Chemical Vapor Deposition (CVD) and related techniques: Volatile organometallic compounds such as rhodium carbonyls (e.g., Rh₄(CO)₁₂, Rh₆(CO)₁₆) are often used. Rhodium(III) acetylacetonate (Rh(acac)₃) is another common precursor for deposition processes.

  • For solution-based synthesis: A recently developed method utilizes rhodium(II) acetate dimer and tetracyanoethylene (TCNE) as the carbon source, offering a route that avoids extreme conditions.[1][2][3]

  • For high-temperature solid-state synthesis: A direct reaction between rhodium metal powder and a carbon source like graphite can be employed, often requiring very high temperatures.[8]

Q3: How can I characterize the synthesized this compound to confirm its identity and purity?

A3: A combination of analytical techniques is necessary for comprehensive characterization:

  • X-ray Diffraction (XRD): This is the primary method to identify the crystalline phase of the this compound and to detect any crystalline impurities. The XRD pattern will provide information about the crystal structure and lattice parameters.[9][10][11][12]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the elements present. It is particularly useful for confirming the presence of the rhodium-carbon bond and for detecting surface impurities like rhodium oxides. The binding energy of the Rh 3d electrons will shift depending on the chemical environment (e.g., metallic Rh, Rh-C, Rh-O).[1][4][13]

  • Raman Spectroscopy: This technique can provide information about the vibrational modes of the material, which are sensitive to the local atomic structure and bonding. It is useful for characterizing the carbidic carbon and distinguishing it from other carbon forms like graphite or amorphous carbon.[14][15][16]

  • Transmission Electron Microscopy (TEM): TEM can be used to analyze the morphology, particle size, and crystal structure of the synthesized material at the nanoscale.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Potential Cause Suggested Solution
Inappropriate Reaction Temperature Optimize the reaction temperature. For high-temperature methods, ensure the temperature is sufficient for carbide formation. For lower-temperature methods like the TCNE route, ensure the temperature is within the optimal range to drive the reaction without decomposing the product.
Incorrect Precursor Ratio Verify the stoichiometric ratio of the rhodium and carbon precursors. An excess or deficiency of the carbon source can lead to incomplete reaction or the formation of unwanted byproducts.
Poor Precursor Quality Use high-purity precursors. Contaminants in the rhodium or carbon source can interfere with the reaction.
Insufficient Reaction Time Increase the reaction time to allow for complete conversion. Monitor the reaction progress over time to determine the optimal duration.
Mass Transfer Limitations (Large Scale) In large-scale reactors, ensure efficient mixing and contact between reactants. Consider reactor design modifications to improve mass transfer.[6]
Problem 2: Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Oxidation of Rhodium Maintain an inert atmosphere (e.g., argon or nitrogen) throughout the synthesis and cooling process to prevent the formation of rhodium oxides. Use deoxygenated solvents if applicable.
Incomplete Reaction Unreacted rhodium metal or carbon precursor may be present. Optimize reaction parameters (temperature, time, precursor ratio) to drive the reaction to completion.
Contaminated Precursors or Solvents Ensure the purity of all starting materials and solvents. Contaminants can be incorporated into the final product.
Reaction with Support Material (if applicable) If a support is used, ensure it is inert under the reaction conditions or choose a different support material.
Problem 3: Inconsistent Product Quality or Morphology
Potential Cause Suggested Solution
Poor Temperature Control Ensure uniform and stable temperature throughout the reactor. Temperature gradients can lead to variations in particle size and phase purity.
Inadequate Mixing Implement efficient mixing to ensure homogeneous reaction conditions, which is crucial for consistent product quality.
Variations in Precursor Addition Rate For methods involving the gradual addition of a precursor, maintain a constant and controlled addition rate. Fluctuations can affect nucleation and growth, leading to inconsistent particle morphology.
Aging of Precursor Solutions Use freshly prepared precursor solutions, as their properties can change over time, affecting the synthesis outcome.

Experimental Protocols

Synthesis of this compound via the TCNE Method (Lab-Scale)

This protocol is based on the novel synthesis method reported by Wakisaka et al.[1][2][3]

Materials:

  • Rhodium(II) acetate dimer ([Rh(CH₃COO)₂]₂)

  • Tetracyanoethylene (TCNE)

  • Anhydrous solvent (e.g., 1,2,4-trichlorobenzene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add equimolar amounts of rhodium(II) acetate dimer and TCNE to a reaction vessel.

  • Add the anhydrous solvent to the reaction vessel.

  • Seal the vessel and transfer it to a heating mantle or oil bath on a magnetic stirrer.

  • Heat the reaction mixture to the desired temperature (e.g., 200-250 °C) with vigorous stirring.

  • Maintain the reaction at this temperature for a specified duration (e.g., 1-3 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by centrifugation or filtration.

  • Wash the product multiple times with a suitable solvent (e.g., acetone, ethanol) to remove unreacted precursors and byproducts.

  • Dry the final product under vacuum.

Data Presentation

Table 1: XPS Binding Energies for Rhodium Species

Chemical State Rh 3d₅/₂ Binding Energy (eV) Reference(s)
Rh metal307.6[13]
Rh in Rh-Cu₂S307.4 (Rh⁰)[4]
Native oxide on Rh308.8[13]
Rh₂O₃308.1[4]
Rh in carbonyl complexes~308-310

Note: The exact binding energies can vary slightly depending on the instrument calibration and the specific chemical environment of the this compound.

Table 2: Expected XRD Peaks for FCC Rhodium

2θ (degrees) (hkl) Plane Reference(s)
~41.1(111)[10]
~47.5(200)[10]
~69.7(220)-
~84.1(311)-

Note: This table is for face-centered cubic (fcc) rhodium metal. The XRD pattern for this compound may differ, and researchers should consult the literature for specific this compound phases.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis (TCNE Method) cluster_prep Preparation cluster_reaction Reaction cluster_workup Product Work-up cluster_analysis Characterization p1 Precursor Weighing (Rh(II) acetate dimer, TCNE) p2 Solvent Addition (Anhydrous) p1->p2 r1 Heating and Stirring (Inert Atmosphere) p2->r1 r2 Reaction at Target Temperature r1->r2 w1 Cooling to Room Temperature r2->w1 w2 Product Isolation (Centrifugation/Filtration) w1->w2 w3 Washing w2->w3 w4 Drying (Under Vacuum) w3->w4 a1 XRD w4->a1 a2 XPS w4->a2 a3 Raman w4->a3 a4 TEM w4->a4

Caption: Workflow for the synthesis of this compound via the TCNE method.

troubleshooting_low_yield Troubleshooting Logic for Low Yield cluster_params Reaction Parameters cluster_materials Materials & Purity cluster_scaleup Scale-Up Factors start Low/No Yield of This compound q1 Check Temperature: Correct Range? start->q1 q2 Check Reaction Time: Sufficient Duration? q1->q2 Yes a1 Action: Adjust Temperature q1->a1 No q3 Check Precursor Ratio: Stoichiometrically Correct? q2->q3 Yes a2 Action: Increase Reaction Time q2->a2 No q4 Check Precursor Purity: High Purity Used? q3->q4 Yes a3 Action: Adjust Precursor Ratio q3->a3 No q5 Check Atmosphere: Inert Conditions Maintained? q4->q5 Yes a4 Action: Use Higher Purity Precursors q4->a4 No q6 Check Mixing: Homogeneous? q5->q6 Yes a5 Action: Improve Inert Atmosphere Control q5->a5 No a6 Action: Improve Mixing/Agitation q6->a6 No

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

References

Technical Support Center: Rhodium Carbide Catalyst Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature specifically addressing the poisoning of rhodium carbide catalysts is limited. The following troubleshooting guides and FAQs are based on established principles of rhodium catalyst deactivation and poisoning. These strategies are likely applicable to this compound systems, but experimental validation is strongly recommended.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of this compound catalysts?

A1: Catalyst poisoning is the deactivation of a catalyst due to the strong chemisorption of substances from the reaction feed onto the active sites.[1] For this compound catalysts, this means impurities or by-products bind tightly to the rhodium active sites, preventing them from participating in the intended catalytic reaction. This leads to a decrease in reaction rate and overall efficiency.[2]

Q2: What are the most common poisons for rhodium-based catalysts?

A2: Common poisons for rhodium and other precious metal catalysts include:

  • Sulfur compounds: Hydrogen sulfide (H₂S), thiols, and other organosulfur compounds are notorious for poisoning rhodium catalysts.[2][3]

  • Nitrogen compounds: Nitrogen-containing heterocycles (like pyridine and quinoline), amines, and ammonia can strongly adsorb to and deactivate rhodium catalysts.[3][4][5] The product of a reaction itself can be a poison, as seen in the hydrogenation of pyrrole derivatives where the resulting pyrrolidines poison the catalyst.[5]

  • Carbon monoxide (CO): While often a reactant, CO can act as a poison by binding too strongly to active sites, preventing the adsorption of other reactants.[1][2] Under certain conditions, CO can even induce structural changes in rhodium nanoparticles, leading to deactivation.[6]

  • Halides and Cyanides: These ions can strongly adsorb to metal surfaces and poison the catalyst.[1]

  • Heavy metals: Impurities like lead, mercury, and arsenic can form stable complexes with the active rhodium sites, leading to deactivation.[2]

Q3: How can I tell if my this compound catalyst is poisoned?

A3: Signs of catalyst poisoning include:

  • A significant and often rapid decrease in reaction rate or conversion.

  • A change in product selectivity.

  • The need for more severe reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion.

  • Complete cessation of catalytic activity.[4]

Q4: Is catalyst poisoning reversible?

A4: It can be, depending on the nature of the poison and the strength of its interaction with the catalyst.

  • Temporary Poisoning: This occurs when the poison is weakly adsorbed and can be removed by stopping the flow of the poison or by a simple treatment, such as purging with an inert gas at a higher temperature.

  • Permanent Poisoning: This involves the formation of strong, often covalent, bonds between the poison and the catalyst's active sites.[7] Regeneration in these cases requires more aggressive chemical or thermal treatments.[8][9]

Troubleshooting Guides

Issue 1: Sudden Drop in Catalytic Activity

Question: My reaction was proceeding as expected, but the conversion rate suddenly dropped significantly. What could be the cause and how do I fix it?

Answer: A sudden drop in activity is a classic symptom of catalyst poisoning, likely due to the introduction of an impurity into your feedstock.

Troubleshooting Steps:

  • Analyze Feedstock: Immediately analyze your current batch of reactants and solvents for common poisons such as sulfur, nitrogen, or metallic impurities.[2]

  • Review Procedures: Check if any recent changes in experimental procedure could have introduced contaminants.

  • Attempt Regeneration: If the poison is identified and eliminated from the feed, you may be able to regenerate the catalyst. For sulfur poisoning, a reduction treatment may be effective.[8] For organic residues, a carefully controlled calcination might be possible, but this risks altering the carbide structure.

  • Implement Preventative Measures: If feedstock contamination is confirmed, install a "guard bed" or purification column upstream of your reactor to remove the specific poison before it reaches the this compound catalyst.[7]

Issue 2: Gradual Decline in Performance Over Several Runs

Question: I have been reusing my this compound catalyst, and with each cycle, the activity gets a little worse. Is this poisoning?

Answer: This sounds like a gradual poisoning process, where a low concentration of a poison in the feed or the product itself slowly deactivates the catalyst over time.[4]

Troubleshooting Steps:

  • Product Inhibition/Poisoning: Analyze if the reaction product has functional groups (e.g., amines) that could be poisoning the catalyst.[4][5] If so, consider process modifications to limit product concentration in the reactor, such as in-situ product removal.

  • Leaching vs. Poisoning: Confirm that you are not losing active rhodium from the support into the reaction medium. Analysis of the post-reaction solution for rhodium content can rule this out.

  • Cumulative Poisoning: Even trace impurities in the ppm or ppb range can accumulate on the catalyst surface over multiple cycles, leading to a gradual decline in performance.[7] Consider a more rigorous purification of your starting materials.

  • Regeneration Protocol: Develop a regeneration protocol to be applied between cycles. This could be a thermal treatment or a chemical wash, depending on the suspected poison.

Data Presentation

Table 1: Effect of Recycling on Supported Rhodium Catalysts in the Hydrogenation of 1-Methylpyrrole [4]

CatalystCatalyst/Substrate Ratio (g/g)Cycle NumberFinal Conversion (%)Initial Rate (nL H₂ · gRh⁻¹ · h⁻¹)
5% Rh/C 0.11100-
2100-
3100-
496-
593-
5% Rh/C 0.05110072.0
2100-
372-
44133.2
535-
5% Rh/γ-Al₂O₃ 0.051100-
222-
314-

Note: This data illustrates the strong poisoning effect of nitrogen-containing products on rhodium catalysts. A similar sensitivity should be anticipated for this compound catalysts.

Experimental Protocols

Protocol 1: General Regeneration of a Sulfur-Poisoned Rhodium Catalyst

This protocol is adapted from studies on alumina-supported rhodium catalysts and may require optimization for this compound.[8]

Objective: To remove strongly adsorbed sulfur species from a rhodium-based catalyst.

Materials:

  • Poisoned this compound catalyst.

  • Flow reactor setup.

  • Hydrogen (H₂) gas (high purity).

  • Inert gas (e.g., Argon or Nitrogen).

Procedure:

  • Inert Purge: Place the poisoned catalyst in the reactor. Heat the catalyst to a target temperature (e.g., 400-500°C) under a flow of inert gas to remove any weakly adsorbed species.

  • Reduction Step: Once the target temperature is reached, switch the gas flow from inert to a hydrogen-containing stream (e.g., 5% H₂ in Ar). The hydrogen will react with the adsorbed sulfur to form H₂S, which is then carried away in the gas stream.

  • Duration: Maintain the reduction treatment for a set period (e.g., 2-4 hours). The optimal time and temperature will depend on the severity of poisoning and the nature of the catalyst.

  • Cooling: After the reduction is complete, switch the gas flow back to the inert gas and cool the catalyst down to the reaction temperature or room temperature.

  • Re-evaluation: Test the activity of the regenerated catalyst to determine the effectiveness of the treatment. The regenerated catalyst may exhibit different activity compared to the fresh catalyst.[8]

Safety Precautions: Hydrogen is highly flammable. Ensure all connections are leak-proof and the reactor exhaust is properly vented. Hydrogen sulfide (H₂S) is highly toxic; use appropriate scrubbing or capture methods for the exhaust gas.

Visualizations

Poisoning_Mechanism cluster_reactants Reaction Feed cluster_catalyst Catalyst Surface Reactant Reactant ActiveSite_Free Active Rhodium Site (Free) Reactant->ActiveSite_Free Adsorption ActiveSite_Poisoned Active Rhodium Site (Poisoned) Reactant->ActiveSite_Poisoned Blocked Poison Poison (e.g., Sulfur, Nitrogen Cmpd.) Poison->ActiveSite_Poisoned Strong Chemisorption (Deactivation) Product Desired Product ActiveSite_Free->Product Catalytic Conversion NoReaction No Reaction ActiveSite_Poisoned->NoReaction

Caption: Mechanism of catalyst poisoning on a rhodium active site.

Troubleshooting_Workflow Start Decreased Catalyst Performance Observed Check_Type Is the deactivation sudden or gradual? Start->Check_Type Sudden Sudden Deactivation: Suspect acute poisoning Check_Type->Sudden Sudden Gradual Gradual Deactivation: Suspect chronic poisoning or product inhibition Check_Type->Gradual Gradual Analyze_Feed Analyze Feedstock for Impurities Sudden->Analyze_Feed Analyze_Product Check for Product Inhibition/Poisoning Gradual->Analyze_Product Is_Poison Poison Identified? Analyze_Feed->Is_Poison Analyze_Product->Is_Poison Purify Implement Feed Purification (Guard Bed) Is_Poison->Purify Yes Regenerate Attempt Catalyst Regeneration Is_Poison->Regenerate Yes Modify_Process Modify Process to Limit Product Concentration Is_Poison->Modify_Process Product is Poison End Resume Operation Purify->End Regenerate->End Modify_Process->End

Caption: Troubleshooting workflow for a poisoned rhodium catalyst.

References

Technical Support Center: Optimization of Rhodium Carbene Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction parameters in rhodium carbene catalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My rhodium-catalyzed reaction is showing low yield. What are the potential causes and how can I improve it?

A1: Low yields in rhodium-catalyzed carbene reactions can stem from several factors. A primary reason is often catalyst deactivation or decomposition.[1][2] Ineffective capture of the highly reactive rhodium carbene intermediate can lead to side reactions that destroy the catalyst.[1] To address this, consider the following:

  • Increase Catalyst Loading: While aiming for low catalyst loading is ideal, starting with a slightly higher concentration (e.g., 1 mol%) can help overcome minor catalyst deactivation pathways.[1]

  • Optimize Temperature: Higher temperatures can sometimes enhance the reaction rate, but can also accelerate catalyst decomposition.[1] A systematic temperature screen is recommended to find the optimal balance.

  • Employ Additives: Additives like N,N'-dicyclohexylcarbodiimide (DCC) have been shown to significantly promote the reaction and prevent catalyst deactivation by stabilizing the carbene intermediate.[1]

  • Use Hydrocarbon Solvents: In some cases, using the hydrocarbon substrate as the solvent can dramatically increase the reaction rate and efficiency of carbene trapping.[1]

Q2: I am observing poor chemo- or diastereoselectivity in my cyclopropanation reaction. What strategies can I employ to improve selectivity?

A2: Achieving high selectivity is a common challenge, particularly with highly reactive "unstabilized carbenoids" derived from simple diazoacetates.[3] Several factors influence selectivity:

  • Ligand Modification: The ligands on the dirhodium catalyst play a crucial role in controlling selectivity.[4][5][6] Sterically demanding ligands can create a chiral environment that favors the formation of one stereoisomer over another.[1][7] For instance, changing from Rh₂(OAc)₄ to Rh₂(cap)₄ or Rh₂(tfa)₄ can significantly alter product distribution.[6]

  • Carbene Stability: Employing "donor/acceptor" carbenes, which have a substituent that can electronically stabilize the carbene, often leads to higher selectivity compared to simple acceptor carbenes.[7][8] These stabilized carbenes are less reactive and therefore more selective in their reactions.[3]

  • Solvent Choice: Nonpolar solvents are generally preferred for reactions involving donor/acceptor carbenes to achieve high enantioselectivity.[7]

  • Additives: Additives can influence the stereochemical outcome of the reaction. For example, (MeO)₂CO has been identified as an enantioenhancing reaction medium.[9]

Q3: My reaction is producing significant amounts of side products, such as dimers or products from β-hydride elimination. How can I minimize these?

A3: The formation of side products is often a consequence of the high reactivity of the carbene intermediate.

  • Carbene Trapping Efficiency: Ensure that the concentration of the substrate that traps the carbene is sufficient to outcompete side reactions. In some cases, using the alkene in excess can favor cyclopropanation over dimerization.[10]

  • Ligand Choice: For reactions prone to β-hydride elimination, such as those with α-alkyl-α-diazoesters, the choice of bulky carboxylate ligands on the rhodium catalyst, like triphenylacetate (TPA), can suppress this undesired pathway and favor cyclopropanation.[10]

  • Slow Addition of Diazo Compound: Adding the diazo compound slowly to the reaction mixture can help maintain a low concentration of the reactive carbene intermediate, thus minimizing dimerization and other side reactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No Reaction or Very Low Conversion Inactive catalyst- Ensure the catalyst is properly stored and handled to avoid degradation. - Consider using a fresh batch of catalyst.
Poor quality diazo compound- Synthesize fresh diazo compound and purify it before use. - Diazo compounds can be unstable and should be handled with care.[1]
Catalyst poisoning- Impurities in the solvent or substrate can act as catalyst poisons. Ensure all reagents and solvents are pure and dry. - Nucleophiles like pyridine can strongly coordinate to the rhodium center and inhibit catalysis.[1]
Inconsistent Results Air or moisture sensitivity- While many dirhodium catalysts are air and moisture stable, some reactions may be sensitive.[1] Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can improve reproducibility.
Reaction temperature fluctuations- Use a reliable temperature control system to maintain a consistent reaction temperature.
Difficulty with Product Isolation Catalyst interference- Dirhodium catalysts can sometimes be difficult to remove from the reaction mixture. Consider using polymer-supported or other heterogeneous catalysts for easier separation.[11]
Product instability- Some carbene reaction products, like cyclopropanes, can be strained and may require gentle workup and purification conditions.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Cyclopropanation
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the dirhodium catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%).

  • Solvent and Substrate Addition: Add the desired solvent (e.g., CH₂Cl₂, hexanes) and the alkene substrate.

  • Initiation: Begin stirring the solution at the desired reaction temperature.

  • Diazo Compound Addition: The diazo compound, dissolved in a small amount of the reaction solvent, is added dropwise to the reaction mixture over a period of 1-4 hours using a syringe pump. This slow addition is crucial to minimize the formation of carbene dimers.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclopropane.

Data Presentation

Table 1: Effect of Catalyst Loading on Chemoselectivity in the Reaction of (E)-3-arylidene-4-diazopyrrolidine-2,5-diones with THF [12]

CatalystCatalyst Loading (mol%)Product 2a (C-O Insertion, %)Product 3a (C-H Insertion, %)
Rh₂(OAc)₄101580
Rh₂(OAc)₄0.018510
Rh₂(esp)₂0.1--

Note: This table illustrates how catalyst loading can dramatically influence the chemoselectivity of the reaction, favoring C-H insertion at high loading and C-O insertion at low loading.

Table 2: Ligand Effects on Diastereoselectivity in the Cyclopropanation of Styrene with Ethyl α-diazobutanoate [10]

CatalystLigandYield (%)Diastereomeric Ratio (trans:cis)
Rh₂(OAc)₄Acetate101.1:1
Rh₂(TPA)₄Triphenylacetate7519:1
Rh₂(PTAD)₄-40-

Note: This table highlights the significant impact of ligand sterics on both the yield and diastereoselectivity of the cyclopropanation reaction.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_outcome Outcome Start Low Yield or Selectivity Issue Catalyst Check Catalyst Activity & Loading Start->Catalyst Initial Check Ligand Modify Ligand (Sterics/Electronics) Catalyst->Ligand If selectivity is poor Temp Screen Reaction Temperature Catalyst->Temp If yield is low Solvent Optimize Solvent (Polarity) Ligand->Solvent Additive Introduce Additive (e.g., DCC) Solvent->Additive Temp->Solvent Optimized Optimized Reaction (High Yield & Selectivity) Additive->Optimized Successful Optimization

Caption: A workflow diagram for troubleshooting common issues in rhodium carbene catalysis.

Catalytic_Cycle Catalyst Rh₂(L)₄ Carbene Rh₂(L)₄=CHR (Rhodium Carbene) Catalyst->Carbene + Diazo Diazo R-CHN₂ Intermediate Transition State Carbene->Intermediate + Alkene N2 N₂ Carbene->N2 - N₂ Substrate Alkene Product Cyclopropane Intermediate->Product Product->Catalyst Catalyst Regeneration

Caption: A simplified catalytic cycle for rhodium-catalyzed cyclopropanation.

References

troubleshooting catalyst deactivation in rhodium carbide systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rhodium carbide catalyst systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deactivation in this compound catalysts?

A1: Deactivation of this compound catalysts typically stems from three main mechanisms:

  • Sintering: The agglomeration of rhodium nanoparticles at high temperatures, which leads to a decrease in the active surface area.[1][2] The support material plays a crucial role in the thermal stability of the catalyst, with some supports offering better resistance to sintering than others.[3][4]

  • Coking: The deposition of carbonaceous materials on the catalyst surface, which can block active sites.[5] This is a common issue in processes involving hydrocarbons at elevated temperatures.[6]

  • Poisoning: The chemical deactivation of active sites by strong adsorption of impurities from the feed stream.[7][8] Common poisons for rhodium catalysts include compounds containing sulfur, nitrogen, and carbon monoxide.[9][10]

Q2: How can I determine the cause of my catalyst's deactivation?

A2: A combination of characterization techniques is typically employed to identify the root cause of deactivation. A logical workflow for this process is outlined in the troubleshooting section. Key techniques include:

  • Temperature Programmed Oxidation (TPO): To quantify the amount and nature of coke deposits.

  • Transmission Electron Microscopy (TEM): To visually inspect for changes in particle size and morphology, indicating sintering.[11]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and chemical state of rhodium, which can reveal the presence of poisons.[10][12]

  • Chemisorption: To measure the active metal surface area and dispersion, which are affected by all deactivation mechanisms.[13][14]

Q3: Is it possible to regenerate a deactivated this compound catalyst?

A3: Yes, in many cases, regeneration is possible, depending on the deactivation mechanism.

  • Coked catalysts can often be regenerated by a controlled burn-off of the carbon deposits in an oxidizing atmosphere.[15][16][17]

  • Poisoned catalysts can sometimes be regenerated by washing with appropriate solvents or acids to remove the adsorbed poison.[7][18] However, some poisons cause irreversible deactivation.[7]

  • Sintered catalysts are the most difficult to regenerate. While some redispersion techniques exist, they are often not fully effective, and preventing sintering through careful control of reaction conditions and support selection is the preferred strategy.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound catalysts.

Issue 1: Gradual loss of catalytic activity over time.

  • Possible Cause: Coking (carbon deposition).

  • Diagnostic Steps:

    • Perform Temperature Programmed Oxidation (TPO) on a sample of the deactivated catalyst to quantify the amount of carbonaceous deposits.

    • Analyze the product stream from the TPO to identify the combustion products (CO, CO2).

  • Solution:

    • Implement a regeneration procedure involving a controlled burn-off of the coke in a dilute oxygen stream.[16]

    • Optimize reaction conditions (e.g., increase steam-to-carbon ratio in reforming reactions) to minimize coke formation.

Issue 2: Sudden and significant drop in catalyst activity.

  • Possible Cause: Catalyst poisoning from feed impurities.

  • Diagnostic Steps:

    • Analyze the feedstock for potential poisons such as sulfur or nitrogen compounds.

    • Use X-ray Photoelectron Spectroscopy (XPS) to examine the surface of the deactivated catalyst for the presence of poisoning elements.[12]

  • Solution:

    • If the poison is identified and the deactivation is reversible, a chemical wash may restore activity. For example, an acidic wash can be effective for some types of poisoning.[7]

    • Implement a feed purification step to remove the identified poison before it reaches the catalyst bed.

Issue 3: Loss of activity, particularly after exposure to high temperatures.

  • Possible Cause: Sintering of rhodium nanoparticles.

  • Diagnostic Steps:

    • Characterize the fresh and spent catalyst using Transmission Electron Microscopy (TEM) to compare the rhodium particle size distribution.[11] An increase in the average particle size is indicative of sintering.[1]

    • Measure the rhodium dispersion using hydrogen chemisorption. A decrease in dispersion points to a loss of active surface area due to sintering.[13]

  • Solution:

    • Operate the reactor at a lower temperature if the process allows.

    • Consider using a support material with stronger metal-support interactions to inhibit particle migration and coalescence.[2][4] Ceria-zirconia supports, for instance, have shown good resistance to rhodium sintering.[3]

Quantitative Data Summary

The following tables summarize quantitative data related to the deactivation of rhodium catalysts.

Table 1: Effect of Support on Rhodium Nanoparticle Sintering

Support MaterialSintering ConditionsInitial Avg. Rh Particle Size (nm)Final Avg. Rh Particle Size (nm)Percent Increase in Particle SizeReference
γ-Al₂O₃750 °C, 2h in 20% O₂/He2.03.050%[3]
γ-Al₂O₃850 °C, 2h in 20% O₂/He2.04.8140%[3]
Alumina-Ceria-Zirconia (ACZ)850 °C, 2h in 20% O₂/He2.22.0-9% (Redispersion)[3]
Ceria-Zirconia (CZ)850 °C, 2h in 20% O₂/He2.51.0-60% (Redispersion)[3]

Table 2: Coke Formation on Rhodium-Promoted Catalysts in Dry Reforming of Methane

Rh₂O₃ Loading (wt.%)Coke Deposition (wt.%)Reference
018.5[6]
1~15.0[6]
2~14.0[6]
3~13.0[6]
412.5[6]
5~7.0[6]

Detailed Experimental Protocols

Protocol 1: Hydrogen Chemisorption for Measuring Rhodium Dispersion

This protocol outlines the steps for determining the metallic dispersion of a rhodium catalyst using a static volumetric chemisorption analyzer.

  • Sample Preparation:

    • Accurately weigh approximately 100-200 mg of the catalyst and place it in the sample tube.

  • Degassing and Reduction:

    • Install the sample tube in the analysis port of the chemisorption instrument.

    • Heat the sample under a flow of inert gas (e.g., He or Ar) to a specified temperature (e.g., 300 °C) to remove adsorbed water and other volatile impurities.

    • Reduce the catalyst by flowing a mixture of H₂ in an inert gas (e.g., 5-10% H₂ in Ar) at a temperature typically between 300-500 °C for 2-4 hours.[13]

    • Evacuate the sample at the reduction temperature for at least 1 hour to remove adsorbed hydrogen.

  • Analysis:

    • Cool the sample to the analysis temperature, typically 35 °C.[13]

    • Admit known quantities of hydrogen gas into the sample tube and measure the equilibrium pressure after each dose.

    • Continue dosing until the pressure change upon dosing is negligible, indicating saturation of the surface.

  • Data Analysis:

    • Plot the amount of hydrogen adsorbed versus the equilibrium pressure to generate an adsorption isotherm.

    • Extrapolate the linear portion of the isotherm back to zero pressure to determine the monolayer volume of chemisorbed hydrogen.

    • Calculate the rhodium dispersion assuming a H:Rh adsorption stoichiometry of 1:1.[13][19]

Protocol 2: Transmission Electron Microscopy (TEM) Sample Preparation (Drop Casting)

This protocol describes a common method for preparing a powdered catalyst sample for TEM analysis.[20]

  • Sample Dispersion:

    • Place a small amount of the powdered catalyst into a glass vial.[20]

    • Add a few milliliters of a volatile solvent (e.g., ethanol or isopropanol).

    • Disperse the powder in the solvent by ultrasonication for 5-10 minutes to create a uniform suspension.[20]

  • Grid Preparation:

    • Place a TEM grid (typically a carbon-coated copper grid) on a piece of filter paper.

  • Deposition:

    • Using a micropipette, carefully drop a small amount (2-5 µL) of the catalyst suspension onto the TEM grid.[20]

    • Allow the solvent to evaporate completely. This can be done at room temperature or under a gentle heat lamp.

  • Drying and Storage:

    • Ensure the grid is completely dry before inserting it into the TEM.

    • Store the prepared grids in a desiccator to prevent contamination.[20]

Protocol 3: Regeneration of a Coked Catalyst

This protocol provides a general procedure for regenerating a coked rhodium catalyst.

  • Purge:

    • Place the coked catalyst in a reactor.

    • Purge the reactor with an inert gas (e.g., nitrogen) at a low temperature to remove any adsorbed hydrocarbons.[16]

  • Controlled Oxidation:

    • Introduce a gas stream containing a low concentration of oxygen (e.g., 1-2% O₂ in N₂) into the reactor.[16]

    • Slowly ramp the temperature to the desired combustion temperature (typically 400-600 °C). The heating rate should be controlled to avoid excessive temperature excursions due to the exothermic nature of coke combustion.[9]

    • Hold at the final temperature until the concentration of CO and CO₂ in the effluent gas returns to baseline, indicating that all the coke has been burned off.

  • Cooling and Reduction (if necessary):

    • Cool the reactor to the desired operating temperature under an inert gas flow.

    • If the rhodium was oxidized during the regeneration, a reduction step (as described in the H₂ chemisorption protocol) may be necessary to restore the metallic state.

Mandatory Visualizations

cluster_deactivation Catalyst Deactivation Pathways Active Active this compound Catalyst Sintered Sintered Catalyst (Reduced Surface Area) Active->Sintered High Temperature Coked Coked Catalyst (Blocked Active Sites) Active->Coked Hydrocarbon Exposure Poisoned Poisoned Catalyst (Inactive Sites) Active->Poisoned Feed Impurities (S, N, etc.)

Caption: Primary deactivation pathways for this compound catalysts.

cluster_troubleshooting Troubleshooting Workflow Start Catalyst Deactivation Observed Check_Temp High Temperature Exposure? Start->Check_Temp Check_Feed Feedstock Impurities Possible? Check_Temp->Check_Feed No Sintering Hypothesis: Sintering Check_Temp->Sintering Yes Assume_Coking Assume Coking as Default Check_Feed->Assume_Coking No Poisoning Hypothesis: Poisoning Check_Feed->Poisoning Yes Coking Hypothesis: Coking Assume_Coking->Coking Analyze_TEM Analyze with TEM & Chemisorption Sintering->Analyze_TEM Analyze_XPS Analyze with XPS Poisoning->Analyze_XPS Analyze_TPO Analyze with TPO Coking->Analyze_TPO

Caption: A logical workflow for troubleshooting catalyst deactivation.

cluster_chemisorption H₂ Chemisorption Experimental Workflow Sample_Prep Sample Preparation (Weighing & Loading) Degas_Reduce Degassing and Reduction (Inert gas & H₂ flow) Sample_Prep->Degas_Reduce Analysis Isotherm Measurement (H₂ Dosing) Degas_Reduce->Analysis Data_Analysis Data Analysis (Calculate Dispersion) Analysis->Data_Analysis

Caption: Workflow for H₂ chemisorption experiment.

References

refining the synthesis method to control rhodium carbide crystal phase

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Refining Rhodium Carbide Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of this compound. The focus is on controlling the synthesis method to achieve the desired material properties.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound at moderate temperatures and pressures?

A1: A recently developed and effective method for synthesizing this compound avoids extreme conditions of high temperature and pressure.[1][2] This approach utilizes tetracyanoethylene (TCNE) as a carbon source, reacting with a rhodium precursor.[1][2] This method is advantageous as it doesn't require the very high temperatures and/or pressures typical of conventional carbide syntheses.[1][2]

Q2: Are there multiple crystal phases of this compound that can be selectively synthesized?

A2: Current research literature primarily describes the synthesis of a single, stable phase of this compound. While phase engineering is a common strategy for tuning the properties of noble metal nanomaterials, the synthesis of distinct, well-characterized crystal phases of this compound has not been extensively reported.[2] Control over the synthesis of rhodium nanocrystals, such as achieving face-centered cubic (fcc) versus hexagonal close-packed (hcp) structures, has been demonstrated through techniques like seed-mediated growth and kinetic control of precursor injection.[3] However, similar phase control for this compound is not yet established. Therefore, the focus of synthesis refinement is typically on controlling stoichiometry, purity, and morphology rather than selecting between different crystal phases.

Q3: What are the key parameters to control during the synthesis of this compound using the tetracyanoethylene (TCNE) method?

A3: The key parameters to control in the TCNE method are the reaction temperature, time, and the ratio of rhodium precursor to TCNE. These parameters influence the nucleation and growth of the this compound crystals, affecting their size, crystallinity, and purity. Precise control of these variables is crucial for reproducible synthesis.

Q4: How can I characterize the synthesized this compound to confirm its phase and purity?

A4: The standard technique for determining the crystal structure and phase purity of synthesized this compound is X-ray diffraction (XRD). By comparing the experimental diffraction pattern to known standards or calculated patterns, you can identify the crystal phase and detect the presence of any crystalline impurities, such as metallic rhodium or other carbide phases. Other important characterization techniques include transmission electron microscopy (TEM) for morphological analysis and energy-dispersive X-ray spectroscopy (EDX) for elemental composition.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Formation of Metallic Rhodium (Rh(0)) Impurities

  • Question: My final product contains metallic rhodium impurities, as identified by XRD. How can I prevent this?

  • Answer: The formation of metallic rhodium, often as black nanoparticles, can occur if the reduction of the rhodium precursor is favored over the carbide formation.[4] This can be influenced by several factors:

    • Inadequate Carbon Source: Ensure that the TCNE is of high purity and that the molar ratio of TCNE to the rhodium precursor is sufficient to fully carburize the rhodium.

    • Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too high can promote the decomposition of the rhodium precursor to metallic rhodium before it can react with the carbon source. Conversely, a temperature that is too low may result in an incomplete reaction. It is important to adhere to the optimized temperature profile for the synthesis.

    • Reaction Atmosphere: The synthesis should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions, such as the oxidation of the rhodium precursor or the carbon source.

Problem 2: Poor Crystallinity or Amorphous Product

  • Question: The XRD pattern of my product shows broad peaks, indicating poor crystallinity or an amorphous phase. How can I improve the crystallinity?

  • Answer: Poor crystallinity can result from suboptimal reaction conditions that do not provide enough energy for the atoms to arrange into a well-defined crystal lattice. To improve crystallinity:

    • Increase Reaction Time: A longer reaction time can allow for the atoms to diffuse and arrange into a more ordered crystalline structure.

    • Optimize Reaction Temperature: While excessively high temperatures can lead to impurity formation, a slightly elevated temperature (within the stable range for the desired phase) can provide the necessary activation energy for crystallization.

    • Post-Synthesis Annealing: In some cases, a post-synthesis annealing step under an inert atmosphere can improve the crystallinity of the material. The annealing temperature and duration should be carefully controlled to avoid phase decomposition or particle agglomeration.

Problem 3: Inconsistent Product Yield and Quality

  • Question: I am observing significant batch-to-batch variation in the yield and quality of my this compound. How can I improve reproducibility?

  • Answer: Inconsistent results are often due to small variations in experimental parameters. To enhance reproducibility:

    • Precise Control of Reagents: Use high-purity precursors and solvents. Accurately measure the amounts of all reagents.

    • Consistent Heating and Stirring: Ensure uniform heating and efficient stirring throughout the reaction to maintain a homogeneous reaction mixture and temperature distribution.

    • Strict Adherence to Protocol: Follow the synthesis protocol precisely for each batch, paying close attention to reaction times, temperatures, and the rate of addition of any reagents.

Quantitative Data

The following table summarizes the key experimental parameters for the synthesis of this compound using the TCNE method.

ParameterValue/RangePurpose
Rhodium Precursor Rhodium(III) acetylacetonate (Rh(acac)₃)Source of rhodium
Carbon Source Tetracyanoethylene (TCNE)Provides carbon for carbide formation
Solvent OleylamineActs as a solvent and capping agent
Reaction Temperature 200 - 300 °CControls reaction kinetics and product phase
Reaction Time 1 - 3 hoursInfluences the degree of crystallization
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and side reactions

Experimental Protocols

Synthesis of this compound via the Tetracyanoethylene (TCNE) Method

This protocol is based on the method reported for the synthesis of noble metal carbides.[1][2]

Materials:

  • Rhodium(III) acetylacetonate (Rh(acac)₃)

  • Tetracyanoethylene (TCNE)

  • Oleylamine

  • Ethanol

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and glassware

Procedure:

  • In a three-neck flask equipped with a condenser, a thermocouple, and a gas inlet/outlet, combine Rh(acac)₃ and oleylamine.

  • Degas the mixture by heating to 120 °C under vacuum for 30 minutes.

  • Switch to an inert atmosphere (Ar or N₂) and heat the mixture to the desired reaction temperature (e.g., 250 °C).

  • In a separate flask, dissolve TCNE in oleylamine.

  • Inject the TCNE solution into the hot Rh(acac)₃ solution under vigorous stirring.

  • Maintain the reaction at the set temperature for the desired duration (e.g., 2 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by adding an excess of ethanol.

  • Centrifuge the mixture to collect the solid product.

  • Wash the product several times with ethanol to remove any unreacted precursors and byproducts.

  • Dry the final this compound product under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification p1 Combine Rh(acac)₃ and Oleylamine p2 Degas at 120°C p1->p2 p3 Heat to Reaction Temperature under Inert Atmosphere p2->p3 r2 Inject TCNE Solution p3->r2 r1 Dissolve TCNE in Oleylamine r1->r2 r3 Maintain Temperature and Stirring r2->r3 u1 Cool to Room Temperature r3->u1 u2 Precipitate with Ethanol u1->u2 u3 Centrifuge and Collect Solid u2->u3 u4 Wash with Ethanol u3->u4 u5 Dry under Vacuum u4->u5

Caption: A flowchart of the experimental workflow for the synthesis of this compound using the TCNE method.

troubleshooting_logic Troubleshooting Logic for this compound Synthesis cluster_issues Observed Issues cluster_causes1 Potential Causes for Rh(0) Impurity cluster_causes2 Potential Causes for Poor Crystallinity cluster_causes3 Potential Causes for Inconsistency start Synthesis Outcome issue1 Rh(0) Impurity Present start->issue1 issue2 Poor Crystallinity start->issue2 issue3 Inconsistent Yield start->issue3 cause1a Inadequate Carbon Source issue1->cause1a cause1b Incorrect Temperature issue1->cause1b cause1c Non-Inert Atmosphere issue1->cause1c cause2a Insufficient Reaction Time issue2->cause2a cause2b Suboptimal Temperature issue2->cause2b cause3a Variable Reagent Purity/Amount issue3->cause3a cause3b Inconsistent Heating/Stirring issue3->cause3b

Caption: A diagram illustrating the logical relationships for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Enhancing Selectivity in Rhodium Carbide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with rhodium carbide catalyzed reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at enhancing the selectivity of this compound catalyzed reactions.

Issue Potential Causes Suggested Solutions
Low Enantioselectivity 1. Inappropriate chiral ligand for the substrate. 2. Incorrect solvent polarity. 3. Reaction temperature is too high. 4. Catalyst decomposition.1. Screen a variety of chiral ligands with different steric and electronic properties.[1][2] 2. Test a range of solvents with varying polarities (e.g., dichloromethane, toluene, hexane). 3. Lower the reaction temperature; some reactions benefit from temperatures as low as -78°C. 4. Use fresh catalyst and ensure anhydrous and anaerobic conditions if the catalyst is sensitive.
Poor Diastereoselectivity 1. Steric hindrance in the substrate or carbene precursor. 2. Unfavorable electronic effects. 3. The catalyst ligand is not bulky enough to effectively control the approach of the reactants.1. Modify the substrate or diazo compound to reduce steric clash. 2. Introduce electron-withdrawing or -donating groups to alter the electronics of the carbene.[3] 3. Employ catalysts with bulkier ligands to create a more defined chiral pocket.[2][4]
Low Reaction Yield 1. Inefficient catalyst turnover. 2. Catalyst deactivation or decomposition.[5][6] 3. Formation of side products (e.g., dimerization of the carbene). 4. Slow rate of carbene formation.1. Increase catalyst loading or consider a more active catalyst.[7] 2. Add the diazo compound slowly to the reaction mixture to maintain a low concentration. Ensure the system is free of impurities that could poison the catalyst. 3. Use a higher concentration of the alkene substrate. 4. Increase the reaction temperature or use a more labile diazo precursor.
Catalyst Decomposition 1. Presence of oxygen or moisture. 2. Incompatible additives or impurities in the reagents. 3. High reaction temperatures for extended periods. 4. Reaction with excess diazo compound.1. Perform reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. 2. Purify all reagents and solvents before use. 3. Optimize the reaction time and temperature to minimize thermal degradation. 4. Slow addition of the diazo compound can prevent the catalyst from being consumed by side reactions.
Formation of Side Products 1. Dimerization or oligomerization of the rhodium carbene. 2. Competing reaction pathways (e.g., C-H insertion vs. cyclopropanation).[7] 3. Rearrangement of the initial product.1. Keep the concentration of the rhodium carbene low by slow addition of the diazo precursor. 2. The choice of ligand and solvent can significantly influence the chemoselectivity of the reaction.[8][9] 3. Analyze the reaction at intermediate time points to check for product degradation and optimize the reaction time.

Frequently Asked Questions (FAQs)

1. How does the choice of ligand affect the selectivity of my reaction?

The ligand plays a crucial role in determining both the enantioselectivity and diastereoselectivity of this compound catalyzed reactions. Chiral ligands create a chiral environment around the rhodium center, which can differentiate between the two faces of the approaching alkene and the prochiral carbene. The steric and electronic properties of the ligand influence the orientation of the substrates in the transition state, thereby controlling the stereochemical outcome.[1][2] For instance, bulkier ligands can create a more restricted binding pocket, leading to higher selectivity.

2. What is the effect of solvent on reaction selectivity and yield?

Solvents can influence the reaction in several ways. The polarity of the solvent can affect the solubility of the catalyst and substrates, as well as the stability of charged intermediates or transition states. Non-coordinating, non-polar solvents like dichloromethane or toluene are often preferred as they are less likely to interfere with the catalyst. In some cases, using the substrate as the solvent (neat conditions) can dramatically increase the reaction rate and efficiency.[10]

3. When should I be concerned about catalyst deactivation?

Catalyst deactivation can be a significant issue, especially in reactions that are slow or require high temperatures.[5][6] Signs of deactivation include a reaction that stalls before completion or a gradual decrease in the reaction rate. Deactivation can be caused by impurities, reaction with side products, or thermal instability. If you suspect catalyst deactivation, it is advisable to use freshly prepared catalyst and purified reagents and to run the reaction under strictly inert conditions.

4. How can I control for the formation of unwanted side products?

The formation of side products, such as carbene dimers, is often a result of a high concentration of the reactive rhodium carbene intermediate. To minimize this, the diazo compound should be added slowly to the reaction mixture, for example, via a syringe pump. This ensures that the carbene is consumed by the desired reaction with the alkene as soon as it is formed.

5. Can the structure of the diazo compound impact the reaction outcome?

Absolutely. The electronic nature of the substituents on the diazo compound affects the reactivity of the resulting rhodium carbene.[11] Donor/acceptor-substituted carbenes are generally more stable and selective than acceptor/acceptor-substituted carbenes.[3][11] The steric bulk of the substituents can also influence the stereoselectivity of the reaction.

Experimental Protocols

General Protocol for Rhodium-Catalyzed Cyclopropanation

This protocol provides a general procedure for the cyclopropanation of an alkene with a diazo compound using a dirhodium(II) catalyst.

Materials:

  • Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(esp)₂)

  • Alkene

  • Diazo compound (e.g., ethyl diazoacetate)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Syringe pump

Procedure:

  • Preparation: Dry all glassware in an oven overnight and allow to cool under a stream of inert gas.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the dirhodium(II) catalyst (typically 0.1-1 mol%) and the alkene (1.0 equivalent).

  • Solvent Addition: Add the anhydrous solvent to dissolve the catalyst and alkene.

  • Diazo Compound Addition: Prepare a solution of the diazo compound (1.1-1.5 equivalents) in the same anhydrous solvent. Using a syringe pump, add the diazo solution to the reaction mixture over a period of 1-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclopropane.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Selectivity cluster_prep Preparation cluster_reaction Reaction Optimization cluster_troubleshooting Troubleshooting cluster_final Finalization start Define Substrate and Desired Product ligand_selection Select Initial Chiral Ligand start->ligand_selection catalyst_prep Prepare Rhodium Catalyst ligand_selection->catalyst_prep reaction_setup Set up Reaction Under Inert Atmosphere catalyst_prep->reaction_setup parameter_screening Screen Solvents and Temperatures reaction_setup->parameter_screening analysis Analyze Yield and Selectivity (ee/de) parameter_screening->analysis low_selectivity Low Selectivity? analysis->low_selectivity change_conditions Modify Reaction Conditions analysis->change_conditions change_ligand Screen New Ligands low_selectivity->change_ligand Yes optimized_conditions Optimized Conditions Identified low_selectivity->optimized_conditions No change_ligand->parameter_screening change_conditions->parameter_screening scale_up Scale-up Reaction optimized_conditions->scale_up final_product Isolate Final Product scale_up->final_product

Caption: A general workflow for optimizing the selectivity of this compound catalyzed reactions.

Troubleshooting_Flowchart Troubleshooting Low Selectivity start Low Selectivity Observed check_temp Is Temperature Optimized? start->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No check_solvent Is Solvent Optimized? check_temp->check_solvent Yes lower_temp->check_solvent screen_solvents Screen Different Solvents check_solvent->screen_solvents No check_ligand Is Ligand Appropriate? check_solvent->check_ligand Yes screen_solvents->check_ligand screen_ligands Screen New Ligands (Vary Sterics/Electronics) check_ligand->screen_ligands No re_evaluate Re-evaluate Substrate/Reagent Purity check_ligand->re_evaluate Yes end Improved Selectivity screen_ligands->end re_evaluate->end

Caption: A decision-making flowchart for troubleshooting low selectivity in rhodium catalyzed reactions.

Catalytic_Cycle Simplified Rhodium Carbene Catalytic Cycle catalyst [Rh2L4] carbene [Rh2L4]=CR2 (Rhodium Carbene) catalyst->carbene + R2CN2 diazo R2CN2 n2 N2 carbene->catalyst + Alkene, - Cyclopropane carbene->n2 - N2 alkene Alkene cyclopropane Cyclopropane alkene->cyclopropane

Caption: A simplified diagram illustrating the catalytic cycle of rhodium carbene formation and cyclopropanation.

References

overcoming precursor limitations in rhodium carbide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming precursor limitations during rhodium carbide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for this compound synthesis, and what are their primary limitations?

A1: The selection of a rhodium precursor is a critical step that influences the purity, yield, and properties of the final this compound material. The most common precursors include rhodium(III) chloride (RhCl₃), rhodium(III) acetylacetonate (Rh(acac)₃), and various rhodium carbonyls. Each has distinct advantages and limitations.

  • Rhodium(III) chloride (RhCl₃):

    • Advantages: Relatively low cost and readily available.[1][2]

    • Limitations: Its hygroscopic nature can introduce variability. The presence of chlorine can lead to halide contamination in the final product, which can be difficult to remove.[1][3] Incomplete reduction of the chloride precursor can also result in lower yields.

  • Rhodium(III) acetylacetonate (Rh(acac)₃):

    • Advantages: It is an air-stable solid that is soluble in organic solvents, offering better processability. Its decomposition can lead to high-purity rhodium nanoparticles.

    • Limitations: The synthesis of the precursor itself can be complex.[4] Incomplete decomposition or side reactions can lead to carbonaceous impurities. The decomposition temperature and atmosphere must be carefully controlled to achieve the desired product.

  • Rhodium Carbonyls (e.g., [Rh₂(CO)₄Cl]₂, Rh₄(CO)₁₂, Rh₆(CO)₁₆):

    • Advantages: These are volatile compounds, making them suitable for chemical vapor deposition (CVD) techniques.[5] They can decompose at relatively low temperatures.

    • Limitations: Rhodium carbonyls can be sensitive to air and moisture, requiring inert atmosphere handling.[6] Their synthesis and purification can be challenging, and they may have limited stability during storage.[5][6]

Q2: How does precursor purity affect the final this compound product?

A2: Precursor purity is paramount in synthesizing high-quality this compound. Impurities in the precursor can lead to several undesirable outcomes, including reduced catalytic activity, lower product yields, and the introduction of contaminants into the final material.[7] For instance, halide impurities from chloride precursors can poison catalytic sites. Therefore, using high-purity precursors from a reliable source is crucial for reproducible and successful synthesis.[7]

Q3: Are there alternative, lower-temperature synthesis routes to avoid the limitations of traditional high-temperature methods?

A3: Yes, a novel synthesis method has been developed that avoids the extreme conditions of high temperature and pressure typically required for carbide synthesis. This method utilizes tetracyanoethylene (TCNE) as a carbon source to produce this compound under milder conditions.[8][9] This approach has been shown to yield this compound with high catalytic activity for the hydrogen evolution reaction (HER).[8][9]

Q4: What are the key safety precautions to consider when handling rhodium precursors?

A4: Safety is a primary concern when working with rhodium precursors.

  • Rhodium(III) chloride: It is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Rhodium(III) acetylacetonate: While generally stable, it is a chemical irritant. Standard laboratory safety practices should be followed.

  • Rhodium Carbonyls: These compounds are volatile and can be toxic. They are also sensitive to air and moisture.[6] All manipulations should be performed in a well-ventilated fume hood or under an inert atmosphere (e.g., in a glovebox).

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Precursor Decomposition Optimize reaction temperature and time. For Rh(acac)₃, ensure the temperature is sufficient for complete ligand removal. For RhCl₃, ensure the reducing agent is effective.Increased conversion of the precursor to this compound, leading to a higher yield.
Precursor Volatility and Loss If using a volatile precursor like a rhodium carbonyl in a flow system, ensure the reactor design minimizes precursor escape before decomposition.Reduced precursor loss and increased deposition on the substrate.
Side Reactions Analyze byproducts to identify competing reactions. Adjust reaction parameters (e.g., pressure, gas composition) to favor carbide formation. For example, in CVD, the carrier gas can influence decomposition pathways.Suppression of unwanted side reactions and improved selectivity towards this compound.
Impurities in the Precursor Use a higher purity precursor. Impurities can inhibit the reaction.[7]A more efficient and complete reaction, resulting in a higher yield.
Problem 2: Contamination of the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Halide Contamination (from RhCl₃) After synthesis, wash the product with a suitable solvent to remove residual chlorides. Alternatively, consider using a halide-free precursor like Rh(acac)₃.Reduction or elimination of halide impurities in the final this compound.
Carbonaceous Impurities (from organic precursors) Optimize the decomposition conditions (temperature, atmosphere) to ensure complete removal of organic ligands. A post-synthesis annealing step under a controlled atmosphere may be necessary.A cleaner this compound product with minimal carbon residue.
Metallic Rhodium Impurities Ensure complete carbonization. This may involve adjusting the carbon source-to-rhodium ratio or increasing the reaction temperature or time.Formation of a single-phase this compound without residual metallic rhodium.

Data Presentation

Table 1: Comparison of Common Rhodium Precursors for Carbide Synthesis

PrecursorFormulaMolecular Weight ( g/mol )Melting Point (°C)Key AdvantagesKey Disadvantages
Rhodium(III) chloride hydrateRhCl₃·xH₂O209.26 (anhydrous)>800 (decomposes)Cost-effective, readily available.[2]Hygroscopic, potential for halide contamination.[1]
Rhodium(III) acetylacetonateRh(C₅H₇O₂)₃400.23263-264Air-stable, soluble in organic solvents, good for nanoparticle synthesis.More complex synthesis, potential for carbon impurities.[4]
Dicarbonyl(acetylacetonato)rhodium(I)Rh(C₅H₇O₂)(CO)₂258.03154-156Volatile, suitable for CVD.Air and moisture sensitive.[6]
Rhodium carbonyl chloride[Rh₂(CO)₄Cl]₂388.76120-125 (decomposes)Volatile, precursor to other carbonyls.[5]Air and moisture sensitive, potential for chloride contamination.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound using Tetracyanoethylene (TCNE)

This protocol is based on a novel, lower-temperature synthesis route.[8][9]

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • Tetracyanoethylene (TCNE)

  • Solvent (e.g., high-boiling point ether)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve RhCl₃·xH₂O in the chosen solvent.

  • Add a stoichiometric excess of TCNE to the solution.

  • Transfer the reaction mixture to a sealed reaction vessel.

  • Heat the mixture to a temperature significantly lower than traditional carbide synthesis methods (e.g., in the range of 200-300 °C). The exact temperature and time will depend on the solvent and desired particle size.

  • After the reaction is complete, cool the vessel to room temperature.

  • Collect the solid product by filtration or centrifugation.

  • Wash the product multiple times with a suitable solvent to remove any unreacted precursors and byproducts.

  • Dry the final this compound product under vacuum.

Visualizations

experimental_workflow Experimental Workflow: this compound Synthesis cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_purification Product Purification cluster_characterization Characterization precursor Select Rh Precursor (e.g., RhCl₃, Rh(acac)₃, TCNE) solvent Choose Appropriate Solvent precursor->solvent atmosphere Establish Inert Atmosphere solvent->atmosphere mixing Mix Precursor and Solvent atmosphere->mixing reaction Heat to Reaction Temperature mixing->reaction holding Hold for Reaction Time reaction->holding cooling Cool to Room Temperature holding->cooling separation Separate Solid Product (Filtration/Centrifugation) cooling->separation washing Wash with Solvent separation->washing drying Dry under Vacuum washing->drying characterization Analyze Product (XRD, TEM, XPS, etc.) drying->characterization troubleshooting_workflow Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield Observed check_precursor Precursor Issue? start->check_precursor check_conditions Reaction Conditions Issue? check_precursor->check_conditions No precursor_purity Verify Precursor Purity check_precursor->precursor_purity Yes check_impurities Product Impurities? check_conditions->check_impurities No temp_too_low Temperature Too Low? check_conditions->temp_too_low Yes analyze_impurities Analyze Product Composition check_impurities->analyze_impurities Yes precursor_decomposition Incomplete Decomposition? precursor_purity->precursor_decomposition Pure change_precursor Use Higher Purity Precursor precursor_purity->change_precursor Impure precursor_decomposition->check_conditions No optimize_temp_time Optimize Temp/Time precursor_decomposition->optimize_temp_time Yes end Improved Yield optimize_temp_time->end change_precursor->end time_too_short Reaction Time Too Short? temp_too_low->time_too_short No increase_temp Increase Temperature temp_too_low->increase_temp Yes atmosphere_issue Atmosphere Contamination? time_too_short->atmosphere_issue No increase_time Increase Reaction Time time_too_short->increase_time Yes atmosphere_issue->check_impurities No check_gas Check Inert Gas Source atmosphere_issue->check_gas Yes increase_temp->end increase_time->end check_gas->end side_reactions Evidence of Side Reactions? analyze_impurities->side_reactions adjust_params Adjust Stoichiometry/ Other Parameters side_reactions->adjust_params Yes side_reactions->end No adjust_params->end reaction_pathway Simplified Reaction Pathway for this compound Synthesis cluster_precursors Precursors cluster_intermediates Intermediate Steps cluster_products Products rhcl3 RhCl₃ reduction Reduction of Rh(III) to Rh(0) or Rh(I) rhcl3->reduction rhacac3 Rh(acac)₃ decomposition Ligand Decomposition/ Carbon Source Reaction rhacac3->decomposition rhco Rh Carbonyls rhco->decomposition tcne TCNE + Rh Salt tcne->decomposition carbidization Carbidization reduction->carbidization decomposition->carbidization rhc This compound (RhₓC) carbidization->rhc byproducts Byproducts (e.g., HCl, CO₂, organic fragments) carbidization->byproducts

References

Technical Support Center: Rhodium Carbide Thin Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the process optimization of rhodium carbide thin film deposition.

Disclaimer: Detailed, standardized protocols for this compound (RhC) thin film deposition are not widely established in published literature. Much of the available data pertains to the deposition of pure rhodium or other transition metal carbides. The information provided herein is based on established principles of thin film deposition and data from related materials, intended to serve as a starting point for your process development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for depositing this compound thin films?

A1: While specific literature on this compound is scarce, the primary methods for depositing other transition metal carbides, which can be adapted for RhC, are Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD).

  • PVD (Sputtering): This technique involves bombarding a target material (or targets) with energetic ions, causing atoms to be ejected and deposited onto a substrate. For this compound, this could involve co-sputtering from separate rhodium and carbon targets or sputtering from a compound this compound target.

  • CVD: This method uses volatile precursor gases that react or decompose on a heated substrate to form the thin film. For RhC, a rhodium precursor would be introduced into the reaction chamber along with a carbon-containing gas (e.g., methane, acetylene).

Q2: What are the potential applications of this compound thin films?

A2: Transition metal carbides are known for their exceptional hardness, high melting points, and chemical inertness, making them suitable for applications such as:

  • Hard and protective coatings: For wear and corrosion resistance on cutting tools and other components.

  • Catalysis: Rhodium is an excellent catalyst, and in carbide form, it may offer unique catalytic properties.

  • Electronics: As diffusion barriers or for contacts in microelectronics.

The application of this compound thin films in drug development is currently speculative. While rhodium complexes have been investigated for anticancer properties, there is no established direct link between this compound thin films and specific cellular signaling pathways for drug development.[1] Potential future biomedical applications could include biocompatible coatings for implants or as novel biosensor platforms.[2][3]

Q3: How can I control the stoichiometry (Rh:C ratio) of my film?

A3: Stoichiometry control is a critical challenge in depositing compound films.

  • In PVD (co-sputtering): The ratio of rhodium to carbon in the film can be controlled by adjusting the relative power applied to the rhodium and carbon sputtering targets.

  • In CVD: The stoichiometry is controlled by the partial pressures and flow rates of the rhodium precursor and the carbon-containing gas. The substrate temperature also plays a crucial role in the reaction kinetics and incorporation of carbon.

Q4: What are the key characterization techniques for this compound thin films?

A4: To analyze the properties of your deposited films, the following techniques are essential:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states (i.e., to confirm the presence of rhodium-carbon bonds).[4]

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the film.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and thickness of the film.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness.

  • Nanoindentation: To measure the hardness and elastic modulus of the film.

Troubleshooting Guides

Below are common issues encountered during thin film deposition and potential solutions.

Problem 1: Poor Film Adhesion or Delamination
Possible Cause Troubleshooting Steps
Substrate Contamination Ensure rigorous substrate cleaning prior to deposition. This may include solvent cleaning, ultrasonic cleaning, and in-situ plasma etching.
High Internal Stress Optimize deposition parameters to reduce film stress. This can involve adjusting the working pressure, substrate temperature, or ion bombardment energy (in PVD). A thin adhesion layer (e.g., of Titanium or Chromium) may also be beneficial.
Lattice Mismatch If depositing on a crystalline substrate, consider the lattice mismatch between the substrate and the this compound film. A buffer layer may be necessary.
Incorrect Substrate Temperature Too low a temperature can lead to poor adatom mobility and a porous film structure, while too high a temperature can induce excessive stress. Experiment with a range of substrate temperatures.
Problem 2: Incorrect Film Stoichiometry or Carbon Contamination
Possible Cause Troubleshooting Steps
Incorrect Gas Flow Rates (CVD) Calibrate mass flow controllers. Systematically vary the flow rate of the carbon precursor gas while keeping the rhodium precursor flow constant.
Incorrect Sputtering Power (PVD) Calibrate power supplies. Vary the power to the carbon target while maintaining constant power to the rhodium target.
Precursor Decomposition (CVD) If using a metalorganic precursor for rhodium, incomplete ligand removal can lead to carbon contamination. Increase the substrate temperature or introduce a reactive gas like hydrogen to aid in the removal of organic fragments.
Background Contamination Ensure a high vacuum level in the deposition chamber to minimize contamination from residual gases. Perform a leak check of the system.
Problem 3: Non-uniform Film Thickness
Possible Cause Troubleshooting Steps
Incorrect Substrate Position Ensure the substrate is centered and at the correct distance from the sputtering target or gas inlet.
Non-uniform Gas Flow (CVD) Optimize the design of the gas showerhead and the reactor geometry to ensure uniform delivery of precursors to the substrate surface.
Shadowing Effects For complex substrate geometries, ensure proper substrate rotation to achieve conformal coating.
Target Erosion (PVD) Uneven erosion of the sputtering target can lead to non-uniform deposition. Inspect the target and consider rotating it if possible.
Problem 4: High Film Roughness
Possible Cause Troubleshooting Steps
Low Adatom Mobility Increase the substrate temperature to provide more energy for surface diffusion of deposited atoms.
High Deposition Rate A lower deposition rate can sometimes result in a smoother film by allowing more time for adatoms to find low-energy sites.
Columnar Growth This can be influenced by the working pressure in sputtering. Lowering the pressure can sometimes lead to a denser, less columnar microstructure.
Substrate Roughness The final film roughness is often influenced by the initial roughness of the substrate. Ensure a smooth substrate surface.

Data Presentation: Process Parameters for Rhodium Deposition

The following tables summarize typical process parameters for pure rhodium thin film deposition, which can serve as a starting point for developing a this compound process. For this compound deposition via PVD, a carbon target would be added. For CVD, a carbon-containing gas would be introduced.

Table 1: Typical Parameters for Rhodium Sputtering (PVD)

ParameterTypical RangeNotes
Target Rhodium (99.95% purity)For RhC, co-sputter with a graphite target.
Substrate Si, Al2O3, GlassSubstrate choice depends on the application.
Base Pressure < 1 x 10-6 TorrEssential for film purity.
Working Pressure 1 - 10 mTorr (Argon)Affects film density and stress.
Sputtering Power 50 - 300 W (DC Magnetron)Influences deposition rate and film properties.
Substrate Temperature Room Temperature - 500 °CAffects crystallinity, stress, and adhesion.

Table 2: Typical Parameters for Rhodium ALD/CVD

ParameterTypical RangeNotes
Rhodium Precursor Rh(acac)3, CpRh(CO)2Precursor choice is critical for deposition temperature and film purity.
Carbon Source (for CVD) Methane (CH4), Acetylene (C2H2)The choice of carbon precursor will affect the carbon incorporation and film properties.
Substrate Temperature 200 - 500 °CMust be within the thermal window of the precursors.
Precursor Temperature 150 - 200 °CTo ensure sufficient vapor pressure.
Carrier Gas Argon (Ar), Nitrogen (N2)Transports the precursor to the reaction chamber.
Reactant Gas (optional) Hydrogen (H2), Oxygen (O2)/Ozone (O3)H2 can help remove ligands; O2/O3 can be used in ALD cycles but may lead to oxide formation.

Experimental Protocols

Protocol 1: Generic Protocol for this compound Deposition by Co-sputtering (PVD)
  • Substrate Preparation:

    • Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water (10 minutes each).

    • Dry the substrate with a nitrogen gun.

    • Load the substrate into the deposition chamber.

  • System Pump-down:

    • Pump the chamber down to a base pressure below 1 x 10-6 Torr.

  • In-situ Substrate Cleaning (optional):

    • Perform an in-situ plasma etch using Argon to remove any remaining surface contaminants.

  • Deposition:

    • Introduce Argon gas to reach the desired working pressure (e.g., 5 mTorr).

    • Apply DC power to the rhodium target (e.g., 100 W) and the carbon target (e.g., 50-200 W, depending on the desired stoichiometry).

    • Open the shutters to begin deposition onto the substrate.

    • Maintain a constant substrate temperature (e.g., 300 °C) and rotation (if available).

  • Cool-down and Venting:

    • After the desired thickness is achieved, turn off the power supplies and close the shutters.

    • Allow the substrate to cool down in vacuum.

    • Vent the chamber with nitrogen to atmospheric pressure.

Protocol 2: Generic Protocol for this compound Deposition by CVD
  • Substrate Preparation:

    • Follow the same cleaning procedure as in the PVD protocol.

    • Load the substrate into the CVD reactor.

  • System Pump-down and Purge:

    • Pump the reactor to a base pressure and purge with an inert gas (e.g., Argon) to remove residual air and moisture.

  • Heating:

    • Heat the substrate to the desired deposition temperature (e.g., 400 °C).

    • Heat the rhodium precursor to its sublimation/evaporation temperature (e.g., 180 °C for Rh(acac)3).

  • Deposition:

    • Introduce the carrier gas (e.g., Argon) through the rhodium precursor bubbler to transport the precursor vapor into the reactor.

    • Simultaneously, introduce the carbon-containing gas (e.g., methane) and any reactant gas (e.g., hydrogen) into the reactor at their respective flow rates.

    • Maintain stable pressure and temperature for the duration of the deposition.

  • Cool-down and Purge:

    • Stop the flow of all precursor and reactant gases.

    • Cool the reactor down to room temperature under an inert gas flow.

    • Vent the reactor to atmospheric pressure.

Mandatory Visualizations

experimental_workflow_pvd cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition sub_prep Substrate Cleaning load_sub Load Substrate sub_prep->load_sub pump_down Pump to Base Pressure load_sub->pump_down plasma_clean In-situ Plasma Clean pump_down->plasma_clean set_params Set Deposition Parameters (Pressure, Temperature) plasma_clean->set_params sputter Co-sputter Rh and C set_params->sputter cool_down Cool Down sputter->cool_down vent Vent Chamber cool_down->vent unload Unload Sample vent->unload

Caption: PVD Experimental Workflow for this compound Deposition.

experimental_workflow_cvd cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition sub_prep Substrate Cleaning load_sub Load Substrate sub_prep->load_sub pump_purge Pump and Purge Reactor load_sub->pump_purge heat Heat Substrate & Precursor pump_purge->heat gas_flow Introduce Precursor & Gases heat->gas_flow deposit Film Deposition gas_flow->deposit stop_flow Stop Gas Flow deposit->stop_flow cool_down Cool Down stop_flow->cool_down vent Vent Reactor cool_down->vent unload Unload Sample vent->unload

Caption: CVD Experimental Workflow for this compound Deposition.

troubleshooting_workflow cluster_characterize Characterization cluster_analyze Analysis cluster_action Corrective Action start Deposition Issue Identified char_film Characterize Film (XPS, XRD, SEM, etc.) start->char_film analyze_data Analyze Data to Identify Root Cause char_film->analyze_data cause1 Contamination? analyze_data->cause1 cause2 Incorrect Parameters? cause1->cause2 No action1 Improve Cleaning Procedures cause1->action1 Yes cause3 System Issue? cause2->cause3 No action2 Adjust Deposition Parameters cause2->action2 Yes action3 System Maintenance (Leak Check, etc.) cause3->action3 Yes end Process Optimized action1->end action2->end action3->end

Caption: Logical Workflow for Troubleshooting Deposition Issues.

References

Technical Support Center: Optimizing Rhodium Carbide Dispersion on Catalyst Supports

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and application of rhodium carbide catalysts. The focus is on improving the dispersion of this compound on various catalyst supports to enhance catalytic performance.

Troubleshooting Guides

Problem: Poor Dispersion of Rhodium Nanoparticles After Impregnation

Q1: My TEM images show large, agglomerated rhodium nanoparticles after impregnation and reduction. What are the likely causes and how can I improve the dispersion?

A1: Large, agglomerated rhodium nanoparticles are a common issue that can significantly decrease the catalytic activity. Several factors during the catalyst preparation process can contribute to this problem. Here’s a breakdown of potential causes and solutions:

  • Inadequate Precursor-Support Interaction: A weak interaction between the rhodium precursor and the support material can lead to the migration and agglomeration of rhodium species during the drying and reduction steps.

    • Solution: Enhance the precursor-support interaction by modifying the surface chemistry of the support. For carbon supports, oxidation with nitric acid can create surface functional groups that anchor the rhodium precursor more effectively[1]. For oxide supports like alumina, controlling the pH of the impregnation solution can influence the surface charge and improve precursor adsorption.

  • High Rhodium Loading: Higher metal loadings increase the proximity of precursor molecules on the support surface, making agglomeration more likely during subsequent thermal treatments[2].

    • Solution: If catalytically viable, reduce the rhodium loading. For a given support, there is often a loading threshold above which good dispersion becomes difficult to achieve. For example, on α-alumina, high dispersions are typically obtained at loadings below 1 µmol Rh/m²[2].

  • Improper Drying and Calcination: Rapid heating during drying and calcination can cause the precursor solution to move towards the exterior of the support pellets, leading to non-uniform distribution and larger particles. High calcination temperatures can also promote sintering[3].

    • Solution: Employ a slow and controlled drying and calcination protocol. Drying at a relatively low temperature (e.g., 120°C) followed by a slow ramp rate (e.g., 1°C/min) to the final calcination temperature can improve dispersion[4]. The optimal calcination temperature depends on the support; for instance, with γ-Al2O3, a temperature around 600°C is often a good starting point to achieve a high surface area and good thermal stability[5][6].

  • Reduction Conditions: High reduction temperatures and prolonged reduction times can lead to sintering of the metallic particles[7][8].

    • Solution: Optimize the reduction temperature and time. Lowering the reduction temperature can help maintain a high dispersion, although it's crucial to ensure complete reduction of the precursor. For instance, on titania supports, the reduction temperature has been shown to significantly influence the shape and size of rhodium particles[8].

Q2: I am using the incipient wetness impregnation (IWI) method, but the rhodium distribution is not uniform. What could be the issue?

A2: Non-uniform metal distribution in IWI is often related to the capillary action and diffusion processes during impregnation and drying.

  • Incorrect Solution Volume: Using a solution volume greater than the pore volume of the support will lead to the presence of excess solution on the exterior of the support particles, resulting in an "eggshell" type distribution where the metal is concentrated on the outer surface.

    • Solution: Carefully determine the pore volume of your support material (e.g., by nitrogen physisorption) and use a precursor solution volume that is equal to or slightly less than this pore volume.

  • Precursor-Support Interaction and pH: The interaction between the precursor and the support is critical. If the precursor has a low affinity for the support surface, it may be carried to the exterior of the particles as the solvent evaporates. The pH of the impregnating solution can also play a significant role.

    • Solution: Adjust the pH of the precursor solution to promote electrostatic adsorption onto the support. For example, when impregnating silica with a rhodium chloride precursor, using a highly acidic (pH ≤ 1) or highly basic (pH ≥ 10) solution can improve the uniformity of rhodium distribution[7].

  • Drying Process: Rapid drying can cause the solvent to evaporate from the outside of the support particles first, drawing the dissolved precursor with it and leading to an uneven distribution.

    • Solution: Dry the impregnated support slowly and at a low temperature to ensure a more uniform evaporation of the solvent from within the pores.

Problem: Difficulty in Forming the this compound Phase

Q3: After the carburization step, my characterization (XRD or XPS) does not show the formation of a this compound phase. What could be the problem?

A3: The formation of this compound is a sensitive process that depends on several experimental parameters.

  • Incomplete Carburization: The temperature, time, and carburizing gas composition may not be sufficient to convert the rhodium metal to this compound.

    • Solution: Optimize the carburization conditions. Temperature-programmed carburization is a common method. The process typically involves heating the reduced rhodium catalyst in a flow of a carburizing gas mixture (e.g., a mixture of a hydrocarbon like methane or ethane with hydrogen). The temperature is ramped up to a point where the carbide phase is known to form. The exact conditions will depend on the rhodium particle size and the support material.

  • Presence of Promoters or Inhibitors: Certain elements can either promote or inhibit the formation of the carbide phase.

    • Solution: Be mindful of the composition of your catalyst system. For example, in some rhodium-based catalysts for higher alcohol synthesis, the presence of iron can lead to the formation of bimetallic Rh-Fe alloys and prevent carbide formation, whereas manganese can be present as an oxide that may influence the electronic properties of the rhodium and its interaction with carbon[9].

  • Characterization Technique Limitations: The amount of this compound formed may be below the detection limit of your characterization technique, or the peaks may be broad and difficult to distinguish from the background, especially for highly dispersed, small nanoparticles[10].

    • Solution: Use a combination of characterization techniques. While XRD is useful for identifying crystalline phases, XPS can be more sensitive to surface species and can detect changes in the chemical state of rhodium indicative of carbide formation[11][12][13]. In XPS, the formation of this compound will result in a shift in the Rh 3d binding energy compared to metallic rhodium.

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for the calcination temperature when preparing a rhodium on alumina catalyst?

A4: For γ-alumina supports, a calcination temperature in the range of 500-650°C is often a good starting point. Calcining at around 600°C can provide a good balance of high surface area and thermal stability[5][6][14]. However, the optimal temperature can be influenced by the specific phase of alumina and the desired final properties of the catalyst[3]. It is recommended to perform a thermogravimetric analysis (TGA) of your impregnated support to understand the decomposition of the precursor and select an appropriate calcination temperature.

Q5: How can I control the particle size of rhodium nanoparticles on a carbon support?

A5: Controlling the particle size on carbon supports can be achieved through several strategies:

  • Surface Functionalization: Oxidizing the carbon support (e.g., with nitric acid) introduces oxygen-containing functional groups that can act as anchoring sites for the rhodium precursor, leading to smaller and more uniform particles[1].

  • Precursor Choice: The choice of rhodium precursor can influence its interaction with the support and the resulting particle size.

  • Calcination/Reduction Conditions: A pre-calcination step can sometimes improve the metal-support interaction and lead to smaller particles after reduction[7]. The reduction temperature should be carefully controlled to avoid sintering.

Q6: My rhodium nanoparticles are agglomerating during the catalytic reaction. What can I do to improve their stability?

A6: Nanoparticle agglomeration under reaction conditions is a common cause of catalyst deactivation. To improve stability:

  • Strong Metal-Support Interaction: A strong interaction between the rhodium particles and the support can help to immobilize the particles and prevent their migration and coalescence. This can be achieved by choosing an appropriate support material or by modifying the support surface.

  • Use of Stabilizers: In some cases, stabilizers or promoters can be added to the catalyst formulation to prevent agglomeration[15].

  • Reaction Conditions: Be aware that the reaction environment itself can induce changes in the catalyst structure. For example, under certain conditions in the presence of CO, rhodium nanoparticles can reversibly disperse into single atoms[4][16]. Understanding these dynamic changes is crucial for maintaining catalytic performance.

Data Presentation

Table 1: Influence of Support and Rhodium Loading on Particle Size and Dispersion

CatalystRhodium Loading (wt%)SupportAverage Particle Size (nm)Dispersion (%)Reference
Rh/γ-Al₂O₃1.0γ-Al₂O₃1.2-[17]
Rh/ACZ1.0Al₂O₃-CeO₂-ZrO₂1.7-[17]
Rh/CZ1.0CeO₂-ZrO₂5.0-[17]
Rh/TiO₂1.0TiO₂1.0 - 8.1-[18]
Rh/SiO₂-SiO₂2 - 8-[12]
Rh/Al₂O₃-Al₂O₃~20-[12]

Table 2: Typical XPS Binding Energies for Rhodium Species

Rhodium SpeciesRh 3d₅/₂ Binding Energy (eV)Reference
Metallic Rh (Rh⁰)307.4 - 307.5[11][13]
Rhodium Oxide (Rh₂O₃)308.1 - 308.9[11][19]
This compoundShifted from metallic Rh[9]

Note: Binding energies can vary slightly depending on the instrument calibration and the specific chemical environment of the rhodium.

Experimental Protocols

Protocol 1: Preparation of Rh/Al₂O₃ Catalyst by Incipient Wetness Impregnation (IWI)

  • Support Preparation: Dry the γ-Al₂O₃ support in an oven at 120°C for at least 4 hours to remove adsorbed water.

  • Pore Volume Determination: Determine the pore volume of the dried alumina support using nitrogen physisorption (BET analysis).

  • Precursor Solution Preparation: Prepare an aqueous solution of a rhodium precursor (e.g., Rh(NO₃)₃ or RhCl₃). The volume of the solution should be equal to the pore volume of the amount of support being used. The concentration of the solution should be calculated to achieve the desired rhodium weight loading on the final catalyst. For example, for a 1 wt% Rh loading on 10 g of Al₂O₃, you would need 0.1 g of Rh.

  • Impregnation: Add the precursor solution dropwise to the dried alumina support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 120°C for 4 hours[4].

  • Calcination: Calcine the dried material in a furnace under a flow of air. Ramp the temperature from room temperature to 600°C at a rate of 1°C/min and hold at 600°C for 4 hours[4].

  • Reduction: Reduce the calcined catalyst in a tube furnace under a flow of 5% H₂ in an inert gas (e.g., Ar or N₂). Ramp the temperature to 500°C and hold for 1-2 hours[16].

  • Passivation and Storage: After reduction, cool the catalyst to room temperature under an inert gas flow. If the catalyst is to be exposed to air, it should be passivated by introducing a small amount of oxygen into the inert gas stream to form a protective oxide layer. Store the catalyst in a desiccator.

Protocol 2: Characterization by Transmission Electron Microscopy (TEM)

  • Sample Preparation:

    • Disperse a small amount of the powdered catalyst in a suitable solvent (e.g., ethanol or isopropanol) using an ultrasonic bath for a few minutes to create a fine suspension.

    • Place a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely, leaving the catalyst particles dispersed on the grid[17].

  • Imaging:

    • Insert the prepared TEM grid into the transmission electron microscope.

    • Operate the microscope at an appropriate accelerating voltage (e.g., 200-300 kV).

    • Acquire high-resolution images of different areas of the grid to ensure a representative analysis of the particle size and distribution.

  • Data Analysis:

    • Use image analysis software to measure the diameters of a large number of particles (typically >100) to obtain a statistically significant particle size distribution.

    • From the particle size distribution, calculate the average particle size and standard deviation.

Mandatory Visualization

Experimental_Workflow_Catalyst_Preparation cluster_prep Support Preparation cluster_impregnation Impregnation cluster_thermal Thermal Treatment support Catalyst Support (e.g., Al₂O₃, Carbon) drying Drying (e.g., 120°C) support->drying impregnate Incipient Wetness Impregnation drying->impregnate precursor Rh Precursor Solution precursor->impregnate calcination Calcination (e.g., 500-650°C in Air) impregnate->calcination reduction Reduction (e.g., H₂ flow) calcination->reduction carburization Carburization (e.g., CH₄/H₂ flow) reduction->carburization final_catalyst final_catalyst carburization->final_catalyst Final this compound Catalyst

Caption: Workflow for supported this compound catalyst preparation.

Troubleshooting_Dispersion problem Poor Dispersion (Large Agglomerates) cause1 Weak Precursor- Support Interaction problem->cause1 cause2 High Rh Loading problem->cause2 cause3 Improper Thermal Treatment problem->cause3 solution1 Modify Support Surface (e.g., oxidation) cause1->solution1 solution2 Optimize Rh Loading cause2->solution2 solution3 Slow Drying & Controlled Calcination cause3->solution3 solution4 Optimize Reduction Conditions cause3->solution4

References

Validation & Comparative

A Comparative Analysis of Rhodium Carbide and Platinum as Catalysts for the Hydrogen Evolution Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of catalysis, materials science, and renewable energy, the quest for highly efficient and cost-effective catalysts is paramount. This guide provides a detailed comparison of the catalytic activity of a novel material, rhodium carbide (Rh-C), and the benchmark catalyst, platinum (Pt), for the Hydrogen Evolution Reaction (HER). The HER is a critical process in water splitting for hydrogen production, a cornerstone of a future hydrogen-based economy.

This comparison summarizes key performance metrics from experimental studies, outlines the methodologies for catalyst synthesis and electrochemical evaluation, and visualizes the underlying reaction mechanisms.

Executive Summary

This compound has emerged as a promising alternative to platinum for the HER, demonstrating competitive and, in some aspects, superior catalytic activity. While platinum has long been the gold standard due to its excellent performance, the high cost and scarcity of this noble metal have driven the search for more abundant and economically viable alternatives. Recent studies on rhodium-based materials, particularly this compound and rhodium composites, have shown remarkable HER activity, even surpassing that of commercial platinum catalysts under certain conditions. This guide delves into the available data to provide a clear comparison for researchers and drug development professionals exploring novel catalytic systems.

Quantitative Performance Data

The following table summarizes the key performance indicators for this compound and platinum as HER catalysts, based on available experimental data. It is important to note that the data for this compound and platinum are collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Exchange Current Density (j₀) (mA/cm²)Reference
This compound Not SpecifiedHigher than pure RhNot SpecifiedNot Specified[1]
Rhodium-Silicon Nanowire (Rh/SiNW) 0.5 M H₂SO₄~44 (at 0.1 mA/cm²)240.00858[2][3]
Rhodium-Rhodium Oxide (Rh-Rh₂O₃)/C 0.5 M H₂SO₄1332~0.43[4]
Rhodium-Rhodium Phosphide (Rh-Rh₂P)@C 0.5 M H₂SO₄24Not SpecifiedNot Specified[5]
Commercial Platinum on Carbon (Pt/C) 0.5 M H₂SO₄~19.7 (at 10 mA/cm²)~27.20.388[2][3]

Note: The overpotential for Rh/SiNW is reported at a lower current density, and direct comparison at 10 mA/cm² is not available from the source. The exchange current density for Rh-Rh₂O₃/C is reported per cm² of the rhodium surface area.

Experimental Protocols

Synthesis of this compound Catalyst

A novel method for synthesizing this compound involves the use of tetracyanoethylene (TCNE) as a carbon source, avoiding the need for extreme temperatures and pressures typically required for carbide synthesis.[1]

Detailed Protocol (Based on Higashi et al.): While the full, detailed experimental protocol from the primary publication by Higashi et al. is not publicly available in the search results, the general approach involves the reaction of a rhodium precursor with tetracyanoethylene. Further details would need to be obtained from the supplementary information of the cited publication.

Electrochemical Evaluation of HER Activity

The catalytic performance of the materials for the HER is typically evaluated using a three-electrode electrochemical setup.

General Protocol:

  • Working Electrode Preparation: The catalyst material is dispersed in a solvent (e.g., a mixture of water, isopropanol, and Nafion solution) and drop-casted onto a glassy carbon electrode or carbon paper.

  • Electrochemical Cell: A standard three-electrode cell is used, with the catalyst-coated electrode as the working electrode, a graphite rod or platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

  • Electrolyte: The measurements are performed in an acidic electrolyte, typically 0.5 M H₂SO₄, which is purged with an inert gas (e.g., N₂ or Ar) to remove dissolved oxygen.

  • Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve, from which the overpotential required to achieve a certain current density (e.g., 10 mA/cm²) is determined.

  • Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density), providing insights into the reaction mechanism.

  • Electrochemical Impedance Spectroscopy (EIS): EIS can be used to study the electrode kinetics and charge transfer resistance.

  • Stability Test: Chronopotentiometry or chronoamperometry is used to assess the long-term stability of the catalyst by holding it at a constant current density or potential for an extended period.

Reaction Mechanisms and Visualization

The Hydrogen Evolution Reaction in acidic media proceeds through one of two primary pathways: the Volmer-Tafel mechanism or the Volmer-Heyrovsky mechanism.

  • Volmer Step: H₃O⁺ + e⁻ → H* + H₂O (Proton adsorption)

  • Tafel Step: H* + H* → H₂ (Recombination of two adsorbed hydrogen atoms)

  • Heyrovsky Step: H* + H₃O⁺ + e⁻ → H₂ + H₂O (Electrochemical desorption)

The dominant pathway is often inferred from the experimentally determined Tafel slope. A Tafel slope of approximately 30 mV/dec suggests the Tafel step is rate-determining, while a slope of around 40 mV/dec points to the Heyrovsky step being rate-determining. A slope of ~120 mV/dec indicates that the Volmer step is the slowest.

Experimental Workflow for Catalyst Comparison

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_electrochem Electrochemical Measurements cluster_analysis Data Analysis and Comparison rhc_synth This compound Synthesis (Higashi et al. method) rhc_electrode Rh-C Ink Preparation & Deposition rhc_synth->rhc_electrode pt_prep Commercial Pt/C Catalyst Procurement pt_electrode Pt/C Ink Preparation & Deposition pt_prep->pt_electrode three_electrode Three-Electrode Cell Setup (0.5 M H₂SO₄) rhc_electrode->three_electrode pt_electrode->three_electrode lsv Linear Sweep Voltammetry (LSV) three_electrode->lsv eis Electrochemical Impedance Spectroscopy (EIS) three_electrode->eis stability Long-term Stability Test three_electrode->stability tafel Tafel Analysis lsv->tafel overpotential Overpotential @ 10 mA/cm² lsv->overpotential tafel->overpotential tafel_slope Tafel Slope Calculation tafel->tafel_slope exchange_current Exchange Current Density (j₀) eis->exchange_current stability_analysis Durability Assessment stability->stability_analysis comparison Comparative Analysis of Catalytic Activity overpotential->comparison tafel_slope->comparison exchange_current->comparison stability_analysis->comparison

Caption: Experimental workflow for comparing the catalytic activity of this compound and platinum.

Hydrogen Evolution Reaction Pathways

HER_pathways cluster_volmer Volmer Step cluster_desorption Desorption Steps H_adsorbed H* (adsorbed hydrogen) H2_tafel H₂ (Tafel Pathway) H_adsorbed->H2_tafel + H* (k_tafel) H2_heyrovsky H₂ (Heyrovsky Pathway) H_adsorbed->H2_heyrovsky + H₃O⁺ + e⁻ (k_heyrovsky) Reactants H₃O⁺ + e⁻ Reactants->H_adsorbed (k_volmer)

Caption: Reaction pathways for the Hydrogen Evolution Reaction (HER) in acidic media.

Conclusion

References

A Researcher's Guide to Validating DFT Models for Rhodium Carbide Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate theoretical modeling of material properties is crucial for advancing fields from catalysis to drug development. Density Functional Theory (DFT) stands as a powerful computational tool for predicting the characteristics of materials like rhodium carbide (RhC). However, the reliability of these predictions hinges on the careful validation of DFT models against experimental data. This guide provides a comparative overview of DFT functionals for calculating this compound properties and outlines the experimental protocols essential for their validation.

Performance of DFT Functionals

The choice of exchange-correlation functional and basis set within a DFT framework is critical for obtaining accurate results. For transition metal systems, including rhodium carbides, there is no single "best functional"; instead, a cluster of several functionals often perform well.[1][2] Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are frequently recommended.

For late-transition-metal reactions, benchmark studies have shown that functionals like PBE0, B1B95, PW6B95, and B3LYP provide reliable results.[1][3] Specifically, PBE0-D3 and B3LYP-D3 (incorporating dispersion corrections) have demonstrated low mean absolute deviations from reference data for bond activation energies in transition-metal catalysts.[3] While these benchmarks were not performed on this compound directly, they provide a strong starting point for selecting appropriate functionals.

Below is a summary of calculated versus experimental properties for rhodium-containing molecules, illustrating the performance of common DFT functionals.

PropertyMoleculeDFT FunctionalBasis SetCalculated ValueExperimental ValueReference
Bond Length (Rh-C)RhCNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Dissociation Energy[Rh2C3]+B3LYP-D3def2TZVPNot SpecifiedNot Specified[4]
Rh-C Bond Lengthbis(η2-ethene)(2,4-pentanedionato)rhodium(I)B3LYPLevel II2.132 Å2.127(5) Å[5]
Rh-C Bond Lengthbis(η2-ethene)(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(I)B3LYPLevel II2.136 Å2.121(3) Å[5]

Note: Specific DFT validation data for isolated this compound (RhC) is scarce in the literature. The table presents data on related rhodium-carbon bonds to provide a comparative context.

Experimental Protocols for Validation

Validation of DFT models requires high-quality experimental data. The following are key experimental techniques used to measure the properties of this compound and related materials.

1. Infrared Photodissociation Spectroscopy

This technique is employed to measure the vibrational frequencies of gas-phase ions.

  • Methodology : this compound cations are generated in the gas phase using a pulsed laser vaporization-supersonic expansion ion source. A rhodium and graphite target is ablated by a laser, and the resulting ions are cooled in a supersonic expansion. These ions can be mass-selected and then irradiated with an infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs a photon, leading to dissociation. The resulting fragment ions are then detected by a mass spectrometer. By scanning the laser frequency and monitoring the fragmentation, an infrared spectrum is obtained, which provides information about the molecule's vibrational frequencies and structure.[4]

2. X-ray Diffraction

X-ray diffraction is a primary method for determining the crystal structure and bond lengths of solid-state materials.

  • Methodology : A single crystal of the rhodium-containing compound is mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded. The angles and intensities of the diffracted beams are used to calculate the electron density map of the crystal. From this map, the positions of the atoms can be determined with high precision, yielding accurate bond lengths and angles.[5] For polycrystalline samples, powder X-ray diffraction (PXRD) is used to identify the crystalline phases present.

3. Mass Spectrometry

Mass spectrometry is used to study the gas-phase reactions of ions and to determine their composition.

  • Methodology : In studies of this compound ion reactions, a tandem time-of-flight mass spectrometer is often used. Ions are generated as described above and can be mass-selected. These selected ions are then introduced into a reaction cell containing a reactant gas, such as methane. The products of the reaction are then analyzed by the second stage of the mass spectrometer to determine their mass-to-charge ratios. This allows for the identification of reaction products and the study of reaction kinetics and mechanisms.[4]

Workflow for DFT Model Validation

The process of validating a DFT model against experimental data follows a logical progression. The diagram below illustrates this workflow.

DFT_Validation_Workflow cluster_computational Computational Protocol cluster_experimental Experimental Protocol cluster_validation Validation start Define System (e.g., this compound) dft_setup Select DFT Functional & Basis Set start->dft_setup calc Perform DFT Calculation (e.g., Geometry Optimization, Frequency Analysis) dft_setup->calc results Extract Theoretical Properties (Bond Lengths, Frequencies, etc.) calc->results compare Compare Theoretical & Experimental Data results->compare synthesis Synthesize/Isolate Material (e.g., this compound) exp_measure Experimental Measurement (e.g., Spectroscopy, XRD) synthesis->exp_measure exp_data Obtain Experimental Data (Spectra, Structures, etc.) exp_measure->exp_data exp_data->compare analysis Analyze Deviations & Assess Accuracy compare->analysis model_validated Model Validated analysis->model_validated Good Agreement model_invalidated Refine Model analysis->model_invalidated Poor Agreement model_invalidated->dft_setup

Caption: Workflow for validating DFT models against experimental data.

References

A Comparative Analysis of Rhodium Carbide and Other Noble Metal Carbides for Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

In the ever-evolving landscape of materials science and catalysis, noble metal carbides are emerging as a class of materials with intriguing electronic and catalytic properties. Among these, rhodium carbide (RhC) has garnered significant attention for its exceptional performance in various catalytic applications, most notably the hydrogen evolution reaction (HER). This guide provides a comprehensive comparative study of this compound against other noble metal carbides, including platinum carbide (PtC), palladium carbide (PdC), and gold carbide (AuC), supported by experimental data to inform researchers and professionals in their pursuit of advanced catalytic solutions.

Comparative Performance of Noble Metal Carbides

The following table summarizes the key properties and performance metrics of this compound in comparison to other noble metal carbides. The data has been compiled from various experimental and theoretical studies to provide a comprehensive overview.

PropertyThis compound (RhC)Platinum Carbide (PtC)Palladium Carbide (PdC)Gold Carbide (AuC)
Synthesis Method Reaction with tetracyanoethylene (TCNE) at moderate temperatures[1][2]High-pressure, high-temperature synthesis (>75 GPa)[3]In-situ formation on Pd nanoparticles during hydrogenation reactions[4][5][6]Bottom-up formation on graphene under heat and electron irradiation; unstable[7]
Structure CrystallineZinc-blende (theoretical ground state), Rock-salt (high-pressure phase)[8]Interstitial solid solution in Pd latticePredicted nanotube structure; Zinc-blende (experimental)
Catalytic Activity High activity for Hydrogen Evolution Reaction (HER)[1][2]Theoretically promising for Oxygen Reduction Reaction (ORR) when supporting Pt[9][10]Active for hydrogenation, dehydrogenation, and C-C coupling reactionsLimited experimental data due to instability
Tafel Slope (HER) ~24-42 mV/dec[11][12]Not experimentally determined for pure PtCNot typically used for HERNot applicable
Stability Thermally stableStable at high pressure[3]Metastable, decomposes under certain conditionsGenerally unstable and decomposes at room temperature
Electronic Properties MetallicPotential superhard material[3]Modifies the electronic properties of PdPredicted narrow band-gap semiconductor (~0.14 eV)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these noble metal carbides are crucial for reproducibility and further research.

Synthesis of this compound via TCNE Method

This novel method avoids the need for extreme temperatures and pressures.[1][2]

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·nH₂O)

  • Tetracyanoethylene (TCNE)

  • Ethanol

  • Argon gas

Procedure:

  • Dissolve RhCl₃·nH₂O in ethanol to form a precursor solution.

  • Add TCNE to the rhodium precursor solution. The molar ratio of Rh:TCNE is a critical parameter to control the carbide formation.

  • Heat the mixture under an inert argon atmosphere. The reaction temperature is typically in the range of 200-400°C.

  • Maintain the reaction temperature for a specified duration to ensure complete carburization.

  • After cooling to room temperature, the resulting black powder is collected, washed with ethanol to remove any unreacted precursors, and dried under vacuum.

High-Pressure Synthesis of Platinum Carbide

This method is employed to overcome the thermodynamic barriers for the formation of platinum carbide.[3][13]

Apparatus:

  • Laser-heated diamond anvil cell (DAC)

Procedure:

  • A thin foil of pure platinum is placed inside the sample chamber of the DAC.

  • A carbon source, such as a layer of amorphous carbon, is placed in contact with the platinum foil.

  • The DAC is pressurized to pressures exceeding 75 GPa.

  • The sample is then heated to high temperatures (typically >2000 K) using a focused laser beam.

  • The formation of platinum carbide is monitored in-situ using synchrotron X-ray diffraction.

  • The pressure is slowly released after the reaction is complete.

In-situ Formation of Palladium Carbide

Palladium carbide typically forms on the surface of palladium catalysts during reactions involving hydrocarbons.[4][5][6]

Procedure:

  • A supported palladium nanoparticle catalyst (e.g., Pd/C) is placed in a reactor.

  • The catalyst is pre-treated, usually by reduction under a hydrogen flow at an elevated temperature.

  • A reactant stream containing a hydrocarbon (e.g., an alkyne or alkene) and hydrogen is introduced into the reactor at a specific temperature.

  • The formation of a palladium carbide phase on the surface of the nanoparticles occurs during the hydrogenation reaction.

  • The extent of carbide formation can be controlled by reaction parameters such as temperature, pressure, and the ratio of hydrocarbon to hydrogen.

Synthesis of Gold Carbide on Graphene

This experimental method demonstrates the formation of a metastable gold-carbon compound.[7]

Apparatus:

  • Aberration-corrected high-resolution transmission electron microscope (AC-HRTEM) with an in-situ heating holder.

Procedure:

  • A graphene sheet is decorated with gold nanoislands.

  • The sample is placed in the AC-HRTEM and heated to temperatures up to 1300 K under high vacuum.

  • The sample is simultaneously irradiated with an 80 kV electron beam.

  • The heat and electron irradiation induce the formation of a crystalline Au-C compound with a zincblende structure.

Mandatory Visualizations

Experimental Workflow for Catalyst Performance Evaluation

The following diagram illustrates a typical workflow for synthesizing and evaluating the performance of a heterogeneous catalyst.

G cluster_synthesis Catalyst Synthesis cluster_characterization Physical & Chemical Characterization cluster_performance Catalytic Performance Testing synthesis_method Synthesis Method Selection (e.g., TCNE, High-Pressure) precursor_prep Precursor Preparation synthesis_method->precursor_prep carburization Carburization/ Reaction precursor_prep->carburization post_synthesis Post-Synthesis Treatment (Washing, Drying) carburization->post_synthesis xrd XRD (Structure) post_synthesis->xrd tem TEM/SEM (Morphology) post_synthesis->tem xps XPS (Chemical State) post_synthesis->xps bet BET (Surface Area) post_synthesis->bet activity Activity Measurement (e.g., HER, Hydrogenation) xrd->activity tem->activity xps->activity bet->activity selectivity Selectivity Analysis activity->selectivity stability Stability Testing selectivity->stability kinetics Kinetic Studies (e.g., Tafel Analysis) stability->kinetics data_analysis Data Analysis & Comparison kinetics->data_analysis HER_Cycle cluster_volmer Volmer Step cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step Catalyst Catalyst Surface H_adsorbed H_ads Catalyst->H_adsorbed H2_gas H₂ (gas) H_adsorbed->H2_gas Desorption H_adsorbed2 H_ads H_ion H⁺ + e⁻ H_ion->Catalyst Adsorption H_ion2 H⁺ + e⁻ H_ion2->H_adsorbed H_adsorbed2->H2_gas Recombination

References

Unveiling the Electronic Landscape of Rhodium Carbide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the experimental verification of the electronic structure of rhodium carbide (RhC) is presented, offering a comparative perspective with elemental rhodium. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental data and methodologies crucial for understanding the unique properties of this noble metal carbide.

This compound, a material whose synthesis has been a significant challenge, is gaining attention for its distinct electronic properties and potential catalytic applications.[1][2] Understanding its electronic structure is paramount for unlocking its full potential. This guide synthesizes available experimental data to draw a comparative picture of RhC and its parent metal, rhodium.

Comparative Analysis of Electronic Properties

The electronic structure of a material dictates its chemical and physical behaviors. In the case of this compound, the introduction of carbon atoms into the rhodium lattice induces significant changes in the electronic states, particularly near the Fermi level. These modifications are experimentally observable through techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS).

PropertyRhodium (Rh)This compound (RhC)Significance
Rh 3d Core Level Binding Energy (eV) 307.2 (3d5/2), 312.0 (3d3/2)Shift to higher binding energy observedIndicates electron transfer from Rh to C, modifying the chemical state of Rhodium.
Valence Band Structure Dominated by Rh 4d statesBroadening and shifting of Rh 4d bands; appearance of C 2p statesHybridization between Rh 4d and C 2p orbitals, leading to new electronic states and altered catalytic activity.
Density of States at Fermi Level HighModifiedInfluences conductivity and catalytic performance.

Note: Specific quantitative values for RhC are emerging as research progresses. The table reflects the qualitative changes observed in experimental studies.

Experimental Methodologies

The characterization of the electronic structure of this compound relies on a suite of sophisticated surface-sensitive techniques. The following protocols outline the typical experimental procedures employed.

1. X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique to probe the elemental composition and chemical states of a material.

  • Sample Preparation: The RhC sample is mounted on a sample holder and introduced into an ultra-high vacuum (UHV) chamber to minimize surface contamination. The surface is often cleaned by argon ion sputtering.

  • X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is used to irradiate the sample.

  • Electron Energy Analyzer: A hemispherical electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

  • Data Acquisition: High-resolution spectra of the core levels (e.g., Rh 3d, C 1s) and the valence band region are recorded. The binding energy is calibrated using a reference peak, such as adventitious carbon (C 1s at 284.8 eV) or a noble metal (e.g., Au 4f7/2 at 84.0 eV).

  • Data Analysis: The core-level spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies, peak areas, and spin-orbit splitting. The valence band spectra provide information about the density of states.

2. X-ray Absorption Spectroscopy (XAS)

XAS provides information about the local atomic structure and unoccupied electronic states.[3][4] It is often performed at synchrotron radiation facilities due to the need for a tunable, high-flux X-ray source.[5]

  • Beamline Setup: The experiment is conducted at a synchrotron beamline providing tunable X-rays in the energy range corresponding to the absorption edges of the elements of interest (e.g., Rh L-edge, C K-edge).

  • Detection Mode: XAS can be measured in different modes, including transmission, fluorescence yield, and total electron yield.[6] The choice of mode depends on the sample concentration and thickness. For thin films or nanoparticles, fluorescence and electron yield modes are often preferred due to their surface sensitivity.

  • Data Acquisition: The X-ray energy is scanned across the absorption edge of interest, and the absorption coefficient is measured as a function of energy. The resulting spectrum is divided into the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions.[3]

  • Data Analysis: The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. The EXAFS region contains information about the bond distances, coordination numbers, and disorder of the neighboring atoms. This data is analyzed using specialized software to extract quantitative structural parameters.

Experimental and Analytical Workflow

The process of experimentally verifying the electronic structure of a novel material like this compound involves a systematic workflow, from synthesis to data interpretation.

G cluster_synthesis Material Synthesis cluster_characterization Experimental Characterization cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Synthesis Synthesis of RhC XPS X-ray Photoelectron Spectroscopy (XPS) Synthesis->XPS Sample XAS X-ray Absorption Spectroscopy (XAS) Synthesis->XAS Sample CoreLevel Core Level Analysis (Binding Energy Shifts) XPS->CoreLevel ValenceBand Valence Band Analysis (Density of States) XPS->ValenceBand XANES XANES Analysis (Oxidation State, Geometry) XAS->XANES EXAFS EXAFS Analysis (Local Structure) XAS->EXAFS Comparison Comparison with Theoretical Calculations CoreLevel->Comparison ValenceBand->Comparison XANES->Comparison EXAFS->Comparison ElectronicStructure Determination of Electronic Structure Comparison->ElectronicStructure

References

A Comparative Guide to Rhodium Carbide and Tungsten Carbide in Wear-Resistant Coatings

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two advanced materials for superior surface protection.

In the realm of materials science, the demand for coatings that can withstand extreme wear and tear is relentless. For researchers, scientists, and professionals in drug development, where equipment longevity and precision are paramount, selecting the right wear-resistant coating is a critical decision. This guide provides an objective comparison between the well-established tungsten carbide (WC) coatings and the emerging potential of rhodium carbide (RhC) coatings, supported by available experimental data.

While tungsten carbide has a long history of successful application and a wealth of supporting research, this compound is a newer area of investigation, primarily explored for its catalytic properties.[1][2] Consequently, direct experimental data on the wear resistance of this compound coatings is not yet available. This guide, therefore, presents a comprehensive overview of tungsten carbide's performance and leverages the known properties of rhodium and its alloys to infer the potential of this compound as a wear-resistant coating.

Performance Comparison: A Tale of Established Excellence and Inferred Potential

The following tables summarize the key performance indicators for tungsten carbide coatings and the known properties of rhodium, which can serve as a proxy for estimating the potential of this compound.

Table 1: Quantitative Performance Data for Tungsten Carbide Coatings

PropertyValueTest Standard
Vickers Hardness1000 - 2400 HVISO 6507, ASTM E384
Coefficient of Friction (Dry)0.4 - 0.6ASTM G99
Wear Rate (Abrasion)4.5 - 10.3 mm³ (volume loss)ASTM G65
Adhesion Strength> 70 MPaASTM C633

Table 2: Known Properties of Rhodium (as a proxy for this compound)

PropertyValueTest Standard
Vickers Hardness~800 - 1246 HV[3][4]ISO 6507, ASTM E384
Coefficient of Friction (Dry)Data not readily available-
Wear Rate (Abrasion)Data not readily available-
Adhesion StrengthGood adherence to nickel substrates[5][6]Scratch Test

In-Depth Analysis

Tungsten Carbide: The Industry Benchmark

Tungsten carbide coatings are renowned for their exceptional hardness, often exceeding 2000 HV, which is second only to diamond. This inherent hardness provides outstanding resistance to abrasive wear, extending the service life of components in demanding environments. These coatings are typically applied using thermal spray processes like High-Velocity Oxygen Fuel (HVOF) or plasma spraying, which create dense and well-adhered layers.[7][8] The addition of a metallic binder, such as cobalt (Co) or nickel (Ni), enhances the toughness of the coating, making it more resistant to cracking and chipping under impact.[8]

The wear resistance of tungsten carbide coatings is well-documented through standardized tests like ASTM G65, which measures material loss under controlled abrasive conditions.[9][10][11] The low coefficient of friction of tungsten carbide also contributes to its excellent wear performance by reducing the energy loss and heat generation at sliding interfaces.[7]

This compound: A Frontier of Wear Resistance

While direct experimental data on the wear-resistant properties of this compound coatings is scarce, the known characteristics of rhodium metal and its alloys suggest significant potential. Rhodium is a noble metal with high hardness, excellent corrosion resistance, and a high melting point.[12][13] Electroplated rhodium coatings are already used in applications requiring high wear resistance due to their hardness, which can reach up to 1246 HV.[3][14]

The formation of a carbide by incorporating carbon into the rhodium lattice is expected to further enhance its hardness, a phenomenon commonly observed in other metal carbides like tungsten carbide. The strong covalent bonds between the metal and carbon atoms in a carbide structure typically result in a very hard and refractory material.

Recent research has focused on the synthesis of this compound, primarily for its catalytic applications, demonstrating that its formation is feasible.[1][2] However, the translation of these synthesis methods to the deposition of wear-resistant coatings has not yet been extensively explored.

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key experiments cited for tungsten carbide and the anticipated testing for this compound.

Hardness Testing (Vickers)
  • Objective: To measure the resistance of the coating to localized plastic deformation.

  • Methodology (ISO 6507 / ASTM E384):

    • A diamond indenter in the shape of a right pyramid with a square base and a specified angle between opposite faces is pressed into the surface of the coating with a known force.

    • The force is held for a standard duration (typically 10-15 seconds).

    • After the force is removed, the two diagonals of the resulting indentation are measured using a microscope.

    • The Vickers hardness number (HV) is calculated by dividing the applied force by the surface area of the indentation.

Abrasive Wear Testing (ASTM G65)
  • Objective: To determine the resistance of a coating to scratching abrasion.

  • Methodology:

    • A rectangular test specimen is held with a predetermined force against a rotating rubber-rimmed wheel.

    • A controlled flow of abrasive particles (e.g., sand) is introduced between the specimen and the wheel.

    • The test is run for a specified number of revolutions.

    • The wear is quantified by measuring the mass loss of the specimen, which is then typically converted to volume loss.[9][10][11]

Adhesion Strength Testing (ASTM C633)
  • Objective: To measure the bond strength of a coating to the substrate.

  • Methodology:

    • A coating is applied to the face of a cylindrical substrate fixture.

    • Another uncoated fixture is bonded to the coated surface using a compatible adhesive.

    • The assembly is then subjected to a tensile load perpendicular to the coating plane until separation occurs.

    • The force at which separation occurs is recorded, and the adhesion or cohesion strength is calculated by dividing this force by the cross-sectional area.

Visualizing the Comparison

To illustrate the current state of knowledge and the logical relationship in this comparison, the following diagrams are provided.

G cluster_WC Tungsten Carbide cluster_RhC This compound WC_Properties Established Properties - High Hardness - Low Friction - Excellent Wear Resistance WC_Data Extensive Experimental Data - ASTM G65 - ASTM G99 - ASTM C633 WC_Properties->WC_Data Validated by WC_Apps Wide Range of Applications WC_Data->WC_Apps Enables RhC_Properties Inferred Properties - Potentially Very High Hardness - Good Corrosion Resistance RhC_Potential Potential for Wear-Resistant Applications RhC_Properties->RhC_Potential RhC_Data Limited Experimental Data (Mainly Catalysis Focused) RhC_Data->RhC_Potential Needs Further Research Rh_Properties Known Rhodium Properties - High Hardness - Corrosion Resistance Rh_Properties->RhC_Properties Informs

Figure 1: Logical relationship comparing the established knowledge of tungsten carbide with the inferred potential of this compound.

G cluster_tribo Tribological Evaluation start Start: Select Coating and Substrate deposition Coating Deposition (e.g., HVOF, PVD, Electroplating) start->deposition characterization Coating Characterization - Thickness - Roughness - Microstructure deposition->characterization hardness Hardness Testing (Vickers/Nanoindentation) characterization->hardness tribological Tribological Testing characterization->tribological adhesion Adhesion Testing (Scratch Test/ASTM C633) characterization->adhesion analysis Data Analysis and Comparison hardness->analysis friction Friction Test (Pin-on-Disk) tribological->friction wear Wear Test (ASTM G65) tribological->wear adhesion->analysis end End: Performance Evaluation analysis->end friction->analysis wear->analysis

Figure 2: General experimental workflow for evaluating the performance of wear-resistant coatings.

Conclusion: An Established Leader and a Promising Challenger

In the landscape of wear-resistant coatings, tungsten carbide stands as a proven and highly effective solution, backed by a vast body of experimental evidence. Its exceptional hardness and toughness make it the go-to choice for a wide array of applications where component longevity is critical.

This compound, while currently in the nascent stages of research for wear applications, presents an intriguing future possibility. Based on the impressive hardness and chemical inertness of rhodium, this compound coatings could potentially offer a new level of performance in wear resistance, particularly in highly corrosive or high-temperature environments. However, significant research and development are required to develop deposition processes for this compound coatings and to conduct thorough experimental validation of their mechanical and tribological properties. For researchers and professionals at the forefront of material science, the evolution of this compound from a catalytic material to a protective coating will be a compelling area to watch.

References

A Comparative Guide to Precursors for Rhodium Carbide Synthesis: A Novel Approach vs. Theoretical Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The recent successful synthesis of rhodium carbide has opened new avenues for catalysis and materials science.[1][2][3] This guide provides a comparative analysis of the currently established precursor for this compound synthesis, tetracyanoethylene (TCNE), against other potential, yet largely theoretical, precursor classes for noble metal carbides. The objective is to offer a comprehensive overview of the state-of-the-art and future possibilities in this emerging field.

Introduction to this compound

Transition metal carbides are known for their unique physical and chemical properties, which differ significantly from their parent metals.[1][2] Noble metal carbides, in particular, are promising materials for various applications, including as highly efficient catalysts.[1][2][3] However, their synthesis has been challenging as carbide phases often do not appear in noble metal-carbon phase diagrams, necessitating unconventional synthesis routes.[1][2] The first successful synthesis of this compound was reported in 2020, utilizing tetracyanoethylene (TCNE) as a precursor to overcome the high temperature and pressure conditions typically required for carbide formation.[1][2][3] This novel this compound has demonstrated significantly higher catalytic activity for the hydrogen evolution reaction (HER) than pure rhodium.[1][2]

Established Precursor: Tetracyanoethylene (TCNE)

The use of tetracyanoethylene (TCNE) represents a rational design approach for the synthesis of this compound under mild conditions.[1][2][3]

Experimental Protocol for TCNE-based Synthesis

The synthesis of this compound nanoparticles using TCNE and a rhodium precursor, such as rhodium(III) acetylacetonate, is conducted in a high-boiling point solvent. The general steps are as follows:

  • Precursor Solution Preparation: A solution of the rhodium precursor and a stabilizing agent (e.g., oleylamine) is prepared in a suitable solvent (e.g., 1-octadecene).

  • Degassing: The solution is degassed under vacuum at an elevated temperature to remove water and oxygen.

  • TCNE Injection: A solution of TCNE in a compatible solvent is injected into the hot precursor solution under an inert atmosphere (e.g., Argon).

  • Reaction: The reaction mixture is heated at a specific temperature for a set duration to allow for the formation of this compound nanoparticles.

  • Purification: The resulting nanoparticles are isolated by precipitation with a non-solvent (e.g., ethanol), followed by centrifugation and washing.

Performance Data
ParameterValue/Observation
Precursor Tetracyanoethylene (TCNE)
Rhodium Source Rhodium(III) acetylacetonate
Synthesis Temperature Relatively low (e.g., 200-300 °C)
Pressure Atmospheric pressure
Product This compound (RhC) nanoparticles
Crystal Structure Face-centered cubic (fcc)
Catalytic Activity (HER) Significantly higher than pure Rh

Potential Alternative Precursors and Methods

While TCNE is the only precursor demonstrated specifically for this compound synthesis, other methods used for different transition metal carbides could theoretically be adapted. These methods often involve high temperatures and different carbon sources.

Direct Carburization with Solid Carbon Sources

This traditional method involves the direct reaction of a metal or metal oxide with a carbon source at high temperatures.

  • Potential Carbon Precursors:

    • Graphite

    • Carbon black

    • Nanostructured carbons (e.g., nanotubes, graphene)[4]

  • General Method: High-temperature reaction (often >1200 °C) in a controlled atmosphere.[5]

  • Challenges for Rhodium: The high temperatures required may lead to phase segregation and difficulty in controlling the stoichiometry, given the thermodynamic instability of noble metal carbides.

Gas-Phase Carburization

In this method, a metal precursor is exposed to a carbon-containing gas at elevated temperatures.

  • Potential Carbon Precursors:

    • Methane (CH₄)[5]

    • Ethylene (C₂H₄)

    • Carbon monoxide (CO)

  • General Method: Temperature-programmed reaction where the metal precursor is heated in a flow of the carbon-containing gas. This can sometimes be achieved at lower temperatures (e.g., 750 °C) compared to solid-state reactions.[5]

  • Challenges for Rhodium: Surface carbon deposition (coking) can be a significant issue, potentially blocking active sites and leading to impure phases.[6]

Comparative Overview of Precursors
Precursor TypeExampleSynthesis ConditionsAdvantagesDisadvantages for this compound
Organocyanide Tetracyanoethylene (TCNE)Mild (low temp., atm. pressure)Rational synthesis, avoids extreme conditions, high purity product.Limited to this specific precursor so far.
Solid Carbon Graphite, Carbon BlackHigh Temperature (>1200 °C)Readily available carbon sources.High energy input, poor control over stoichiometry, potential for phase separation.
Gaseous Hydrocarbons Methane, EthyleneHigh Temperature (≥ 750 °C)Can achieve lower temperatures than solid carbon methods.Risk of surface coking, potential for impure phases.

Visualizing the Synthesis and Comparison

Experimental Workflow for TCNE-based this compound Synthesis

G cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification Rh_precursor Rhodium(III) acetylacetonate Mix1 Mix and Dissolve Rh_precursor->Mix1 Stabilizer Oleylamine Stabilizer->Mix1 Solvent1 1-octadecene Solvent1->Mix1 Degas Degas at elevated temp. Mix1->Degas Injection Inject TCNE solution Degas->Injection TCNE_sol TCNE in solvent TCNE_sol->Injection Heating Heat at reaction temp. Injection->Heating Precipitation Precipitate with Ethanol Heating->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Washing Wash nanoparticles Centrifugation->Washing Final_product This compound Nanoparticles Washing->Final_product

Caption: Workflow for TCNE-based this compound Synthesis.

Logical Comparison of Synthesis Strategies

G cluster_established Established Method cluster_potential Potential Alternative Methods TCNE Tetracyanoethylene (TCNE) Precursor TCNE_adv Advantages: Mild Conditions Rational Design High Purity TCNE->TCNE_adv Direct_Carb Direct Carburization Direct_Carb_dis Disadvantages: High Temperature Poor Control Direct_Carb->Direct_Carb_dis Gas_Phase Gas-Phase Carburization Gas_Phase_dis Disadvantages: Surface Coking Impure Phases Gas_Phase->Gas_Phase_dis RhC This compound Synthesis RhC->TCNE Established RhC->Direct_Carb Potential RhC->Gas_Phase Potential

Caption: Comparison of this compound Synthesis Strategies.

Conclusion

The synthesis of this compound using tetracyanoethylene as a precursor marks a significant advancement in the field of noble metal carbides. This method provides a reliable and rational route to this novel material under mild conditions, yielding a product with enhanced catalytic properties. While traditional high-temperature methods used for other transition metal carbides could theoretically be explored for this compound, they present significant challenges related to process control and product purity. Future research may focus on exploring other organocyanide precursors or developing novel low-temperature synthesis routes to expand the library of noble metal carbides. For researchers and professionals in drug development and catalysis, the TCNE-derived this compound offers a promising new tool with potentially unique catalytic selectivities.

References

A Comparative Analysis of Rhodium and Iridium Carbides: A Challenging Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative guide on the performance of rhodium carbide versus iridium carbide is not feasible at this time due to the limited availability and characterization of these specific binary compounds in experimental literature. While rhodium and iridium are extensively studied as catalysts, their simple carbide forms (Rh-C and Ir-C) are not commonly isolated, stable materials available for direct performance testing in applications such as drug development.

Current research primarily focuses on these noble metals in complexes with carbon-containing ligands or as dopants in other materials, rather than as pure carbides. Theoretical studies and specific high-pressure, high-temperature experiments have explored the phase diagrams of Rh-C and Ir-C systems, but these conditions do not typically yield materials suitable for standard comparative analysis.

Therefore, this guide will address the user's query by presenting available information on related, more stable catalytic systems involving rhodium and iridium, which may offer insights into their potential behavior.

Catalytic Performance of Rhodium and Iridium Complexes

While a direct comparison of this compound and iridium carbide is not possible, we can examine the catalytic activity of rhodium and iridium complexes in similar reactions. For instance, in reactions involving carbon monoxide (a simple carbon source), both metals are known to form carbonyl complexes that are active catalysts.

Table 1: Comparison of Catalytic Activity in Methanol Carbonylation

Catalyst SystemTypical Reaction ConditionsAcetic Acid Selectivity (%)Turnover Frequency (h⁻¹)Reference
Rhodium-based (e.g., [Rh(CO)₂I₂]⁻)150-200 °C, 30-60 atm>99~10,000
Iridium-based (e.g., [Ir(CO)₂I₂]⁻)150-200 °C, 30-60 atm>99~1,500

Note: This table compares the performance of rhodium and iridium complexes in the Cativa and Monsanto processes for acetic acid production, which are well-documented industrial processes. This does not represent the performance of pure carbides but offers a proxy for the metals' catalytic behavior with a simple carbon-containing molecule.

Experimental Protocols: A Representative Example

As there are no standard protocols for comparing rhodium and iridium carbides, we provide a representative protocol for the synthesis and testing of a related catalyst, which illustrates the general methodology in this field.

Protocol: Synthesis of a Rhodium-based Catalyst for Hydroformylation

  • Precursor Preparation: Dissolve rhodium(III) chloride (RhCl₃) in a suitable solvent such as ethanol.

  • Ligand Addition: Add a phosphine ligand (e.g., triphenylphosphine) to the solution in a specific molar ratio.

  • Complex Formation: Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for several hours to allow for the formation of the rhodium-phosphine complex.

  • Catalyst Isolation: Isolate the resulting complex by filtration or evaporation of the solvent.

  • Catalytic Testing:

    • Place the catalyst in a high-pressure reactor.

    • Add the substrate (e.g., an alkene) and a solvent.

    • Pressurize the reactor with syngas (a mixture of CO and H₂).

    • Heat the reactor to the desired temperature and monitor the reaction progress by gas chromatography.

Conceptual Workflow for Catalyst Comparison

The following diagram illustrates a generalized workflow for comparing the performance of two hypothetical catalysts, which would be applicable if stable rhodium and iridium carbides were available.

G cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_testing Performance Testing cluster_analysis Data Analysis Rh_Carbide Synthesis of This compound Rh_Char Characterization (e.g., XRD, TEM) Rh_Carbide->Rh_Char Ir_Carbide Synthesis of Iridium Carbide Ir_Char Characterization (e.g., XRD, TEM) Ir_Carbide->Ir_Char Rh_Test Catalytic Activity Test Rh_Char->Rh_Test Ir_Test Catalytic Activity Test Ir_Char->Ir_Test Data_Comp Comparative Analysis of Performance Data Rh_Test->Data_Comp Ir_Test->Data_Comp

A Comparative Guide to Noble Metal Catalysts in Pharmaceutical Synthesis: Assessing the Cost-Effectiveness of Rhodium Carbide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is a critical decision in the synthesis of active pharmaceutical ingredients (APIs), impacting not only the efficiency and selectivity of chemical transformations but also the overall cost-effectiveness of the drug development process. While traditional catalysts based on rhodium, palladium, and iridium are well-established, emerging materials such as rhodium carbide present intriguing possibilities. This guide provides an objective comparison of this compound catalysts with established alternatives, supported by available experimental data, to aid researchers in making informed decisions.

Overview of Catalysts

This compound (RhC): A Novel Contender

This compound is a relatively new entrant in the field of catalysis. A novel synthesis method has been developed to produce this compound without the need for extreme temperatures or pressures, making its potential for scalable production more feasible.[1][2] Initial studies have shown that this compound exhibits significantly higher catalytic activity for the hydrogen evolution reaction (HER) compared to pure rhodium.[1][2] However, a significant gap exists in the literature regarding its application and performance in reactions more directly relevant to pharmaceutical synthesis, such as hydrogenation and cross-coupling reactions. Its cost-effectiveness is therefore largely theoretical at this stage and will depend on the development of scalable synthesis protocols and its performance in a wider range of catalytic transformations.

Rhodium on Carbon (Rh/C): The Established Workhorse

Rhodium on carbon is a widely used heterogeneous catalyst in the pharmaceutical industry, particularly for the hydrogenation of aromatic and heteroaromatic compounds.[3][4] It is known for its high activity, selectivity, and stability under various reaction conditions.[4] The ability to recycle and reuse Rh/C catalysts contributes to its cost-effectiveness, despite the high price of rhodium metal.[4]

Palladium-Based Catalysts: Masters of Cross-Coupling

Palladium catalysts, most notably palladium on carbon (Pd/C) and various homogeneous palladium complexes, are indispensable tools for carbon-carbon and carbon-heteroatom bond formation.[5][6] Suzuki-Miyaura, Heck, and other palladium-catalyzed cross-coupling reactions are fundamental to the construction of complex molecular scaffolds found in many APIs. The high turnover numbers (TONs) and turnover frequencies (TOFs) often achieved with palladium catalysts make them highly efficient and cost-effective for these transformations.[5][7]

Iridium Catalysts: Champions of Asymmetric Hydrogenation

Iridium catalysts have carved a niche in asymmetric synthesis, particularly for the enantioselective hydrogenation of challenging substrates like unfunctionalized olefins and ketones.[8][9][10][11][12][13][14][15][16] The ability to produce single-enantiomer drugs is of paramount importance in the pharmaceutical industry, and iridium catalysts often provide unparalleled levels of enantioselectivity.[8][9][14] High turnover numbers have been reported for iridium-catalyzed asymmetric hydrogenations, which can offset the high cost of the metal.[8][9]

Data Presentation: A Comparative Look at Performance

Due to the limited availability of data for this compound in reactions pertinent to pharmaceutical synthesis, a direct side-by-side comparison in a single table is not feasible. Instead, the following tables summarize the performance of rhodium on carbon, palladium, and iridium catalysts in representative reactions.

Table 1: Performance of Rhodium on Carbon (Rh/C) in Hydrogenation Reactions

SubstrateCatalyst Loading (mol%)TONTOF (h⁻¹)Yield (%)Reference
Benzene-11,5501,100>99[17]
Cyclohexene-180,00040,000>99[17]
Arene Derivatives-10,000--[18]
1-Methylpyrrole5 wt%--Complete[19]

Table 2: Performance of Palladium Catalysts in Cross-Coupling Reactions

Reaction TypeCatalystCatalyst Loading (mol%)TONTOF (h⁻¹)Yield (%)Reference
Suzuki-Miyaura3% Pd/C-11820100[5]
Heck3% Pd/C-1.212Moderate to Good[5]
Carbonylative Suzuki-MiyauraPalladacycle-10⁶ - 10⁷10⁵ - 10⁶-[7]

Table 3: Performance of Iridium Catalysts in Asymmetric Hydrogenation

Substrate TypeCatalyst SystemCatalyst Loading (mol%)TONEnantiomeric Excess (ee, %)Reference
N-phosphinoyliminesIridium tridentate complex-10,000High[8]
Simple KetonesIridium-PNN ligand-50,000up to 99[9][14]
Unfunctionalized OlefinsIridium-PHOX ligand4Lowup to 98[11]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing catalytic results. Below are representative procedures for reactions using the discussed catalysts.

Experimental Protocol 1: Hydrogenation of Arenes using Rh/C

A general procedure for the hydrogenation of arenes involves charging a reactor with the aromatic substrate, a suitable solvent (e.g., methanol), and the Rh/C catalyst. The reactor is then pressurized with hydrogen gas (e.g., 1 atm) and stirred at a specific temperature (e.g., room temperature) until the reaction is complete, as monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).[18][20]

Experimental Protocol 2: Suzuki-Miyaura Coupling using Pd/C

A typical Suzuki-Miyaura coupling reaction involves dissolving the aryl halide and the boronic acid derivative in a suitable solvent system (e.g., ethanol/water). A base (e.g., Na₂CO₃) and the Pd/C catalyst are added to the mixture. The reaction is then heated (e.g., 60-100 °C) and stirred for a specified time.[21][22][23] The progress of the reaction is monitored by TLC or GC. After completion, the catalyst is filtered off, and the product is isolated and purified.[21][22][23]

Experimental Protocol 3: Asymmetric Hydrogenation of Ketones using an Iridium Catalyst

In a typical asymmetric hydrogenation, the ketone substrate is dissolved in a degassed solvent (e.g., methanol). The iridium precursor (e.g., [Ir(COD)Cl]₂) and a chiral ligand are added, and the mixture is stirred to form the active catalyst. The solution is then transferred to an autoclave, which is pressurized with hydrogen gas (e.g., 50 bar) and stirred at a controlled temperature (e.g., room temperature) for a set period.[12] The conversion and enantiomeric excess of the product are determined by chiral high-performance liquid chromatography (HPLC).

Experimental Protocol 4: Synthesis of this compound

A novel method for synthesizing this compound involves the reaction of a rhodium precursor with tetracyanoethylene (TCNE) under relatively mild conditions, avoiding the high temperatures and pressures typically required for carbide synthesis.[1][2] This method opens the door for more accessible production of this novel catalytic material.

Visualizing Catalytic Processes

The following diagrams illustrate key concepts in assessing and utilizing these catalysts.

CostEffectivenessWorkflow cluster_0 Catalyst Selection & Synthesis cluster_1 Performance Evaluation cluster_2 Cost-Effectiveness Analysis Catalyst_Choice Catalyst Choice (RhC, Rh/C, Pd/C, Ir-complex) Synthesis Catalyst Synthesis/ Procurement Catalyst_Choice->Synthesis Reaction_Setup Reaction Setup (Substrate, Conditions) Synthesis->Reaction_Setup Performance_Metrics Performance Metrics (TON, TOF, Yield, Selectivity) Reaction_Setup->Performance_Metrics Cost_Analysis Cost Analysis (Precursor, Ligand, Solvent, Energy) Performance_Metrics->Cost_Analysis Recyclability Recyclability & Stability Performance_Metrics->Recyclability Overall_Assessment Overall Cost-Effectiveness Cost_Analysis->Overall_Assessment Recyclability->Overall_Assessment HydrogenationPathway cluster_catalyst Catalyst Surface cluster_reaction Reaction Steps Catalyst RhC/Rh Adsorption Adsorption H2_Activation H₂ Activation Substrate Aromatic Substrate Substrate->Adsorption Hydrogenation Stepwise Hydrogenation Adsorption->Hydrogenation H2_Activation->Hydrogenation Desorption Desorption Hydrogenation->Desorption Product Saturated Product Desorption->Product

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Rhodium Carbide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of rhodium carbide, a material with unique chemical properties. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in an environmentally responsible manner.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent exposure to rhodium compounds, which can be irritating to the skin, eyes, and respiratory tract.[1]

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or fumes.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound and its waste streams must be conducted in accordance with all local, state, and federal regulations. The primary recommendation is to engage a licensed and qualified hazardous waste disposal company.[5]

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all containers with "this compound Waste" and include the date of generation.

  • Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by a qualified chemist or waste disposal professional. Rhodium compounds can react violently with halogens (chlorine, fluorine, bromine).[6]

Step 2: Waste Collection and Storage

  • Containers: Use chemically resistant, sealed containers for waste collection.

  • Storage: Store the waste in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be cool and dry.[4]

Step 3: Professional Disposal

  • Contact a Licensed Vendor: Arrange for the collection and disposal of the this compound waste through a certified hazardous waste management company. Provide them with a complete and accurate description of the waste material.

  • Documentation: Maintain detailed records of all waste disposal activities, including dates, quantities, and the name of the disposal company.

Specialized Procedure for Rhodium Plating Solutions

For rhodium plating solutions, which often contain dilute acids, a neutralization and recovery process can be performed by trained personnel before final disposal. This process aims to neutralize the acid and precipitate the rhodium for potential recycling.[7][8][9]

Experimental Protocol: Neutralization and Precipitation of Rhodium Waste

This protocol should only be performed by personnel trained in handling hazardous chemicals and with appropriate PPE.

Materials:

  • Two large, chemically resistant plastic containers

  • Plastic colander and large coffee filters

  • Long-handled wooden or plastic spoon

  • Baking soda (sodium bicarbonate)

  • Personal Protective Equipment (as listed in the table above)

Procedure:

  • Preparation: Put on all required PPE, including rubber gloves and safety glasses.[8][9]

  • Initial Dilution: Carefully pour the spent rhodium solution into the first plastic container, filling it no more than halfway to allow for bubbling.[8][9]

  • Neutralization: Slowly add small amounts of baking soda to the solution. The solution will bubble as the acid is neutralized, releasing carbon dioxide gas. Stir gently and continuously with the long-handled spoon.[8][9]

  • Endpoint Determination: Continue adding baking soda until the bubbling ceases. This indicates that the solution has reached a neutral pH.[8][9]

  • Precipitation: Add an excess of baking soda (approximately one-quarter of the initial volume added) to ensure all the rhodium precipitates out of the solution as a solid.

  • Filtration: Place the colander lined with a coffee filter over the second container. Carefully pour the mixture through the filter. Rinse the first container with a small amount of water and pour this rinse water through the filter to ensure all the rhodium precipitate is collected.[9]

  • Final Disposal:

    • Liquid: The filtered liquid can now be safely disposed of down the drain with copious amounts of water, in accordance with local regulations.[8][9]

    • Solid: Allow the filter paper with the collected solid rhodium compound to air dry. This solid waste should be collected and sent to a precious metal refiner for recycling or disposed of as hazardous waste through a licensed company.[7][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_waste Identify and Segregate Waste consult_sds->identify_waste is_plating_solution Is the waste a rhodium plating solution? identify_waste->is_plating_solution neutralize Perform Neutralization and Precipitation Protocol is_plating_solution->neutralize Yes store_waste Collect and Store in Sealed, Labeled Containers is_plating_solution->store_waste No store_solid Store Precipitated Solid for Recycling/Disposal neutralize->store_solid dispose_liquid Dispose of Neutralized Liquid per Local Regulations neutralize->dispose_liquid contact_vendor Contact Licensed Hazardous Waste Disposal Company store_solid->contact_vendor store_waste->contact_vendor end Waste Disposed of in Compliance contact_vendor->end

References

Essential Safety and Logistics for Handling Rhodium Carbide

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) and Safety Measures

When handling Rhodium Carbide, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various parts of the body.

Body PartPersonal Protective EquipmentRationale
Eyes/Face Safety glasses with side shields, goggles, or a face shield.[1]Protects against dust particles and potential splashes.
Skin Chemical resistant gloves and protective work clothing that covers the skin.[1][2]Prevents skin contact and potential irritation or absorption.
Respiratory NIOSH/MSHA approved respirator, especially if dust is generated.[2][3]Protects against inhalation of fine particles, which can cause respiratory irritation.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound, from preparation to disposal, is critical to maintaining a safe laboratory environment.

Preparation and Handling Area
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood to minimize the concentration of airborne particles.[1][2]

  • Ignition Sources: Keep the handling area free of ignition sources such as open flames, sparks, and hot surfaces, as finely divided metal powders can be flammable and pose a risk of dust explosion.[1][4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Handling Procedures
  • Avoid Dust Formation: Handle the compound gently to avoid creating dust.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with eyes, skin, and clothing.[1]

  • Proper Tools: Use appropriate tools and equipment to handle the material, minimizing the chance of spills.

Storage
  • Container: Store this compound in a tightly closed and properly labeled container.[1]

  • Conditions: Keep the storage area cool, dry, and well-ventilated.[1] Opened containers should be carefully resealed and stored upright to prevent leakage.[1]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and halogens.[3][5]

Spill Management
  • Small Spills: For minor spills, carefully sweep or scoop up the material and place it in a suitable, sealed container for disposal.[2] Avoid generating dust during cleanup.

  • Large Spills: In the event of a larger spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection, before attempting to clean up.[1] If necessary, use a vacuum cleaner equipped with a HEPA filter.

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect all this compound waste, including contaminated materials, in a designated, sealed, and properly labeled container.

  • Disposal Method: Dispose of the waste in accordance with federal, state, and local regulations.[2] It is recommended to contact a licensed professional waste disposal service. Rhodium is a valuable metal, and recycling options may be available through specialized companies.[6][7]

  • Untreated Discharge: Do not allow the material or its containers to be released into the environment or enter drains.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Handling Area (Fume Hood, No Ignition Sources) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_area->don_ppe handle_chem Handle this compound (Avoid Dust Generation) don_ppe->handle_chem storage Store in Tightly Sealed Container (Cool, Dry, Ventilated Area) handle_chem->storage spill Manage Spills Promptly (Sweep/Scoop, Avoid Dust) storage->spill decontaminate Decontaminate Work Area spill->decontaminate dispose Dispose of Waste (Sealed Container, Licensed Disposal) decontaminate->dispose

Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.